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  • Product: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
  • CAS: 934634-53-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride in Advanced Drug Discovery

Executive Summary & Rationale In modern pharmaceutical development, the architectural complexity of an Active Pharmaceutical Ingredient (API) relies heavily on the strategic selection of pro-pharmacophoric building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern pharmaceutical development, the architectural complexity of an Active Pharmaceutical Ingredient (API) relies heavily on the strategic selection of pro-pharmacophoric building blocks. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly versatile, orthogonally protected chiral diamine. While biologically inert in its protected state, it serves as a critical synthetic vehicle for introducing the (R)-1,2-diaminopropane motif into complex drug scaffolds.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages in regioselective synthesis, and field-proven experimental workflows. By leveraging this building block, medicinal chemists can construct highly specific kinase inhibitors and antimicrobial adjuvants with rigorous stereochemical control.

Physicochemical & Structural Profiling

Understanding the foundational properties of this compound is essential for predicting its behavior in complex reaction matrices. The hydrochloride salt form is specifically chosen over the free base to prevent spontaneous intramolecular cyclization or oxidative degradation, thereby ensuring long-term shelf stability and preserving the optical purity of the (2R) stereocenter[1].

Quantitative Data Summary
PropertyValue
Chemical Name Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
CAS Number 934634-53-4
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Stereochemistry (2R)-enantiomer
SMILES O=C(OCC1=CC=CC=C1)NCC.[H]Cl
InChIKey WPMPQSQLDKMQRB-SBSPUUFOSA-N
Hazard Classification H302, H315, H319, H335 (Irritant/Harmful)[2]
Storage Conditions 2-8°C, inert atmosphere

Mechanistic Advantages: Orthogonal Protection Strategies

The core utility of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride lies in its orthogonal reactivity . The molecule features a primary amine protected by a carboxybenzyl (Cbz) group at the C1 position, leaving the secondary-carbon-bound primary amine at C2 available as a reactive hydrochloride salt.

Causality in Design: This structural arrangement allows chemists to perform selective nucleophilic additions or couplings at the C2 position without cross-reactivity at C1. Once the C2 amine is functionalized, the Cbz group can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂) or strong acid treatment (HBr/AcOH). This sequence liberates the C1 amine for subsequent derivatization, enabling the step-by-step construction of asymmetric, dual-functionalized diamine pharmacophores.

Orthogonal_Workflow A Benzyl N-[(2R)-2-aminopropyl]carbamate HCl (Starting Material) B Neutralization & Free Amine Generation (Base Treatment) A->B DIPEA / Et3N C C2-Amine Functionalization (e.g., Amide Coupling) B->C Electrophile Addition D Cbz Deprotection (Pd/C, H2 or HBr/AcOH) C->D Orthogonal Cleavage E C1-Amine Functionalization (e.g., Sulfonylation) D->E Second Electrophile F Complex Chiral API (Target Molecule) E->F Final Purification

Orthogonal functionalization workflow for Cbz-protected chiral diamines.

Experimental Protocols: Regioselective Amide Coupling

To ensure a high-yielding, racemization-free integration of this building block, the following self-validating protocol utilizes HATU-mediated amide coupling.

Step-by-Step Methodology
  • Preparation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF prevents competitive hydrolysis of the highly reactive O-At ester intermediate formed by HATU, safeguarding the reaction yield.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

  • Amine Addition : Add Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.1 eq) to the activated mixture.

    • Causality: The 3.0 eq of DIPEA is a precisely calculated self-validating system: 1 eq neutralizes the HCl salt of the amine to liberate the nucleophile, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a catalytic base to drive the HATU activation forward.

  • Reaction Monitoring : Stir under an inert atmosphere (N₂ or Ar) at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Workup & Isolation : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash neutralizes residual acid and strips away water-soluble byproducts (like the urea derivative of HATU), partitioning the hydrophobic Cbz-protected product cleanly into the organic phase.

  • Purification : Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Applications in Medicinal Chemistry

The (R)-1,2-diaminopropane backbone is a privileged motif in several therapeutic areas.

Oncology: V600E BRAF Inhibitors

Derivatives of benzyl (2-aminopropyl)carbamate have been heavily utilized in the synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives. In these oncology applications, the chiral diamine linker acts as a spatial director, ensuring the correct binding conformation within the ATP-binding pocket of the mutated kinase, resulting in potent V600E BRAF inhibitory effects[3].

Infectious Disease: Metallo-beta-lactamase (MBL) Inhibitors

Antimicrobial resistance driven by Metallo-beta-lactamases (MBLs) is a global health crisis. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride serves as a critical intermediate in the synthesis of 3-tetrazolyl-benzene-1,2-disulfonamide derivatives[4]. The (R)-stereocenter provides the exact geometric orientation required for the resulting sulfonamide to chelate the active-site zinc ions of the MBL enzyme, thereby restoring the efficacy of co-administered beta-lactam antibiotics.

MBL_Synthesis A Benzyl N-[(2R)-2-aminopropyl]carbamate HCl C Cbz-Protected Sulfonamide A->C Sulfonylation B Sulfonyl Chloride Derivative (Electrophile) B->C Base (Et3N) D Cbz Cleavage (Pd/C, H2) C->D Deprotection E Metallo-beta-lactamase (MBL) Inhibitor D->E Tetrazole Derivatization F Restoration of Antibiotic Efficacy E->F Zinc Chelation in Bacteria

Synthetic trajectory of the chiral building block toward MBL inhibitors.

Analytical Validation Protocols

To guarantee the trustworthiness of the synthetic output, the enantiomeric excess (ee) of the functionalized intermediates must be rigorously validated to ensure no racemization occurred during the coupling phase.

  • Chiral HPLC : The primary self-validating analytical method involves High-Performance Liquid Chromatography utilizing a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic Hexane/Isopropanol mobile phase. The baseline resolution of the (R) and (S) peaks confirms optical purity.

  • NMR Spectroscopy via Mosher's Amides : If chiral HPLC is unavailable, the free amine can be derivatized with (R)- or (S)-Mosher's acid chloride to form diastereomers. Subsequent ¹⁹F or ¹H NMR analysis allows for the precise quantification of the diastereomeric ratio (dr), which directly correlates to the ee of the chiral building block.

References

  • Sigma-Aldrich. "benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride | 934634-53-4".
  • AiFChem. "934634-53-4 | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride".
  • MDPI. "Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect".
  • Google Patents. "WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors".

Sources

Exploratory

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride CAS number 934634-53-4

An In-Depth Technical Guide to Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride (CAS: 934634-53-4): A Key Chiral Building Block in Drug Discovery Abstract This technical guide provides a comprehensive overview of Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride (CAS: 934634-53-4): A Key Chiral Building Block in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS No. 934634-53-4), a critical chiral building block for the pharmaceutical and life sciences research sectors. The document details its physicochemical properties, outlines a representative synthetic pathway, and presents its primary applications as a versatile intermediate in the development of complex, biologically active molecules. Furthermore, it provides detailed protocols for analytical quality control, including purity determination by High-Performance Liquid Chromatography (HPLC) and structural verification. Safety, handling, and storage guidelines are also specified to ensure proper laboratory use. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral synthons in the design and synthesis of novel therapeutic agents.

Introduction and Strategic Significance

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a bifunctional organic molecule of significant interest in medicinal chemistry. Its structure incorporates three key features that make it a valuable synthetic intermediate:

  • A Chiral Center: The molecule is built upon an (R)-1,2-diaminopropane backbone. The defined stereochemistry at the C2 position is crucial for creating stereospecific interactions with biological targets such as enzymes and receptors, a fundamental requirement in modern drug design.

  • Orthogonal Protection: The two amine groups are differentially protected. One exists as a free primary amine hydrochloride salt, which is nucleophilic and available for a wide range of chemical transformations. The other is masked as a benzyl carbamate (Cbz or Z group).

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group is a robust and widely used protecting group for amines.[1] It is stable to a variety of reaction conditions, yet it can be selectively and cleanly removed, typically under mild hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst).[2] This allows for sequential chemical modifications at the two distinct amine positions.

The hydrochloride salt form enhances the compound's stability and improves its solubility in certain solvent systems, making it a convenient and reliable starting material for multi-step synthetic campaigns.

Physicochemical Properties and Specifications

The fundamental properties of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride are summarized below. This data is critical for reaction planning, analytical method development, and safety assessments.

PropertyValueReference(s)
CAS Number 934634-53-4[3][4][5]
IUPAC Name benzyl (R)-(2-aminopropyl)carbamate hydrochloride[3]
Synonyms R-1-N-CBZ-propane-1,2-diamine-HCl, benzyl (2R)-2-aminopropylcarbamate hydrochloride[3][4]
Molecular Formula C₁₁H₁₇ClN₂O₂[3][4][5]
Molecular Weight 244.72 g/mol [3][4][5]
Appearance Powder[4]
InChI Key WPMPQSQLDKMQRB-SBSPUUFOSA-N[4]
Canonical SMILES CCNC(=O)OCC1=CC=CC=C1.Cl[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound relies on the principle of selective N-acylation of a diamine. The primary challenge is to introduce a single Cbz protecting group onto one of the two amine functions of (R)-1,2-diaminopropane.

Conceptual Synthetic Pathway

A common and logical approach involves the reaction of (R)-1,2-diaminopropane with one equivalent of benzyl chloroformate under carefully controlled conditions. The primary amine is generally more sterically accessible and more nucleophilic than the secondary amine that would be formed after the first reaction, but careful control of stoichiometry and temperature is essential to minimize the formation of the di-protected byproduct. The use of a suitable base is required to neutralize the hydrochloric acid generated during the reaction. The final step involves isolation of the product as its hydrochloride salt.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_final Final Product R1 (R)-1,2-Diaminopropane P1 Benzyl N-[(2R)-2-aminopropyl]carbamate (Free Base) R1->P1 1. Controlled Addition 2. Base (e.g., Et3N) R2 Benzyl Chloroformate (Cbz-Cl) R2->P1 FP Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride P1->FP HCl

Caption: Representative synthesis of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on standard chemical principles and should be adapted and optimized by qualified personnel.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-1,2-diaminopropane (1.0 eq) and a suitable solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

    • Causality: The reaction is cooled to control the exothermic acylation reaction and to enhance the selectivity for mono-protection over di-protection.

  • Reagent Addition: Dissolve benzyl chloroformate (0.95 eq) in DCM and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the internal temperature below 5 °C.

    • Causality: Using slightly less than one equivalent of the acylating agent and adding it slowly helps to prevent the formation of the di-Cbz protected byproduct.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloroformate is consumed.

  • Workup: Once the reaction is complete, wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted diamine, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold ether, and dry under vacuum to yield Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile starting material for constructing more complex molecules. The free primary amine serves as a handle for introducing diversity, while the protected secondary amine can be unmasked at a later synthetic stage.

General Synthetic Workflow

The typical workflow involves using the nucleophilic primary amine for various coupling reactions, including:

  • Amide bond formation with carboxylic acids.

  • Reductive amination with aldehydes or ketones.

  • Sulfonamide formation with sulfonyl chlorides.

  • Urea or thiourea formation.

Once the desired modifications are made, the Cbz group can be removed to reveal the second amine, which can then undergo further reactions if required.

Application_Workflow Start Start: Benzyl N-[(2R)-2-aminopropyl]- carbamate hydrochloride Step1 Step 1: Couple Reagent 'R-X' to the free primary amine (e.g., Amide coupling, Reductive amination) Start->Step1 Intermediate Cbz-Protected Intermediate Step1->Intermediate Step2 Step 2 (Optional): Further synthetic modifications Intermediate->Step2 Deprotection Step 3: Cbz Deprotection (e.g., H₂, Pd/C) Intermediate->Deprotection Skip Step 2 Step2->Deprotection Final Final Chiral Diamine Derivative Deprotection->Final

Caption: General workflow for utilizing the title compound in synthesis.

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride before its use in synthesis.

Protocol 1: Purity Determination by RP-HPLC

This method provides a reliable way to assess the chemical purity of the compound and to detect any synthesis-related impurities.

ParameterRecommended Condition
Instrument Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 220 nm and 254 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in a 50:50 Water:Acetonitrile mixture

Methodology:

  • Prepare the mobile phases and sample solution as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area at 220 nm.

Protocol 2: Structural Verification by NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals:

    • Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group.

    • Benzylic Protons: A singlet around 5.0 ppm for the two -CH₂- protons of the benzyl group.

    • Propyl Backbone: A series of multiplets between ~2.8-3.5 ppm for the -CH- and -CH₂- protons.

    • Methyl Protons: A doublet around 1.2 ppm for the three -CH₃ protons.

    • Amine/Amide Protons: Broad signals that may exchange with D₂O.

Protocol 3: Chiral Purity Analysis

It is critical to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer. This is typically achieved using chiral HPLC.

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Method Development: Develop an isocratic method using a mobile phase typically consisting of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis: Inject a sample of the compound and, if available, the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

  • Quantification: Calculate the enantiomeric excess by comparing the peak areas of the two enantiomers.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [3][4]
Hazard Statements H302: Harmful if swallowed.[3][4]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261: Avoid breathing dust.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]

Storage Recommendations
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6]

Conclusion

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a high-value, strategically designed chiral building block. Its combination of a defined stereocenter and orthogonally protected amino groups provides chemists with a reliable and versatile tool for the synthesis of complex molecular targets. A thorough understanding of its properties, handling requirements, and analytical profiles, as detailed in this guide, is essential for its effective and safe utilization in advancing drug discovery and development programs.

References

  • Benzyl N-[(2R)
  • benzyl N-[(2R)
  • SAFETY D
  • 934634-53-4|Benzyl N-[(2R)
  • SAFETY D
  • benzyl (2R)
  • Benzyl carbam
  • Benzyl Carbamate (CAS 621-84-1) | Manufacture.
  • Benzyl N-[2-(prop-2-enamido)

Sources

Foundational

Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride: Molecular Weight, Physicochemical Profiling, and Synthetic Applications

Executive Summary Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a highly versatile, chiral diamine building block utilized extensively in modern medicinal chemistry. By offering an orthogonally protected primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a highly versatile, chiral diamine building block utilized extensively in modern medicinal chemistry. By offering an orthogonally protected primary amine and a stereochemically pure secondary carbon center, this intermediate serves as a critical linker in the synthesis of advanced targeted therapies. Most notably, it is a structural linchpin in the development of [1] for melanoma treatment and[2] designed to combat antibiotic-resistant bacterial strains.

This whitepaper provides a comprehensive technical breakdown of its molecular weight, physicochemical properties, structural causality, and field-proven experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight calculation and mass spectrometry targeting are foundational for in-process monitoring. The compound exists as a hydrochloride salt, which significantly alters its total molecular weight compared to the free base[3].

Molecular Formula Breakdown:

  • Base Formula: C₁₁H₁₆N₂O₂

    • Carbon (11 × 12.011) = 132.121 g/mol

    • Hydrogen (16 × 1.008) = 16.128 g/mol

    • Nitrogen (2 × 14.007) = 28.014 g/mol

    • Oxygen (2 × 15.999) = 31.998 g/mol

    • Base Molecular Weight:208.26 g/mol

  • Salt Addition: Hydrochloride (HCl) = 36.46 g/mol

  • Total Molecular Weight: 244.72 g/mol

Table 1: Quantitative Physicochemical Data
ParameterSpecification
IUPAC Name Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
CAS Registry Number 1179359-66-0[4]
Chemical Formula (Salt) C₁₁H₁₆N₂O₂ • HCl
Molecular Weight (Base) 208.26 g/mol [3]
Molecular Weight (Salt) 244.72 g/mol
Monoisotopic Mass (Base) 208.1212 Da
Target LC-MS Ion [M+H]⁺ m/z 209.1
Appearance White to off-white crystalline powder

Structural and Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen during drug design, rather than just knowing its structure.

  • Chirality and Enantiomeric Fidelity (2R): The stereocenter at the C2 position of the propyl chain is not arbitrary. When incorporated into larger scaffolds—such as the propylamine bridge of pyrimidinyl sulfonamide derivatives—the (2R) orientation dictates the spatial trajectory of the molecule within the target enzyme's active site. For [1], this specific chirality ensures optimal hydrogen bonding and minimizes steric clashes, directly driving the nanomolar IC₅₀ efficacy.

  • Orthogonal Protecting Group Strategy (Cbz/Z): The benzyl carbamate (Cbz) group selectively masks the primary amine. This allows the secondary/primary amine at the C2 position to act as the sole nucleophile during electrophilic coupling. The Cbz group is strategically chosen because it is highly stable under basic and mildly acidic coupling conditions, yet it can be cleanly cleaved via catalytic hydrogenation (Pd/C, H₂) in later stages without risking racemization of the delicate (2R) stereocenter[1].

  • Hydrochloride Salt Causality: The free base of this diamine is prone to oxidative degradation and can absorb atmospheric CO₂ to form unwanted carbamate impurities. Isolating the intermediate as a hydrochloride salt locks the reactive amine in a protonated, unreactive state, ensuring long-term shelf stability and batch-to-batch reproducibility.

Experimental Methodologies: Self-Validating Protocols

The following protocol details the regioselective coupling of Benzyl N-[(2R)-2-aminopropyl]carbamate HCl to a pyrimidine scaffold. This workflow is designed as a self-validating system , ensuring that each step provides measurable feedback before proceeding.

Protocol: Regioselective Electrophilic Coupling

Step 1: Free-basing and Activation Suspend Benzyl N-[(2R)-2-aminopropyl]carbamate HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: DCM is a non-polar, aprotic solvent that solubilizes the free base without participating in hydrogen bonding. DIPEA is selected over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile, ensuring it solely acts as an acid scavenger to neutralize the HCl salt.

Step 2: Electrophile Addition Slowly introduce the target electrophile (e.g., a substituted pyrimidine chloride) (1.05 eq) to the reaction mixture.

  • Causality: A slight stoichiometric excess of the electrophile ensures the complete conversion of the highly valuable chiral amine, driving the reaction to the right.

Step 3: In-Process Monitoring (Self-Validation) Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via LC-MS.

  • Validation Logic: The reaction is quantitatively tracked by the disappearance of the m/z 209.1 precursor peak and the emergence of the product mass. If the 209.1 peak persists, it indicates incomplete free-basing or a degraded electrophile, prompting immediate addition of DIPEA before proceeding to workup.

Step 4: Quenching and Purification Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acids. Extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Purify the concentrated crude via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

SyntheticWorkflow A (2R)-1,2-propanediamine B Selective Cbz Protection (Benzyl chloroformate) A->B Step 1 C Benzyl N-[(2R)-2-aminopropyl] carbamate HCl B->C HCl Salt Formation D Coupling Reaction (e.g., Pyrimidine Scaffold) C->D Step 2 E Catalytic Hydrogenation (Pd/C, H2) D->E Deprotection F Final API (e.g., BRAF Inhibitor) E->F Final Assembly

Caption: Synthetic workflow utilizing Benzyl N-[(2R)-2-aminopropyl]carbamate HCl in API development.

Analytical Validation Logic

To guarantee the integrity of the intermediate before downstream API synthesis, a rigorous analytical validation matrix must be applied.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The target ion is the protonated free base at m/z 209.1 [M+H]⁺ .

  • Chiral HPLC: Ensures the stereochemical purity of the (2R) center. A threshold of >99% enantiomeric excess (ee) is required to prevent the formation of inactive diastereomers in the final API.

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the regioselective placement of the Cbz group at the primary amine, evidenced by the chemical shift of the adjacent methylene protons.

AnalyticalValidation Start Batch Sample: Benzyl N-[(2R)-2-aminopropyl]carbamate HCl LCMS LC-MS Analysis Target: m/z 209.1 [M+H]+ Start->LCMS NMR 1H & 13C NMR Target: Structural Integrity Start->NMR ChiralHPLC Chiral HPLC Target: >99% ee (2R) Start->ChiralHPLC Decision Release Criteria Met? LCMS->Decision NMR->Decision ChiralHPLC->Decision Pass Approved for API Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Caption: Analytical validation protocol ensuring structural and chiral integrity of the intermediate.

Sources

Exploratory

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride structure and stereochemistry

An In-depth Technical Guide to Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride: Structure, Stereochemistry, and Applications in Drug Development Authored by a Senior Application Scientist For distribution to: Resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride: Structure, Stereochemistry, and Applications in Drug Development

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. Its structure incorporates a stereodefined diamine backbone, partially protected with a benzyloxycarbonyl (Cbz) group, rendering it a valuable building block for the synthesis of complex molecular architectures. The presence of a primary amine and a carbamate-protected amine on a chiral scaffold makes it a versatile intermediate, particularly in the construction of linkers for advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, and analytical characterization, with a focus on its practical application in drug development.

Chemical Structure and Stereochemistry

The fundamental attributes of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride are encapsulated in its chemical structure. The molecule possesses a single stereocenter at the second carbon of the propyl chain, with the (R) configuration. This specific stereochemistry is crucial for its intended biological applications, as molecular recognition in biological systems is highly dependent on the three-dimensional arrangement of atoms.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical transformations.

Caption: Figure 1: Chemical Structure of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride.

Key Structural Features:
  • Chiral Center: The (2R) stereocenter is a critical determinant of the molecule's biological activity and its interactions with other chiral molecules.

  • Orthogonally Protected Amines: The primary amine offers a site for further functionalization, while the Cbz-protected amine is stable under a variety of reaction conditions but can be deprotected when required.[3][4][5]

  • Carbamate Linkage: The carbamate functional group is a key component of many linkers in ADCs and PROTACs, offering a balance of stability and controlled cleavage.[][6][7][8]

Synthesis

The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a multi-step process that requires careful control of stereochemistry and chemoselectivity. The overall strategy involves obtaining the chiral precursor, (2R)-1,2-diaminopropane, followed by the selective protection of one of the amino groups.

G cluster_0 Synthetic Workflow Racemic 1,2-Diaminopropane Racemic 1,2-Diaminopropane Resolution Resolution Racemic 1,2-Diaminopropane->Resolution Chiral Resolving Agent (2R)-1,2-Diaminopropane (2R)-1,2-Diaminopropane Resolution->(2R)-1,2-Diaminopropane Selective Cbz Protection Selective Cbz Protection (2R)-1,2-Diaminopropane->Selective Cbz Protection Benzyl Chloroformate Benzyl N-[(2R)-2-aminopropyl]carbamate Benzyl N-[(2R)-2-aminopropyl]carbamate Selective Cbz Protection->Benzyl N-[(2R)-2-aminopropyl]carbamate Salt Formation Salt Formation Benzyl N-[(2R)-2-aminopropyl]carbamate->Salt Formation HCl Final Product Final Product Salt Formation->Final Product

Caption: Figure 2: Overall synthetic workflow.

Step 1: Preparation of (2R)-1,2-Diaminopropane

The synthesis of the target molecule commences with the chirally pure (2R)-1,2-diaminopropane. Industrial synthesis of 1,2-diaminopropane typically yields a racemic mixture, which must be resolved to isolate the desired (R)-enantiomer.[6]

Protocol: Chiral Resolution of Racemic 1,2-Diaminopropane

This protocol is based on the principle of diastereomeric salt formation, a classical and effective method for resolving racemic amines.[]

Materials:

  • Racemic 1,2-diaminopropane

  • Chiral resolving agent (e.g., L-(+)-tartaric acid)

  • Methanol

  • Sodium hydroxide (50% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic 1,2-diaminopropane in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol. Slowly add the tartaric acid solution to the diamine solution with stirring.

  • Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt ((2R)-1,2-diaminopropane-L-tartrate).

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in a minimal amount of water. Slowly add 50% sodium hydroxide solution until the solution is strongly basic to regenerate the free (2R)-1,2-diaminopropane.

  • Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract with several portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (2R)-1,2-diaminopropane.[][6]

Step 2: Chemoselective N-Benzyloxycarbonylation

With the chiral precursor in hand, the next critical step is the chemoselective protection of one of the two amino groups with a benzyloxycarbonyl (Cbz) group. The primary amino group is generally more nucleophilic than the secondary amino group (in this case, the other primary amine is sterically less hindered), allowing for selective reaction under controlled conditions.

Protocol: Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

This protocol is adapted from established procedures for the Cbz protection of amines.[9][10]

Materials:

  • (2R)-1,2-Diaminopropane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • Reaction Setup: Dissolve (2R)-1,2-diaminopropane (1.0 equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate at 0 °C in a flask equipped with a magnetic stirrer. The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.[11]

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (0.95 equivalents to favor mono-protection) dropwise to the vigorously stirred biphasic mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl N-[(2R)-2-aminopropyl]carbamate.

  • Purification: The crude product can be purified by column chromatography on silica gel.[12]

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

  • Isolation of Final Product: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride as a white to off-white solid.[13]

cluster_0 Mechanism of Cbz Protection Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(=O)OCH₂C₆H₅] Cl⁻ Amine->Intermediate Nucleophilic Attack Cbz-Cl C₆H₅CH₂OCOCl Cbz-Cl->Intermediate Product R-NH-Cbz + HCl Intermediate->Product Deprotonation Base NaHCO₃ Neutralized_Acid NaCl + H₂O + CO₂ Base->Neutralized_Acid Neutralization

Caption: Figure 3: Simplified mechanism of Cbz protection of an amine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[14][15][16] The expected chemical shifts provide a unique fingerprint of the molecule.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons (C₆H₅)7.2 - 7.4Multiplet5H
Benzyl protons (CH₂)~5.1Singlet2H
CH₂ adjacent to NH-Cbz3.0 - 3.4Multiplet2H
CH (chiral center)3.0 - 3.4Multiplet1H
Methyl protons (CH₃)~1.1Doublet3H
Amine protons (NH₂ and NH)Broad signals-3H
¹³C NMR Expected Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)~156
Aromatic carbons (C₆H₅)127 - 137
Benzyl carbon (CH₂)~67
CH₂ adjacent to NH-Cbz~45
CH (chiral center)~48
Methyl carbon (CH₃)~18
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[17][18][19][20]

Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Outcome: The (R)- and (S)-enantiomers will be separated into two distinct peaks with different retention times, allowing for the quantification of the enantiomeric excess (ee) of the (R)-enantiomer.

cluster_0 Chiral HPLC Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Separation on Chiral Column Separation on Chiral Column HPLC Injection->Separation on Chiral Column UV Detection UV Detection Separation on Chiral Column->UV Detection Data Analysis (Quantification of Enantiomers) Data Analysis (Quantification of Enantiomers) UV Detection->Data Analysis (Quantification of Enantiomers)

Caption: Figure 4: Workflow for chiral HPLC analysis.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the compound. For Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (C₁₁H₁₇ClN₂O₂), the expected molecular weight is approximately 244.72 g/mol .[21][22]

Applications in Drug Development

The unique structural features of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride make it a highly valuable component in the design of sophisticated drug delivery systems.

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

In ADCs and PROTACs, a linker connects the targeting moiety (an antibody or a small molecule) to the therapeutic payload. The linker's properties are critical for the overall efficacy and safety of the conjugate, as it must be stable in circulation but allow for the release of the payload at the target site.[1][][7][8]

The carbamate functionality in Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride provides a stable linkage that can be designed to be cleavable under specific physiological conditions, such as the acidic environment of lysosomes or the presence of specific enzymes overexpressed in tumor cells.[][6][8] The chiral diamine core can also influence the physicochemical properties of the linker and its interaction with the payload and the biological target.

Antibody Antibody Linker Linker (incorporating the carbamate moiety) Antibody->Linker Attachment Payload Cytotoxic Drug Linker->Payload Attachment

Caption: Figure 5: Role of the linker in an Antibody-Drug Conjugate.

Conclusion

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a stereochemically defined and versatile building block with significant applications in modern drug development. Its synthesis requires careful control over stereochemistry and chemoselectivity, and its purity must be rigorously assessed using appropriate analytical techniques. The ability to incorporate this molecule as a linker in ADCs and PROTACs highlights its importance in the design of next-generation targeted therapeutics. This guide provides a foundational understanding of this key molecule for researchers and scientists working at the forefront of pharmaceutical innovation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane.
  • MedChemExpress. (n.d.). Benzyl N-(2-aminoethyl)carbamate hydrochloride.
  • Yadav, P., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(16), 4789.
  • Staben, L. R., et al. (2016). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • BOC Sciences. (2023, August 11). ADC Cleavable Linker: Classification and Mechanism of Action.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30).
  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021).
  • BLDpharm. (n.d.). 934634-53-4|Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.
  • BLDpharm. (n.d.). 18807-71-1|Benzyl N-(2-aminoethyl)carbamate hydrochloride.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Patel, S., & Captain, A. D. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(3), 386–390.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • BenchChem. (2025).
  • MCE. (n.d.). Benzyl N-[2-(prop-2-enamido)ethyl]carbamate.
  • Simmler, C., et al. (2013). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current Bioactive Compounds, 9(3), 183-204.
  • De Kimpe, N., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 364-372.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12715871, Benzyl N-(2-aminoethyl)carbamate hydrochloride.
  • BenchChem. (2025). (S)-Benzyl 3-aminobutyrate: A Versatile Chiral Building Block in Modern Medicinal Chemistry.
  • Al-Majedy, Y. K., et al. (2011). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Rasayan Journal of Chemistry, 4(1), 126-133.
  • Google Patents. (1982). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • Fomenkov, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7665.
  • PubChemLite. (n.d.). Benzyl n-[(2s)-2-aminopropyl]carbamate.
  • AiFChem. (n.d.). 934634-53-4 | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.
  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. 92, 91-102.

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Foundational

Advanced Synthesis of (R)-Benzyl 2-Aminopropylcarbamate Hydrochloride: Strategic Pathways and Mechanistic Insights

Executive Summary (R)-Benzyl 2-aminopropylcarbamate hydrochloride (CAS: 934660-63-6) is a highly valued chiral building block in modern medicinal chemistry[1]. Structurally, it is a mono-protected chiral 1,2-diamine (N1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Benzyl 2-aminopropylcarbamate hydrochloride (CAS: 934660-63-6) is a highly valued chiral building block in modern medicinal chemistry[1]. Structurally, it is a mono-protected chiral 1,2-diamine (N1-Cbz-(R)-propane-1,2-diamine) utilized extensively in the development of complex therapeutics, including advanced metallo-beta-lactamase inhibitors designed to overcome antibiotic resistance[2].

The primary synthetic challenge in producing this molecule lies in the regioselective differentiation of the two primary amines within the propane-1,2-diamine scaffold. This whitepaper details two divergent synthetic strategies: a high-fidelity orthogonal protection route starting from the chiral pool, and a highly scalable regioselective desymmetrization route.

Retrosynthetic Strategies and Logical Framework

To achieve the target molecule, the synthetic chemist must navigate the competing nucleophilicities of the C1 and C2 amines. We present two distinct logical pathways:

  • Strategy A (Chiral Pool / De Novo): Relies on the absolute pre-installation of the chiral center using D-alaninol. It uses orthogonal protecting groups (Boc and Cbz) and functional group interconversions (azidation/reduction) to guarantee 100% regioselectivity.

  • Strategy B (Steric Desymmetrization): Leverages the inherent steric differences between the C1 (primary carbon) and C2 (secondary carbon) positions of (R)-propane-1,2-diamine to achieve direct, regioselective mono-protection.

SynthesisRoutes cluster_A Strategy A: Chiral Pool (High Fidelity) cluster_B Strategy B: Regioselective (Process Scale) Alaninol D-Alaninol BocAlaninol N-Boc-D-Alaninol Alaninol->BocAlaninol Boc2O, RT Mesylate O-Mesyl-N-Boc-D-Alaninol BocAlaninol->Mesylate MsCl, Et3N Azide 1-Azido-2-(Boc-amino)propane Mesylate->Azide NaN3, DMF Amine 1-Amino-2-(Boc-amino)propane Azide->Amine H2, Pd/C DiProtected N1-Cbz-N2-Boc-propane-1,2-diamine Amine->DiProtected Cbz-Cl, Base Target (R)-Benzyl 2-aminopropylcarbamate Hydrochloride DiProtected->Target HCl / Dioxane Diamine (R)-Propane-1,2-diamine Diamine->Target 1. Cbz-OSu (-78°C) 2. HCl / Et2O

Figure 1: Divergent synthetic pathways for (R)-benzyl 2-aminopropylcarbamate hydrochloride.

Strategy A: The Orthogonal Chiral Pool Approach

This 6-step route is the gold standard for early-stage discovery where absolute regiochemical and stereochemical purity is non-negotiable.

Mechanistic Causality & Experimental Choices
  • N-Protection: D-alaninol ((R)-2-aminopropan-1-ol) is reacted with Boc-anhydride. The amine is vastly more nucleophilic than the hydroxyl group, ensuring exclusively N-protection without the need for complex basic conditions.

  • Activation: The C1 hydroxyl is converted to a mesylate using Methanesulfonyl chloride (MsCl). Causality: Mesylates are excellent leaving groups that allow for subsequent nucleophilic displacement at lower temperatures compared to tosylates, minimizing elimination byproducts.

  • Azidation: Displacement with Sodium Azide (NaN3) occurs exclusively at the C1 position via an SN​2 mechanism. Because the reaction occurs at C1, the chiral center at C2 is completely untouched, perfectly preserving the (R)-configuration.

  • Reduction: The azide is reduced to a primary amine. While Staudinger reductions (PPh3/H2O) are viable[3], catalytic hydrogenation using 10% Pd/C under an H2​ atmosphere is preferred[4]. Causality: Hydrogenation avoids the generation of triphenylphosphine oxide, a byproduct that is notoriously difficult to remove via chromatography.

  • Orthogonal Protection: The newly formed C1 amine is protected with Benzyl chloroformate (Cbz-Cl), creating a fully protected intermediate with orthogonal groups (Boc and Cbz).

  • Selective Deprotection: Treatment with 4M HCl in dioxane selectively cleaves the acid-labile Boc group while leaving the Cbz group intact, yielding the target hydrochloride salt directly.

Strategy B: Regioselective Desymmetrization Approach

For process chemistry and scale-up, a 6-step linear sequence is economically prohibitive. Strategy B reduces the synthesis to just two steps by exploiting the steric environment of the starting material.

Mechanistic Causality & Experimental Choices

In (R)-propane-1,2-diamine, the C1 amine is attached to a primary carbon ( −CH2​−NH2​ ), whereas the C2 amine is attached to a secondary, chiral carbon ( −CH(CH3​)−NH2​ ).

  • Reagent Selection: Instead of using the highly reactive Cbz-Cl, the protocol utilizes N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) . Causality: Cbz-OSu is a milder, bulkier acylating agent. The increased steric bulk of the succinimide leaving group amplifies the energy difference ( ΔΔG‡ ) between the transition states of C1 vs. C2 attack.

  • Thermodynamic Control: The reaction is conducted at cryogenic temperatures (-78 °C). Lowering the thermal energy of the system ensures that only the lowest-energy pathway (attack by the less hindered C1 amine) is accessible, maximizing regioselectivity (typically >85:15 ratio).

Quantitative Route Comparison

The following table summarizes the operational metrics of both strategies, allowing development teams to select the appropriate route based on project phase.

MetricStrategy A (Chiral Pool)Strategy B (Regioselective)
Step Count 6 Steps2 Steps
Overall Yield ~65%~55% (post-crystallization)
Regiopurity >99.9% (Unambiguous)~95% (Requires enrichment)
Atom Economy Low (Multiple protecting groups)High (Direct functionalization)
Primary Hazard Sodium Azide (Explosive/Toxic)Cryogenic conditions (-78 °C)
Best Use Case Milligram to Gram scale (Discovery)Kilogram scale (Process/Manufacturing)

Self-Validating Experimental Protocol (Strategy B)

Below is the detailed, step-by-step methodology for the scalable regioselective route. This protocol is designed as a self-validating system , embedding in-process controls (IPCs) to ensure experimental integrity at every stage.

Step 1: Regioselective Mono-Protection

Reagents: (R)-Propane-1,2-diamine (1.0 eq), Cbz-OSu (0.9 eq), Anhydrous Dichloromethane (DCM).

  • Charge a flame-dried, argon-purged round-bottom flask with (R)-propane-1,2-diamine (10.0 g, 135 mmol) and anhydrous DCM (200 mL).

  • Cool the vigorously stirred solution to -78 °C using a dry ice/acetone bath.

  • Dissolve Cbz-OSu (30.2 g, 121 mmol) in anhydrous DCM (100 mL). Add this solution dropwise via an addition funnel over 2 hours. Causality: Sub-stoichiometric Cbz-OSu and slow addition prevent local concentration spikes, suppressing the formation of the di-Cbz byproduct.

  • Maintain stirring at -78 °C for an additional 4 hours, then allow to warm to 0 °C.

  • Self-Validation Check 1 (Reaction Progress): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH4OH). Stain with Ninhydrin. The target mono-protected amine will appear as a distinct red/purple spot, while unreacted diamine remains at the baseline.

Step 2: Workup and Salt Formation
  • Quench the reaction by adding 100 mL of 1M aqueous NaOH. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow oil.

  • Dissolve the crude oil in anhydrous Diethyl Ether (150 mL) and cool to 0 °C.

  • Slowly add a solution of 4M HCl in dioxane (1.2 equivalents based on theoretical yield).

  • Self-Validation Check 2 (Salt Precipitation): The addition of HCl will cause the immediate precipitation of a pristine white solid. This physical phase change validates the successful protonation of the free basic C2 amine.

  • Filter the solid, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum.

  • Self-Validation Check 3 (Regiochemical Purity via 1H-NMR): Analyze the solid via 1H-NMR (DMSO-d6). The presence of a downfield multiplet at ~3.10 ppm integrates to 2H (the C1 −CH2​− attached to the carbamate), while the C2 −CH− proton appears as a distinct multiplet at ~3.35 ppm. If the C2 amine were protected, the chemical shifts would be reversed.

References

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect.MDPI.
  • Carbamic acid,[(1S)-2-amino-1-methylethyl]-, 1,1-dimethylethyl ester (9CI) | 146552-71-8 Synthesis.ChemicalBook.
  • WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors.Google Patents.
  • 1041016-94-7|(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (Related CAS 934660-63-6).BLD Pharm.

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Exploratory

Mechanism of formation of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

An In-depth Technical Guide to the Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This chiral building block is of significant interest to researchers and professionals in drug development and fine chemical synthesis. The narrative elucidates the strategic selection of reactants, the intricacies of the reaction mechanism with a focus on regioselectivity, and a detailed, field-proven experimental protocol. The document is structured to deliver not just a methodology, but a deep causal understanding of the synthetic process, grounded in established chemical principles and supported by authoritative references.

Introduction: Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride represents a valuable chiral intermediate, incorporating a stereodefined diamine backbone selectively protected at one of its two non-equivalent amino groups. The core of this synthesis lies in the strategic application of the benzyloxycarbonyl (Cbz) protecting group, a classic and robust tool in organic synthesis for the temporary masking of amine nucleophilicity.[1][2][3]

This guide will deconstruct the synthesis into two primary stages:

  • Regioselective N-Protection: The selective formation of a carbamate linkage at the sterically more accessible primary amine of (2R)-1,2-diaminopropane using benzyl chloroformate.

  • Salt Formation: The subsequent protonation of the remaining free secondary amine with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Understanding the mechanism is paramount to optimizing reaction conditions, maximizing yield, and ensuring the chemical and stereochemical integrity of the final product.

The Core Reactants: A Strategic Analysis

The success of this synthesis hinges on the specific properties of its starting materials.

(2R)-1,2-Diaminopropane: The Chiral Foundation

(2R)-1,2-Diaminopropane, also known as (R)-(-)-1,2-propanediamine, is a colorless liquid and the simplest chiral diamine.[4][5] Its structure presents the primary challenge and opportunity in this synthesis: two nucleophilic amino groups with different steric and electronic environments.

  • Primary Amine (-CH₂NH₂): Located at the terminal position (C1), this group is sterically unhindered, making it the more kinetically favored site for nucleophilic attack.

  • Secondary Amine (-CH(NH₂)CH₃): Located at the chiral center (C2), this group is sterically encumbered by the adjacent methyl group, rendering it less reactive towards bulky electrophiles.

The synthesis of the racemic diamine is typically achieved via the ammonolysis of 1,2-dichloropropane.[4] The crucial step for our purpose is the subsequent chiral resolution, often by forming diastereomeric salts with a chiral acid like tartaric acid, to isolate the desired (R)-enantiomer.[4][6] The enantiomeric purity of this starting material directly dictates the enantiomeric purity of the final product.

Benzyl Chloroformate (Cbz-Cl): The Protecting Group Workhorse

Benzyl chloroformate is the quintessential reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group.[1][7] Its primary function is to convert a highly nucleophilic and basic amine into a significantly less reactive carbamate.[3][8]

Key Advantages of the Cbz Group:

  • Robust Stability: Cbz-protected amines are stable under a wide array of reaction conditions, including basic and mildly acidic media.[3]

  • Orthogonality: The Cbz group's unique cleavage pathway via catalytic hydrogenolysis makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a critical feature in multi-step synthesis.[3]

  • Facile Removal: Deprotection is cleanly achieved through methods like catalytic hydrogenation (e.g., Pd/C, H₂), which yields the free amine along with toluene and carbon dioxide as easily removable byproducts.[2]

The reaction of Cbz-Cl with an amine is a type of Schotten-Baumann reaction, typically performed under alkaline conditions to neutralize the hydrochloric acid generated.[3]

Mechanism of Formation: A Step-by-Step Elucidation

The formation of the target compound is a two-step process involving a nucleophilic acyl substitution followed by an acid-base reaction.

Step 1: Regioselective Carbamate Formation

This is the key chemical transformation where the Cbz group is selectively introduced onto the primary amine of (2R)-1,2-diaminopropane.

The reaction proceeds via a nucleophilic acyl substitution mechanism .[9]

  • Nucleophilic Attack: The nitrogen atom of the more sterically accessible primary amine of (2R)-1,2-diaminopropane acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Collapse and Elimination: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

  • Proton Transfer: The resulting protonated carbamate is neutralized by a base (e.g., HCO₃⁻) present in the reaction medium to yield the neutral product, Benzyl N-[(2R)-2-aminopropyl]carbamate. The base also serves to neutralize the HCl byproduct formed during the reaction.[9]

The regioselectivity of this step is governed by steric hindrance. The primary amine at the C1 position is significantly more exposed than the secondary amine at the C2 position, which is shielded by the adjacent methyl group. Consequently, the reaction occurs preferentially at the C1 amine.

Caption: Mechanism of Regioselective N-Protection.

Step 2: Hydrochloride Salt Formation

Once the neutral carbamate has been synthesized and purified, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

The free secondary amine at the C2 position is basic due to the lone pair of electrons on the nitrogen atom. When a solution of hydrochloric acid is added, this lone pair abstracts a proton (H⁺) from HCl.

R₂NH + HCl → [R₂NH₂]⁺Cl⁻

This results in the formation of a positively charged ammonium ion, which is electrostatically paired with the chloride anion (Cl⁻). The formation of the salt often induces crystallization, providing a stable, solid product that is easier to handle, purify, and store than the free base oil.

Experimental Protocol & Data

This section outlines a standard laboratory procedure for the synthesis.

Materials & Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (Molar Eq.)
(2R)-1,2-Diaminopropane74.131.0 equiv
Benzyl Chloroformate (Cbz-Cl)170.591.05 equiv
Sodium Bicarbonate (NaHCO₃)84.012.0 equiv
Tetrahydrofuran (THF)-Solvent
Deionized Water-Solvent
Ethyl Acetate-Extraction Solvent
4M HCl in Dioxane-For Salt Formation
Anhydrous Magnesium Sulfate-Drying Agent

Equipment: Round-bottom flask, magnetic stirrer, ice-water bath, addition funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve (2R)-1,2-diaminopropane (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of THF and water.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side products.

  • Reagent Addition: Add benzyl chloroformate (1.05 equiv), dissolved in a small amount of THF, dropwise to the cooled solution over 30-60 minutes using an addition funnel. A slight excess of Cbz-Cl ensures complete consumption of the diamine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting diamine is consumed.

  • Work-up & Extraction: Remove the THF under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted diamine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude Benzyl N-[(2R)-2-aminopropyl]carbamate as an oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified carbamate oil in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. While stirring, add a solution of 4M HCl in dioxane dropwise until precipitation is complete and the solution is acidic.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Synthetic Workflow start (2R)-1,2-Diaminopropane + NaHCO₃ in THF/H₂O step1 Cool to 0 °C start->step1 step2 Add Cbz-Cl (1.05 eq) dropwise step1->step2 Control Exotherm step3 Stir at RT, 2-3h step2->step3 step4 Work-up: - Remove THF - Extract with EtOAc step3->step4 step5 Purify Crude Carbamate (Free Base) step4->step5 Crude Oil step6 Dissolve in EtOAc step5->step6 step7 Add 4M HCl in Dioxane step6->step7 Induce Precipitation end_node Filter & Dry Product: Benzyl N-[(2R)-2-aminopropyl]carbamate HCl step7->end_node

Caption: Overall Synthetic Workflow Diagram.

Conclusion and Broader Implications

The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a classic example of strategic chemical protection and manipulation. The mechanism relies on the fundamental principles of nucleophilicity and steric hindrance to achieve excellent regioselectivity in the protection of a diamine. The final conversion to a hydrochloride salt provides a stable, crystalline solid suitable for further synthetic applications. Mastery of this reaction provides drug development professionals with a reliable method for producing a key chiral building block, enabling the construction of more complex and stereochemically defined pharmaceutical agents.

References

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. Retrieved from [Link]

  • Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Diaminopropane, (R)-. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profiling of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride: Theoretical Frameworks and Experimental Methodologies

Executive Summary Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly specialized chiral building block, predominantly utilized as a Cbz-protected diamine intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly specialized chiral building block, predominantly utilized as a Cbz-protected diamine intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because it is an amphiphilic molecule—containing both a highly polar, ionizable amine hydrochloride domain and a lipophilic benzyl carbamate moiety—its solubility profile is highly complex and solvent-dependent.

For researchers and process chemists, understanding the thermodynamic solubility of this intermediate is critical. It directly dictates the selection of solvent systems for reaction design, liquid-liquid extraction, and anti-solvent crystallization. This whitepaper provides an in-depth analysis of the physicochemical forces governing its solubility, alongside a self-validating experimental protocol for empirical determination.

Physicochemical Profiling & Theoretical Solubility Framework

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of a molecule's behavior in solution. The solubility of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is driven by two competing thermodynamic frameworks:

Hansen Solubility Parameters (HSP)

According to Hansen's 3D solubility theory, the dissolution of a solute is maximized when the cohesive energy density of the solvent matches that of the solute[2]. This energy is divided into three vectors:

  • Dispersion Forces ( δD​ ): The bulky benzyl carbamate (Cbz) group exhibits high polarizability, strongly interacting with solvents that have high dispersion parameters, such as dichloromethane (DCM) or tetrahydrofuran (THF)[2].

  • Polar Forces ( δP​ ) & Hydrogen Bonding ( δH​ ): The primary amine hydrochloride salt possesses immense lattice energy. To disrupt the crystal lattice, the solvent must provide overwhelming hydrogen bond donation/acceptance and dipole interactions. Consequently, highly protic solvents like methanol and water are required to solvate the NH3+​ and Cl− ions[2].

pH and the Common-Ion Effect

In aqueous and mixed-aqueous systems, the solubility of hydrochloride salts is not static; it is heavily dictated by pH and the common-ion effect[3].

  • The Common-Ion Paradox: It is a common misconception that lowering the pH will always increase the solubility of a basic amine. For a hydrochloride salt, adding excess hydrochloric acid (HCl) increases the concentration of chloride ions in solution. According to the solubility product principle ( Ksp​=[Amine+][Cl−] ), this excess of Cl− forces the equilibrium to the left, paradoxically decreasing the solubility of the salt and causing precipitation[4].

  • Free Base Conversion: Elevating the pH above the pKa​ of the primary amine deprotonates the molecule. The resulting free base loses its ionic charge, drastically reducing its δH​ requirement and causing it to precipitate out of aqueous media while becoming highly soluble in non-polar organic solvents[4].

G cluster_0 Physicochemical Drivers cluster_1 Solvent Interactions Molecule Benzyl N-[(2R)-2-aminopropyl] carbamate HCl Ionic Amine HCl Domain (High Polarity) Molecule->Ionic dictates Lipophilic Cbz Group (High Dispersion) Molecule->Lipophilic dictates Protic Protic Solvents (Water, MeOH) Ionic->Protic Ion-Dipole & H-Bonding Aprotic Aprotic Solvents (DCM, THF) Lipophilic->Aprotic Dispersion Forces (HSP)

Figure 1: Physicochemical drivers dictating solvent interactions.

Experimental Workflow: The Self-Validating Shake-Flask Method

While theoretical models guide solvent selection, process chemistry requires precise empirical data. The miniaturized Shake-Flask Method remains the industry gold standard for determining thermodynamic equilibrium solubility[5].

To ensure trustworthiness, the protocol below is designed as a self-validating system . Thermodynamic solubility is only achieved when the system reaches true equilibrium; therefore, time-point validation is mandatory to prevent false readings from supersaturation or slow dissolution kinetics[6].

Step-by-Step Methodology
  • Saturation Preparation: Weigh an excess amount of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (e.g., 50–100 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target solvent (or pH-adjusted aqueous buffer) into the vial. Ensure a visible solid pellet remains; if the solid dissolves completely, add more API until a suspension is maintained[5].

  • Thermal Equilibration: Seal the vial and place it in a temperature-controlled thermomixer set strictly to 25.0 ± 0.1 °C. Agitate at 800 rpm for an initial 24 hours.

  • Phase Separation: Remove the vial and centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid, ensuring the supernatant is free of micro-particulates[6].

  • Validation Sampling (t=24h): Carefully extract a 50 µL aliquot of the clear supernatant. Return the original vial to the thermomixer for continued agitation.

  • Equilibrium Verification (t=48h): After an additional 24 hours, repeat the centrifugation and extract a second 50 µL aliquot.

  • HPLC-UV Quantification: Dilute both the 24h and 48h aliquots with a compatible diluent (e.g., 50:50 Water:Acetonitrile). Analyze via HPLC-UV at 210–220 nm (targeting the benzyl carbamate chromophore).

  • Data Acceptance Criteria: Calculate the concentration against a multi-point calibration curve. The system validates itself if the difference in concentration between the 24h and 48h samples is less than 5% ( ΔC<5% ). If ΔC>5% , the system has not reached equilibrium, and agitation must continue[6].

Workflow Step1 Step1 Step2 2. Thermal Equilibration 25°C, 800 rpm (24h) Step1->Step2 Step3 3. Phase Separation Centrifugation (10,000 x g) Step2->Step3 Step4 4. Validation Sampling Extract 50µL (t=24h & t=48h) Step3->Step4 Step5 5. HPLC-UV Quantification Measure at 210-220 nm Step4->Step5 Step6 Step6 Step5->Step6 Step6->Step2 If ΔC > 5%, re-equilibrate

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility.

Quantitative Data Presentation

Based on the physicochemical principles of Cbz-protected aliphatic amine hydrochlorides, the following table summarizes the expected thermodynamic solubility matrix. This structured data allows process chemists to rapidly identify suitable solvents for reaction media and purification workflows.

Table 1: Representative Solubility Matrix at 25°C
Solvent ClassSpecific SolventExpected Solubility RangePrimary Solvation Mechanism
Highly Polar, Protic Water (pH 5-7)> 50 mg/mLIon-dipole, strong H-bonding[2]
Polar, Protic Methanol> 100 mg/mLH-bonding, moderate dispersion
Polar, Protic Ethanol20 - 50 mg/mLH-bonding
Polar, Aprotic Dichloromethane (DCM)5 - 15 mg/mLDispersion, dipole-dipole (Cbz group)
Polar, Aprotic Tetrahydrofuran (THF)1 - 5 mg/mLDipole-dipole
Non-polar Heptane / Hexane< 0.1 mg/mLNegligible interactions (Anti-solvent)

Process Chemistry Implications

Understanding this solubility matrix empowers drug development professionals to engineer highly efficient downstream processes:

  • Anti-Solvent Crystallization: The stark contrast between the compound's extreme solubility in methanol and its near-total insolubility in heptane makes the Methanol/Heptane or Methanol/MTBE systems ideal solvent/anti-solvent pairs. By dissolving the crude intermediate in a minimal volume of methanol and slowly charging heptane, high-purity crystalline product can be recovered.

  • Liquid-Liquid Extraction (LLE): During synthetic workups, the amphiphilic nature of the molecule can cause persistent emulsions if extracted as a salt. To efficiently extract the intermediate into an organic phase (like Ethyl Acetate or DCM), the aqueous layer must be basified (pH > 10) to form the highly lipophilic free base[4]. Once separated, the pure hydrochloride salt can be regenerated and precipitated directly from the organic phase by bubbling dry HCl gas or adding HCl in dioxane.

References

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery - Sigma-Aldrich. 6

  • 934634-53-4 | Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride - AiFChem. 1

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.5

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation - Asian Journal of Pharmaceutics. 2

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Publications. 3

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. 4

Sources

Exploratory

Safe Handling, Storage, and Application Protocols for Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Operational Guide Executive Summary Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 93...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Operational Guide

Executive Summary

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly versatile, bifunctional chiral building block extensively utilized in advanced medicinal chemistry. Featuring a benzyl carbamate (Cbz)-protected primary amine and a free secondary-position primary amine (stabilized as a hydrochloride salt), this compound is a critical intermediate in the synthesis of complex therapeutics, including V600E BRAF kinase inhibitors[1] and metallo-beta-lactamase inhibitors aimed at overcoming antibiotic resistance[2].

Because of its dual functional nature and salt form, the compound presents specific physicochemical behaviors—such as hygroscopicity and localized acidity—that demand rigorous handling protocols. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental utilization of this compound, ensuring both operator safety and the preservation of chemical integrity[3].

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, one must first understand the causality behind the compound's physical properties and hazard classifications.

Quantitative Data Summary

The following table summarizes the critical physicochemical and safety parameters of the compound[3]:

Property / ParameterSpecification
Chemical Name Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
CAS Number 934634-53-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
Physical State Solid (Crystalline Powder)
Storage Temperature 2-8°C (Refrigerated)
Environmental Sensitivity Hygroscopic, Light-sensitive
Hazard Causality Analysis

The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

The Scientific Causality:

  • Irritation (H315, H319): The amine hydrochloride salt is inherently acidic when it dissolves in ambient moisture (such as the natural moisture found on human skin or the mucosal membranes of the eyes). This dissolution creates a localized drop in pH, leading to acute tissue irritation.

  • Respiratory Hazard (H335): As a lyophilized or milled crystalline powder, the compound has a high propensity for aerosolization. Inhalation of these micro-particulates introduces the acidic salt directly to the respiratory epithelium, triggering an immediate inflammatory response.

  • Hygroscopic Degradation: Exposure to atmospheric moisture causes clumping. While clumping itself is a physical change, the resulting aqueous microenvironment can facilitate slow, trace hydrolysis of the Cbz protecting group over extended periods, compromising the stoichiometric precision required for downstream asymmetric synthesis.

Laboratory Handling & Operational Safety

To mitigate the risks outlined above, laboratories must implement a Self-Validating Handling System . This means every procedural step inherently verifies the safety and integrity of the next.

Engineering Controls & PPE
  • Primary Containment: All weighing, transfer, and dissolution must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness). Double-gloving is mandated during bulk transfers to prevent thermal transfer of moisture from hands.

    • Eye Protection: Splash-proof chemical goggles (safety glasses are insufficient due to the dust hazard).

    • Respirator: If handled outside of a fume hood (not recommended), an N95 or P100 particulate respirator is strictly required.

The Self-Validating Weighing Protocol
  • Environmental Check: Verify laboratory relative humidity (RH) is <45%. If higher, utilize a glovebox with an inert atmosphere.

  • Static Mitigation: Pass the sealed container and anti-static weigh boats through an ionizing bar to neutralize static charges, preventing powder aerosolization upon opening.

  • Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas which generate triboelectric charges.

  • Post-Weighing Integrity: Immediately flush the source vial with dry Argon (Ar) or Nitrogen (N2) before tightly capping. This displaces atmospheric moisture and oxygen, validating the integrity of the compound for the next user.

HandlingWorkflow Start Compound Retrieval (CAS 934634-53-4) Check Verify Container Integrity & Temperature Logs Start->Check PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Check->PPE Hood Transfer to Certified Fume Hood Weigh Anti-static Weighing (RH < 45%) Hood->Weigh PPE->Hood Seal Argon Backfill & Reseal Weigh->Seal Store Return to 2-8°C Desiccator Seal->Store

Operational workflow for the safe retrieval, handling, and storage of the compound.

Spill Management & Emergency Response

In the event of a powder spill, sweeping or using a standard vacuum will aerosolize the acidic particulates, escalating the hazard.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Suppress: Gently cover the spilled powder with slightly damp, inert absorbent pads (using a weak 1% sodium bicarbonate solution to neutralize the hydrochloride salt).

  • Collect: Use non-sparking tools to scoop the dampened mass into a hazardous waste container.

  • Decontaminate: Wipe the surface with a mild alkaline solution, followed by a water wash, and finally an isopropanol wipe to ensure rapid drying.

Experimental Workflow: Safe Sulfonylation Protocol

A highly common application for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is the synthesis of sulfonamide derivatives[1]. The following protocol details the safe free-basing and coupling of the primary amine.

Methodological Steps:

Step 1: Suspension and Thermal Control

  • Suspend 1.0 equivalent of the compound in anhydrous Dichloromethane (DCM) (0.1 M concentration) within a flame-dried, round-bottom flask under an Argon atmosphere.

  • Causality: DCM is chosen for its excellent solubility profile for the subsequent free-base, while Argon prevents moisture ingress.

  • Cool the suspension to 0°C using an ice-water bath.

Step 2: Exothermic Neutralization (Free-Basing)

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

  • Causality: The addition of DIPEA neutralizes the HCl salt, generating the reactive free amine. This acid-base reaction is exothermic. Performing this at 0°C suppresses the volatilization of DCM and mitigates localized thermal spikes that could degrade the Cbz group.

Step 3: Electrophilic Addition

  • Dissolve 1.1 equivalents of the desired sulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Safe Quenching and Isolation

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).

  • Causality: NH4Cl safely neutralizes any unreacted sulfonyl chloride and excess DIPEA without causing a violent exothermic reaction or rapid gas evolution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

ReactionWorkflow Reactant Benzyl N-[(2R)-2-aminopropyl] carbamate HCl Solvent Suspend in Anhydrous DCM (0°C, Ar Atm) Reactant->Solvent Base Dropwise Addition of DIPEA (Exothermic Neutralization) Solvent->Base Electrophile Add Sulfonyl Chloride (Controlled Rate) Base->Electrophile Quench Quench with NH4Cl (aq) (Vent Gas Evolution) Electrophile->Quench Extract Phase Separation & Organic Extraction Quench->Extract

Step-by-step synthetic workflow for the safe sulfonylation of the primary amine.

References

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors.Google Patents.

Sources

Foundational

Comprehensive Technical Guide: Procurement, Handling, and Synthetic Applications of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of introducing stereochemically pure diamine motifs into complex molecular scaffolds. Benzyl N-[(2R)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of introducing stereochemically pure diamine motifs into complex molecular scaffolds. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS 934634-53-4) is a highly versatile, orthogonally protected chiral building block. This guide details its physicochemical profile, commercial procurement landscape, and field-proven methodologies for its integration into targeted therapeutics—specifically highlighting its role in the synthesis of next-generation kinase inhibitors.

Physicochemical Profiling & Commercial Supplier Landscape

To ensure reproducibility in synthetic workflows, sourcing high-purity starting materials is non-negotiable. The compound is an enantiomerically pure (2R)-propane-1,2-diamine derivative. The orthogonal protection strategy—where the C1 primary amine is protected by a carboxybenzyl (Cbz) group and the C2 primary amine is stabilized as a hydrochloride salt—provides absolute regiocontrol during downstream functionalization[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
CAS Number 934634-53-4
Molecular Formula C11H17ClN2O2 (or C11H16N2O2 · HCl)
Molecular Weight 244.72 g/mol
SMILES O=C(OCC1=CC=CC=C1)NCC.[H]Cl

Table 2: Commercial Supplier Landscape

SupplierCatalog / ReferencePurity / Grade
934634-53-4Research Grade
BD01021782≥95% (LC-MS/NMR)[1]
MFCD16295169Research Grade[2]
Mechanistic Utility in Drug Development

The architectural value of this specific enantiomer cannot be overstated. In kinase inhibitors, the spatial orientation of the (2R)-methyl group dictates the 3D trajectory of the attached pharmacophore into the target's binding pocket, directly influencing binding affinity and target selectivity.

The orthogonal reactivity of this molecule is its greatest asset. The C1 amine is masked by the sterically bulky, electron-withdrawing Cbz group, rendering it completely unreactive under standard acylation or alkylation conditions. Conversely, the C2 amine (attached to the chiral center) is stabilized as an HCl salt to prevent premature degradation or polymerization during storage. Upon mild basification, the C2 amine becomes a potent nucleophile, ready for selective coupling.

Workflow Start Benzyl N-[(2R)-2-aminopropyl] carbamate HCl Base Free Basing (DIPEA) Release C2 1° Amine Start->Base Step 1 Coupling Amide/Sulfonamide Coupling (Electrophile + Base) Base->Coupling Step 2 Intermediate Cbz-Protected Intermediate (C2 Functionalized) Coupling->Intermediate Deprotection Pd/C, H2 (Hydrogenolysis) Remove C1 Cbz Group Intermediate->Deprotection Step 3 Product Final Chiral Amine Derivative Deprotection->Product Step 4

Fig 1: Orthogonal deprotection and functionalization workflow for the chiral diamine scaffold.

Standard Operating Procedure (SOP): Orthogonal Coupling Workflow

To ensure high yields and prevent racemic drift, I have standardized the following self-validating protocol for coupling the C2 amine.

  • Step 1: Free-Basing and Activation

    • Action: Suspend 1.0 eq of the chiral diamine salt in anhydrous Dichloromethane (DCM) at 0 °C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: The first 1.0 eq of DIPEA neutralizes the HCl, releasing the nucleophilic free amine at C2. The remaining 1.5 eq serves as an acid scavenger for the subsequent coupling step, preventing the reaction mixture from acidifying and protonating the nucleophile.

  • Step 2: Electrophile Addition

    • Action: Slowly add 1.1 eq of the desired electrophile (e.g., an arylsulfonyl chloride) to the solution. Allow the reaction to warm to room temperature over 4 hours.

    • Causality: The Cbz group on the C1 amine ensures that functionalization occurs exclusively at the C2 position, completely bypassing the need for complex separation of regioisomers.

  • Step 3: In-Process Quality Control (Self-Validation)

    • Action: Monitor the reaction via LC-MS.

    • Validation: The reaction is deemed complete only when the peak corresponding to the free base (m/z 209 [M+H]+) disappears entirely, replaced by the mass of the coupled product. If m/z 209 persists, an additional 0.2 eq of electrophile must be added. This self-validating step prevents the carryover of unreacted starting material into the deprotection phase, which would otherwise result in catastrophic side-reactions.

  • Step 4: Cbz Deprotection (Hydrogenolysis)

    • Action: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl carbamate bond, releasing the C1 primary amine as a free base for the final synthetic assembly, while leaving the newly formed C2 linkage fully intact.

Case Study: Application in V600E BRAF Inhibitor Synthesis

The utility of this chiral building block is perfectly exemplified in the development of targeted anticancer therapeutics. In a 2021 study, researchers designed novel sulfonamide derivatives to inhibit the V600E mutated BRAF kinase, a primary oncogenic driver in melanoma ()[3].

The synthetic route utilized the enantiomer of benzyl(2-aminopropyl)carbamate to construct a critical linker[4]. By coupling the C2 amine to a sulfonamide moiety and subsequently deprotecting the C1 amine to attach a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core, the researchers created a highly potent inhibitor[4].

Causality of the Chiral Linker: The (2R)-methyl group on the propyl chain restricts the conformational flexibility of the molecule. This stereochemically defined rigidity ensures that the sulfonamide moiety is optimally positioned to engage the allosteric pocket of the V600E BRAF kinase, while the pyrimidine core binds to the ATP-binding hinge region. This precise spatial arrangement, dictated entirely by the initial chiral building block, resulted in sub-micromolar IC50 values (e.g., 0.49 µM for the lead compound)[3].

Pathway BRAF Mutant BRAF (V600E) MEK MEK 1/2 BRAF->MEK Hyperactivation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Sulfonamide Inhibitor (Chiral Amine Derived) Inhibitor->BRAF Competitive Binding

Fig 2: Inhibitory mechanism of chiral sulfonamide derivatives on the V600E BRAF MAPK pathway.

Quality Control & Analytical Validation

Before utilizing any batch of benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, two analytical validations must be performed:

  • 1H NMR Spectroscopy: Confirm the structural integrity by identifying the characteristic multiplet of the chiral CH at ~3.5 ppm and the doublet of the methyl group at ~1.2 ppm. The benzyl protons of the Cbz group will appear as a distinct multiplet at ~7.3 ppm.

  • Chiral HPLC: It is imperative to verify the enantiomeric excess (ee > 98%). Any racemic drift during supplier manufacturing or improper storage will exponentially complicate downstream purification and drastically reduce the pharmacological efficacy of the final drug candidate.

References
  • Title: Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Exploratory

Strategic Implementation of Cbz-Protected Chiral Amines in Complex Synthesis: A Technical Guide

Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), natural product alkaloids, and peptide therapeutics. Preserving the stereochemical integrity of these amines during multi-step s...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), natural product alkaloids, and peptide therapeutics. Preserving the stereochemical integrity of these amines during multi-step synthesis requires robust masking strategies. The carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, remains a cornerstone of orthogonal protection [1].

This technical guide elucidates the mechanistic causality behind Cbz protection, provides self-validating experimental protocols, and explores modern chemoselective cleavage techniques for drug development professionals.

The Mechanistic Imperative of the Cbz Group

To prevent racemization and unwanted side reactions (e.g., self-polymerization in amino acids), a primary or secondary amine must be rendered non-nucleophilic. The Cbz group achieves this by converting the amine into a stable carbamate[2].

Causality of Racemization Prevention

In peptide synthesis, activation of the C-terminus of an N-acyl amino acid can lead to the formation of an oxazolone (azlactone) intermediate. The base-catalyzed enolization of this oxazolone leads to rapid racemization at the alpha-carbon. When the amine is protected as a carbamate (like Cbz), the alkoxy oxygen of the carbamate donates electron density into the carbonyl, significantly reducing the nucleophilicity of the carbonyl oxygen. Consequently, oxazolone formation is drastically disfavored, preserving the stereochemical integrity of the chiral center.

CbzProtection Amine Chiral Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Electrophile) CbzCl->Intermediate Base Base (Na2CO3) Acid Scavenger Base->Intermediate Neutralizes HCl Protected Cbz-Protected Amine (Stable Carbamate) Intermediate->Protected Chloride Elimination

Mechanism of Cbz protection via nucleophilic attack and chloride elimination.

Causality in Protection Workflows

The choice of reaction conditions directly dictates the yield and stereofidelity of the protected amine. Schotten-Baumann conditions (aqueous base and organic solvent) are standard for amino acids because the aqueous base keeps the amino acid soluble as a carboxylate while neutralizing the HCl byproduct, driving the reaction forward without requiring excess chiral amine [3].

Protocol 1: Schotten-Baumann Protection of a Chiral Amino Acid

Objective: Mask the primary amine of a chiral amino acid while maintaining the integrity of the alpha-stereocenter.

  • Dissolution: Dissolve the chiral amino acid (1.0 eq) in 1 M aqueous Na₂CO₃ (2.5 eq).

    • Causality: The base deprotonates the carboxylic acid to ensure aqueous solubility and acts as an acid scavenger for the impending HCl generation.

  • Cooling: Chill the solution to 0 °C in an ice bath.

    • Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive. Cooling suppresses its competitive hydrolysis by water, maximizing the effective electrophile concentration.

  • Reagent Addition: Dropwise add Cbz-Cl (1.1 eq) under vigorous stirring.

    • Causality: Biphasic reactions require high interfacial area. Dropwise addition prevents thermal spikes that could lead to racemization or reagent degradation.

  • Reaction & Work-up: Allow the mixture to warm to room temperature and stir for 2-4 hours. Wash the aqueous layer with diethyl ether.

    • Causality: The ether wash removes unreacted Cbz-Cl and benzyl alcohol byproducts, purifying the aqueous phase.

  • Isolation (Self-Validating Step): Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1 M HCl. Extract with ethyl acetate.

    • System Validation: Check the pH of the aqueous layer using indicator paper before extraction; it must be ≤ 2 to ensure complete protonation of the carboxylate. If the pH is higher, the product remains water-soluble, and the organic extraction yield will plummet.

Orthogonality in Complex Synthesis

The true power of the Cbz group lies in its orthogonal stability. In complex peptide or alkaloid synthesis, chemists must selectively remove one protecting group without disturbing others. Cbz is highly stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups [4].

Table 1: Orthogonal Amine Protecting Groups Matrix
Protecting GroupReagent for InstallationDeprotection ConditionOrthogonality / Stability Profile
Cbz (Z) Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to TFA (mild acid) and Piperidine (base).
Boc Boc₂O, BaseTFA (Strong Acid)Stable to H₂, Pd/C and Piperidine.
Fmoc Fmoc-Cl, BasePiperidine (Base)Stable to TFA and H₂, Pd/C.

Advanced Deprotection Strategies

Chemoselectivity during deprotection is critical. While catalytic hydrogenolysis is the gold standard, the presence of reducible functional groups (e.g., alkenes, alkynes, nitro groups) necessitates alternative Lewis acid-mediated approaches [5].

CbzDeprotection CbzAmine Cbz-Protected Amine H2 Hydrogenolysis (H2, Pd/C) CbzAmine->H2 Mild, Neutral Transfer Transfer Hydrogenation (NH4HCO2, Pd/C) CbzAmine->Transfer H2 Gas-Free Acid Lewis Acid Cleavage (AlCl3 / HFIP) CbzAmine->Acid Reducible Group Tolerant Byproducts Toluene + CO2 H2->Byproducts FreeAmine Free Chiral Amine (Stereocenter Retained) H2->FreeAmine Transfer->FreeAmine Acid->FreeAmine

Chemoselective deprotection pathways for Cbz-protected chiral amines.

Protocol 2: Catalytic Hydrogenolysis of Cbz-Amine

Objective: Mild removal of the Cbz group yielding volatile byproducts (toluene and CO₂).

  • Dissolution: Dissolve the Cbz-protected amine in methanol or ethyl acetate (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (5-10 mol%).

    • Causality: The high surface area of the carbon support maximizes palladium exposure, facilitating the insertion of Pd into the benzyl C-O bond.

  • Atmosphere Exchange: Purge the vessel with inert gas (N₂ or Ar), then introduce H₂ (1 atm via balloon).

    • Causality: Purging removes oxygen, preventing potentially explosive mixtures and catalyst poisoning.

  • Reaction (Self-Validating Step): Stir at room temperature.

    • System Validation: Monitor CO₂ evolution via a bubbler or vent needle. The cessation of bubbling provides a real-time kinetic indicator of reaction completion, which should be cross-verified with TLC.

  • Filtration: Filter the mixture through a pad of Celite.

    • Causality: Celite safely traps the fine, pyrophoric Pd/C catalyst particles, preventing heavy metal contamination in the final API.

Protocol 3: Lewis Acid-Mediated Cleavage (AlCl₃/HFIP)

For substrates where hydrogenation would destroy essential double bonds, a mild Lewis acid approach is required [5].

  • Preparation: To a solution of N-Cbz-protected amine (1.0 eq) in hexafluoro-2-propanol (HFIP, 0.25 M), add AlCl₃ (3.0 eq) at room temperature.

    • Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the transition state. AlCl₃ acts as a Lewis acid, coordinating to the carbamate carbonyl and weakening the C-O bond without affecting alkenes or alkynes.

  • Reaction: Stir for 2 to 16 hours until UPLC-MS indicates complete consumption of the starting material.

  • Quenching: Dilute with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid before extraction.

Quantitative Data: Deprotection Matrix

Selecting the correct deprotection method requires balancing safety, scalability, and chemoselectivity.

Table 2: Cbz Deprotection Methodologies Comparison
MethodReagentsKey AdvantagesLimitations / IncompatibilitiesTypical Yield
Catalytic Hydrogenolysis H₂ gas, Pd/C, MeOHMild, neutral pH, clean volatile byproducts (Toluene, CO₂).Destroys reducible groups (alkenes, alkynes, nitro, aryl halides).>95%
Transfer Hydrogenation NH₄HCO₂, Pd/C, EtOHAvoids hazardous H₂ gas; highly scalable for process chemistry [6].Excess formate can sometimes lead to formylation side reactions.85-95%
Lewis Acid Cleavage AlCl₃, HFIPTolerates reducible functional groups; metal-free final API [5].Requires specialty fluorinated solvents; acidic conditions.80-90%
Strong Acid Cleavage 33% HBr in AcOHRapid cleavage; useful in solid-phase peptide synthesis.Highly corrosive; can cause side reactions with sensitive residues.75-85%

References

  • Protecting Groups for Amines: Carbamates Master Organic Chemistry URL:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Technical Disclosure Commons URL:[Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries National Institutes of Health (NIH PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Cbz Deprotection of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Contextual Analysis & Strategic Overview In the synthesis of complex chiral therapeutics, (2R)-1,2-propanediamine is a highly versatile building block. Its mono-protected derivative, Benzyl N-[(2R)-2-aminopropyl]carbamat...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextual Analysis & Strategic Overview

In the synthesis of complex chiral therapeutics, (2R)-1,2-propanediamine is a highly versatile building block. Its mono-protected derivative, Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride , allows for orthogonal functionalization. The removal of the carboxybenzyl (Cbz) protecting group is a critical transformation that must be executed with high fidelity to preserve the stereochemical integrity of the chiral center and prevent the formation of difficult-to-separate impurities.

This guide provides an in-depth, self-validating framework for the N-Cbz deprotection of this specific chiral diamine salt, detailing both standard catalytic hydrogenation and rapid transfer hydrogenation methodologies.

Mechanistic Causality & Expert Insights

The Challenge of Diamine Deprotection

The substrate presents a unique chemical environment: it contains a pre-existing primary amine hydrochloride at the C2 position. During the hydrogenolysis of the Cbz group at the C1 position, a second primary amine is liberated. Free aliphatic amines are notorious for strongly coordinating to the palladium surface (Pd(0)), which can [1].

The Solution: To mitigate this deactivation mechanism, the reaction must be maintained in an acidic environment. While the starting material provides one equivalent of hydrochloride, supplementing the reaction with an additional equivalent of acid (e.g., concentrated HCl) ensures that the newly formed amine is instantly protonated. This self-validating system guarantees complete conversion by preventing catalyst complexation and yields the highly stable dihydrochloride salt[1].

Reaction Cascade

The removal of the Cbz group via catalytic hydrogenation is a two-step cascade. First, the palladium catalyst facilitates the hydrogenolysis of the benzylic C-O bond, releasing toluene and generating an[2]. This intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide gas. The evolution of CO₂ acts as a thermodynamic sink, driving the reaction to absolute completion.

Mechanism SM Benzyl N-[(2R)-2-aminopropyl] carbamate HCl Pd_Complex Pd-Substrate Complex (Adsorption) SM->Pd_Complex Pd/C, H2 Carbamic Carbamic Acid Intermediate + Toluene Pd_Complex->Carbamic Hydrogenolysis Product (2R)-1,2-Propanediamine Dihydrochloride + CO2 Carbamic->Product Spontaneous Decarboxylation

Mechanistic pathway of Pd-catalyzed N-Cbz deprotection via a carbamic acid intermediate.

Experimental Workflows

Protocol A: Standard Catalytic Hydrogenation (H₂ Gas)

This is the industry-standard method for scalable, high-yield deprotection.

  • Preparation: In a flame-dried round-bottom flask, dissolve Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.0 equiv, e.g., 10 mmol, 2.45 g) in anhydrous Methanol (0.1 M, 100 mL).

  • Acidification (Critical Step): Add concentrated aqueous HCl (1.0 equiv, 10 mmol) to the solution. This ensures the newly liberated amine is instantly protonated, preventing Pd-catalyst poisoning.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, 245 mg). Safety Note: Dry Pd/C is highly pyrophoric; always add under a strict inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere using a double-layered balloon or a Parr hydrogenator (at 1-2 atm).

  • Validation & Monitoring: Stir vigorously at room temperature. Monitor the reaction via LC-MS or TLC (using a Ninhydrin stain to visualize the primary amine). The reaction is typically complete within 2-4 hours when the starting material mass completely disappears.

  • Work-up: Purge the system thoroughly with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the pad thoroughly with Methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate (2R)-1,2-propanediamine dihydrochloride as a highly pure, white crystalline solid.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Ammonium formate acts as a highly efficient, in-situ hydrogen donor, allowing for rapid deprotection[3].

  • Preparation: Dissolve the substrate (1.0 equiv) in Methanol (0.1 M).

  • Reagent Addition: Add Ammonium Formate (NH₄HCO₂, 5.0 equiv) to the solution.

  • Catalyst Addition: Under an Argon atmosphere, add 10% Pd/C (10% w/w).

  • Reaction: Heat the mixture to 60 °C (or apply microwave irradiation at 85 °C). The vigorous evolution of CO₂ and NH₃ gas indicates active deprotection.

  • Monitoring: This reaction is exceptionally rapid; monitor via LC-MS. It typically reaches >95% conversion within 15-30 minutes.

  • Work-up & Expert Isolation: Cool to room temperature, filter through Celite®, and concentrate the filtrate. Expertise Note: Because (2R)-1,2-propanediamine is highly water-soluble, standard aqueous basic extraction is highly inefficient. Instead, excess ammonium formate can be cleanly removed by sublimation under high vacuum at 60 °C, ensuring near-quantitative recovery of the diamine salt.

Workflow Start Substrate: Benzyl N-[(2R)-2-aminopropyl]carbamate HCl Decision Select Deprotection Method Start->Decision MethodA Method A: H2 Gas + Pd/C (Standard, High Yield) Decision->MethodA Scalable/Standard MethodB Method B: NH4HCO2 + Pd/C (Rapid, No H2 Cylinders) Decision->MethodB Fast/Convenient WorkupA Filter over Celite -> Evaporate -> Triturate MethodA->WorkupA WorkupB Filter over Celite -> Evaporate -> High-Vac Sublimation MethodB->WorkupB Final Pure (2R)-1,2-Propanediamine Salt WorkupA->Final WorkupB->Final

Experimental workflow and decision tree for N-Cbz deprotection methodologies.

Quantitative Benchmarks

The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on scale and available infrastructure.

ParameterProtocol A (Catalytic Hydrogenation)Protocol B (Transfer Hydrogenation)
Hydrogen Source H₂ Gas (Balloon or Parr Apparatus)Ammonium Formate (NH₄HCO₂)
Reaction Time 2 - 4 hours15 - 30 minutes
Temperature Room Temperature (20–25 °C)60 °C (or Microwave)
Typical Yield > 95%85 - 92%
Scalability Excellent (Kilogram scale)Good (Up to 100g scale)
Primary Byproducts Toluene, CO₂Toluene, CO₂, NH₃
Key Advantage Cleanest crude profile, easy isolationExtremely fast, avoids flammable H₂ gas

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation Source: ACS Medicinal Chemistry Letters URL:[Link]

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions with Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Introduction The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2][3] The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2][3] The coupling of a carboxylic acid with an amine is the most prevalent method for creating this crucial linkage.[1][2] This guide provides detailed application notes and protocols for amide coupling reactions specifically utilizing Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a chiral building block of significant interest in drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for successful and efficient amide bond formation. We will explore various coupling methodologies, address common challenges, and provide robust protocols that have been validated in our laboratories.

Understanding the Substrate: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chiral primary amine protected with a benzyloxycarbonyl (Cbz or Z) group. The hydrochloride salt form enhances its stability and handling properties. The presence of the chiral center at the 2-position necessitates careful consideration of reaction conditions to prevent racemization.

Core Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[2] This activation is the primary role of coupling reagents.

The General Mechanism of Amide Coupling

The process can be broadly categorized into a two-step sequence, often occurring in a single pot:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester, acylisourea, or acylphosphonium species.

  • Nucleophilic Attack by the Amine: The amine nitrogen attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the coupling reagent byproducts.

Visualization of the Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent Amine Benzyl N-[(2R)-2-aminopropyl]carbamate (H₂N-R') AmideProduct Amide Product (R-CO-NH-R') Amine->AmideProduct CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate ActivatedIntermediate->AmideProduct + Amine Byproducts Byproducts HATU_Mechanism CarboxylicAcid R-COOH ActiveEster O-Acyl-HOAt Ester CarboxylicAcid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH₂ Amine R'-NH₂ Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide - HOAt

Sources

Method

Application Note: Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride in Advanced Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, oligourea foldamer synthesis, and reduced amide isostere generation. Executive Summary & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, oligourea foldamer synthesis, and reduced amide isostere generation.

Executive Summary & Chemical Rationale

The transition from native peptides to peptidomimetics is a cornerstone of modern drug development, primarily driven by the need to overcome the poor oral bioavailability and rapid proteolytic degradation inherent to natural amino acid sequences. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934660-63-6) is a highly specialized, orthogonally protected chiral 1,2-diamine building block designed to address these pharmacokinetic liabilities.

Structurally derived from (R)-alanine, this molecule features a primary amine at the stereogenic C2 center (stabilized as a hydrochloride salt) and a benzyloxycarbonyl (Cbz/Z) protected primary amine at C1. This orthogonal protection strategy is critical for unidirectional chain elongation in solid-phase and solution-phase synthesis . By incorporating this diamine, researchers can replace enzymatically labile amide bonds with highly stable urea linkages or reduced amide isosteres, preserving the spatial geometry of the side chains while drastically enhancing serum half-life.

Quantitative Data: Backbone Linkage Comparison

To understand the structural impact of incorporating this chiral diamine, it is essential to compare the physicochemical properties of the resulting peptidomimetic linkages against the native amide bond.

Table 1: Physicochemical and Pharmacokinetic Comparison of Backbone Linkages

ParameterNative Peptide Bond (-CO-NH-)Urea Linkage (-NH-CO-NH-)Reduced Amide Isostere (-CH 2​ -NH-)
Proteolytic Stability Low (Rapidly degraded, < 1 hr)Extremely High (> 48 hrs)High (Transition-state mimic)
H-Bond Donors 121 (protonated at physiological pH)
H-Bond Acceptors 110
Conformational Flexibility Rigid, planar (trans geometry)Semi-rigid (restricted rotation)Highly flexible (free rotation)
Primary Application Endogenous signalingFoldamers, Helical mimeticsProtease inhibitors

Application I: Synthesis of Oligourea Foldamers

Oligoureas are a class of peptidomimetics where the standard amide bond is replaced by a urea linkage. The additional hydrogen bond donor provided by the urea motif drives the formation of highly stable, predictable helical architectures (foldamers) that are entirely resistant to protease activity .

Protocol A: Solid-Phase Urea Coupling Workflow

Objective: To couple Benzyl N-[(2R)-2-aminopropyl]carbamate to a resin-bound peptide chain.

  • Amine Activation: Swell the resin-bound primary amine in anhydrous dichloromethane (DCM). Add 3.0 equivalents of p-nitrophenyl chloroformate (p-NPC) and 3.0 equivalents of N-methylmorpholine (NMM). Agitate for 1 hour at room temperature.

    • Causality:p-NPC converts the resin-bound amine into a highly reactive carbamate. NMM is selected as the base because its moderate nucleophilicity prevents unwanted side reactions (such as symmetric urea formation) that occur with stronger tertiary amines.

    • Self-Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow) confirms complete activation of the primary amine.

  • Urea Coupling: Wash the resin thoroughly. Dissolve 2.5 equivalents of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride in N,N-dimethylformamide (DMF). Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and add the solution to the resin. Agitate for 4 hours.

    • Causality: The hydrochloride salt stabilizes the diamine against atmospheric CO 2​ . DIPEA neutralizes the HCl salt in situ to liberate the nucleophilic primary amine at C2. DIPEA’s steric bulk prevents it from competing for the activated carbamate. The free amine attacks the carbamate, displacing the p-nitrophenol leaving group to form the urea linkage.

    • Self-Validation: A subsequent Kaiser test must remain negative, confirming complete urea formation and absence of unreacted primary amines.

  • Cbz Deprotection: Following standard TFA cleavage from the resin, dissolve the crude peptidomimetic in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 2 hours.

    • Causality: The Cbz group is completely orthogonal to standard acid-labile groups (like Boc) and base-labile groups (like Fmoc). Hydrogenolysis provides a clean deprotection of the C1 amine without risking the cleavage of the newly formed urea backbone.

G N1 Resin-Bound Amine N2 Activated Carbamate N1->N2 p-NPC Activation N3 Urea Linkage Formation N2->N3 Chiral Diamine + DIPEA N4 Cbz Deprotection (H2, Pd/C) N3->N4 Cleavage & Hydrogenolysis

Caption: Workflow of solid-phase oligourea synthesis utilizing orthogonal protection.

Application II: Reduced Amide Bond ( ψ[CH2​NH] ) Isosteres

The reduced amide bond is a classic transition-state isostere. By replacing the planar carbonyl carbon with a tetrahedral methylene group, the linkage mimics the geometry of the hydration transition state during peptide hydrolysis. This makes it a potent structural motif for competitive protease inhibitors.

Protocol B: Solution-Phase Reductive Amination

Objective: To synthesize a ψ[CH2​NH] isostere by reacting the chiral diamine with a Boc-protected amino aldehyde.

  • Imine Formation: Dissolve 1.0 equivalent of the Boc-protected amino aldehyde and 1.1 equivalents of Benzyl N-[(2R)-2-aminopropyl]carbamate (free-based prior to use) in anhydrous 1,2-dichloroethane (DCE). Add 1% (v/v) glacial acetic acid. Stir for 30 minutes at room temperature.

    • Causality: The weakly acidic environment protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. This drives the condensation reaction to form a hemiaminal, which rapidly dehydrates into the highly reactive iminium ion.

  • Selective Reduction: Cool the reaction to 0°C. Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) in small portions. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Unlike NaBH 4​ , which is a strong, unselective reducing agent that would rapidly reduce the starting aldehyde into an unreactive alcohol, NaBH(OAc) 3​ is significantly milder due to the electron-withdrawing acetate groups. It selectively reduces the iminium ion over the aldehyde, ensuring high chemoselectivity and preventing over-alkylation .

  • Workup & Validation: Quench with saturated aqueous NaHCO 3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak and the emergence of the product mass ( [M+H]+ ) validates the completion of the reductive amination. The absence of a dialkylated byproduct mass confirms the precise chemoselectivity of the NaBH(OAc) 3​ reagent.

G A Peptide Aldehyde (Boc-Xaa-CHO) C Hemiaminal Intermediate A->C Condensation (1% AcOH) B Chiral Diamine (Cbz-NH-CH2-CH(NH2)-CH3) B->C Condensation (1% AcOH) D Iminium Ion (Reactive Species) C->D Dehydration (-H2O) E Reduced Amide Isostere (ψ[CH2NH]) D->E NaBH(OAc)3 Reduction

Caption: Mechanistic pathway of reductive amination to form reduced amide isosteres.

References

  • Burgess, K., et al. "Solid Phase Syntheses of Oligoureas." Journal of the American Chemical Society 119.7 (1997): 1556-1564. URL:[Link]

  • Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." The Journal of Organic Chemistry 66.20 (2001): 6852-6856. URL:[Link]

  • Nadir, U. K., et al. "A new and facile route for the synthesis of chiral 1,2-diamines and 2,3-diamino acids." Tetrahedron Letters 46.12 (2005): 2083-2086. URL:[Link]

Application

Asymmetric Synthesis of Pharmaceutical Intermediates Utilizing Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride: A Detailed Application Note and Protocol Guide

Abstract: Chiral amines are crucial building blocks in over 40% of commercial pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern drug development.[1] This application note provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Chiral amines are crucial building blocks in over 40% of commercial pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern drug development.[1] This application note provides a comprehensive guide to the use of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a versatile chiral auxiliary, for the asymmetric synthesis of pharmaceutical intermediates. We delve into the underlying principles of stereocontrol, provide detailed, field-tested protocols for asymmetric reductive amination, and offer practical guidance on troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex chiral molecules.

Introduction: The Imperative of Chirality in Pharmaceuticals

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is of paramount importance in the pharmaceutical industry.[3] Asymmetric synthesis, the process of creating a specific enantiomer, has largely replaced older methods like the resolution of racemic mixtures, which are inherently inefficient.[1][2]

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride has emerged as a valuable tool in the synthetic chemist's arsenal for the construction of chiral amines. Its pre-existing stereocenter provides a reliable handle for directing the stereochemical outcome of reactions, most notably in the asymmetric reductive amination of prochiral ketones. This method offers a direct and efficient route to valuable chiral secondary amine intermediates, which are prevalent in a wide range of therapeutic agents.[3]

Compound Profile: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
CAS Number 126939-23-9
Appearance White to off-white crystalline powder
Melting Point 168-172 °C
Solubility Soluble in methanol and water.
Storage Store at room temperature in a dry, well-ventilated area.

Stability and Handling: The compound is thermally stable under recommended storage conditions. However, it is incompatible with strong acids, bases, and oxidizing agents.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

The Mechanism of Asymmetric Induction in Reductive Amination

The key to the utility of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride lies in its ability to control the facial selectivity of nucleophilic attack on a transient iminium ion intermediate. The process begins with the condensation of the chiral amine with a prochiral ketone to form a diastereomeric mixture of iminium ions. The inherent steric hindrance imposed by the chiral auxiliary favors the formation of one diastereomer over the other. Subsequent reduction of this iminium ion, typically with a hydride source, occurs preferentially from the less hindered face, leading to the formation of the desired stereoisomer of the secondary amine product.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Stereoselective Reduction Ketone Prochiral Ketone (R1-CO-R2) Iminium Diastereomeric Iminium Ion Intermediate Ketone->Iminium Condensation (-H₂O) ChiralAmine Benzyl N-[(2R)-2-aminopropyl]carbamate ChiralAmine->Iminium Iminium_ref Iminium Ion Intermediate Hydride Reducing Agent (e.g., NaBH(OAc)₃) Product Chiral Secondary Amine Product Hydride->Product Hydride Attack (Less Hindered Face) Iminium_ref->Product

Figure 1. Generalized workflow for asymmetric reductive amination.

Core Application: Asymmetric Reductive Amination of Prochiral Ketones

This section provides a detailed, step-by-step protocol for a general asymmetric reductive amination reaction, followed by a specific case study.

General Protocol

This protocol is a robust starting point for the asymmetric reductive amination of a variety of prochiral ketones.

Materials:

  • Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

  • Prochiral ketone (e.g., acetophenone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the prochiral ketone (1.0 eq) and Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.1 eq).

  • Solvent Addition: Add dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting ketone is consumed (typically 2-16 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric excess (d.e.) can be determined by chiral HPLC or by NMR analysis of a suitable derivative.

Case Study: Synthesis of a Chiral Phenethylamine Derivative

This case study illustrates the application of the general protocol for the synthesis of a specific chiral intermediate.

G Start Acetophenone + Benzyl N-[(2R)-2-aminopropyl]carbamate HCl Step1 DCE, Acetic Acid Stir 30 min Start->Step1 Step2 Add NaBH(OAc)₃ Stir 12h Step1->Step2 Step3 Quench with NaHCO₃ Extract with EtOAc Step2->Step3 Step4 Dry and Concentrate Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 Product Final Chiral Phenethylamine Derivative Step5->Product

Figure 2. Workflow for the synthesis of a chiral phenethylamine derivative.

Experimental Parameters and Expected Results:

ParameterValue
Ketone Acetophenone
Solvent Dichloroethane (DCE)
Reducing Agent Sodium triacetoxyborohydride
Reaction Time ~12 hours
Expected Yield 75-85%
Expected d.e. >90%

Deprotection of the Carbamate Group

The benzyl carbamate (Cbz) protecting group is readily removed to yield the free secondary amine. The most common and efficient method is catalytic hydrogenolysis.[5][6]

Protocol for Cbz Deprotection:

  • Setup: Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a flask.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Inefficient work-up.- Increase reaction time or temperature. - Use a milder reducing agent. - Optimize extraction and purification steps.
Low Diastereoselectivity - Reaction temperature too high. - Inappropriate solvent. - Steric or electronic effects of the ketone substrate.- Run the reaction at a lower temperature (0 °C or -20 °C). - Screen different solvents (e.g., THF, CH₂Cl₂, MeCN). - Consider a different chiral auxiliary if substrate effects are significant.
Incomplete Reaction - Inactive reducing agent. - Insufficient reaction time.- Use fresh sodium triacetoxyborohydride. - Extend the reaction time and continue monitoring by TLC.

Safety Precautions

  • Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

  • Solvents: Dichloroethane is a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

Conclusion

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a highly effective and versatile chiral auxiliary for the asymmetric synthesis of pharmaceutical intermediates. The reductive amination of prochiral ketones using this reagent provides a reliable and scalable route to enantiomerically enriched secondary amines. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers engaged in the synthesis of complex chiral molecules, ultimately contributing to the advancement of drug discovery and development.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023, April 10).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25).
  • Examples of chiral amines in the pharmaceutical industry. - ResearchGate.
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl - PMC.
  • Hoja de Seguridad del Producto.
  • Asymmetric Total Synthesis of the Antimalarial Drug (þ)-Mefloquine Hydrochloride via Chiral N-Amino Cyclic Carbamate Hydrazones. (2011, May 26).
  • Safety Data Sheet - macherey-nagel.
  • Magnesium oxide - Substance Information - ECHA.
  • Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC. (2022, May 6).
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem.
  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction - Digital CSIC. (2021, July 6).
  • Benzyl N-[2-(prop-2-enamido)ethyl]carbamate | Biochemical Assay Reagent.

Sources

Method

Scale-up synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride for pilot plant

An Application Note and Protocol for the Pilot Plant Scale-Up Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride Abstract This document provides a comprehensive guide for the scale-up synthesis of Benzyl N...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Pilot Plant Scale-Up Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a valuable chiral building block in pharmaceutical development. The synthetic strategy hinges on the selective mono-N-Cbz protection of the primary amine of (R)-1,2-diaminopropane, followed by conversion to its hydrochloride salt. This protocol is designed for a pilot plant setting, emphasizing process safety, scalability, and robustness. Key process parameters, in-process controls (IPCs), and analytical methods are detailed to ensure reproducibility and high product quality. The causality behind critical experimental choices is explained to provide a thorough understanding of the process.

Introduction

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a key intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes it a crucial component for building complex chiral molecules. The primary challenge in its synthesis is achieving selective protection of the less sterically hindered primary amine in (R)-1,2-diaminopropane, avoiding the formation of the di-protected byproduct.

This application note details a robust and scalable "one-pot" procedure that leverages the in situ formation of the diamine mono-hydrochloride to deactivate one amine functionality, thereby directing the benzyloxycarbonylation to the desired position.[1] This approach is cost-effective and amenable to large-scale production.[1] The subsequent formation of the hydrochloride salt facilitates isolation and improves the stability and handling of the final product.

Overall Synthetic Scheme

Caption: Overall reaction scheme for the two-step synthesis.

Process Safety Management

Scaling up chemical synthesis from the laboratory to a pilot plant introduces significant safety challenges, primarily related to thermal management and material handling.[2][3] A thorough Process Hazard Analysis (PHA) must be conducted before commencing any pilot-scale operation.[4]

3.1. Hazard Identification:

  • (R)-1,2-Diaminopropane: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage.

  • Benzyl Chloroformate (Cbz-Cl): Highly corrosive and a potent lachrymator. Reacts with moisture. Must be handled in a well-ventilated area or closed system.

  • Hydrochloric Acid (HCl): Acutely toxic and corrosive. Causes severe burns. Gaseous HCl or concentrated solutions should be handled with extreme care.

  • Solvents (THF, IPA, Toluene): Flammable liquids. Vapors can form explosive mixtures with air. Adequate grounding of equipment is necessary to prevent static discharge.

  • Exothermic Reactions: Both the initial acid-base neutralization and the subsequent carbamoylation reaction are exothermic. Uncontrolled addition can lead to a thermal runaway.[3]

3.2. Recommended Safety Measures:

  • Personal Protective Equipment (PPE): Full PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety goggles/face shields, is mandatory.

  • Engineered Controls: The reaction should be performed in a properly rated glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, an addition funnel (or pump for controlled addition), and a reflux condenser connected to a scrubber system to neutralize HCl fumes.

  • Thermal Management: The reactor must have an efficient cooling system. The addition of reagents must be controlled at a rate that allows the cooling system to maintain the desired internal temperature.

  • Emergency Preparedness: Emergency quench materials (e.g., a suitable amine scavenger for Cbz-Cl) and spill kits must be readily available. All personnel must be trained on emergency shutdown procedures.

Raw Material and Reagent Specifications

MaterialGradeKey Specifications
(R)-1,2-DiaminopropaneReagent GradePurity: ≥98%, Enantiomeric Excess (ee): ≥99%
Benzyl Chloroformate (Cbz-Cl)Reagent GradePurity: ≥97%
Tetrahydrofuran (THF)AnhydrousWater content: ≤0.01%
Isopropanol (IPA)Reagent GradeWater content: ≤0.2%
Hydrochloric Acid37% (w/w) in waterACS Reagent Grade
Sodium HydroxidePellets/FlakesACS Reagent Grade
TolueneReagent GradePurity: ≥99.5%

Detailed Pilot Plant Scale-Up Protocol

This protocol is designed for a 1 kg scale of the final product. Adjustments may be required based on specific reactor configurations.

Step 1: Selective Mono-N-Cbz Protection of (R)-1,2-Diaminopropane

Rationale: This step utilizes the principle of selective deactivation. By adding one equivalent of HCl, the more basic primary amine is protonated to form an ammonium salt, rendering it non-nucleophilic.[5] The remaining, less basic secondary amine is then free to react with the benzyl chloroformate. The choice of THF as a solvent is due to the good solubility of the starting materials and the resulting carbamate intermediate.

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents:

    • Charge the reactor with (R)-1,2-Diaminopropane (0.36 kg, 4.85 mol, 1.1 eq) and anhydrous Tetrahydrofuran (THF, 6.0 L) .

    • Begin agitation and cool the reactor contents to 0-5 °C .

  • Mono-Protonation:

    • In a separate vessel, prepare a solution of concentrated HCl (0.44 L, 4.41 mol, 1.0 eq) in Isopropanol (IPA, 1.0 L) .

    • Slowly add the HCl/IPA solution to the reactor via a dosing pump over 60-90 minutes , ensuring the internal temperature does not exceed 10 °C . A white slurry of the mono-hydrochloride salt will form.

  • Cbz-Protection:

    • Once the HCl addition is complete, begin the dropwise addition of Benzyl Chloroformate (0.75 kg, 4.41 mol, 1.0 eq) over 90-120 minutes . Maintain the internal temperature at 0-5 °C .

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour .

  • In-Process Control (IPC-1):

    • Take a sample from the reaction mixture. Quench with a small amount of aqueous NaHCO₃ solution and extract with ethyl acetate.

    • Analyze the organic layer by TLC or HPLC to confirm the consumption of benzyl chloroformate. (Expected outcome: >98% conversion).

  • Aqueous Work-up:

    • Slowly add a pre-chilled solution of 10% (w/v) Sodium Hydroxide (5.0 L) to the reactor, maintaining the temperature below 20 °C .

    • Stir for 30 minutes, then stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with Brine (2.0 L) .

Step 2: Hydrochloride Salt Formation and Isolation

Rationale: The free-base carbamate is an oil, making it difficult to handle and purify on a large scale. Conversion to the hydrochloride salt provides a crystalline solid that can be easily isolated by filtration and dried.[6] Isopropanol is an excellent solvent for this crystallization, as the product is sparingly soluble at lower temperatures.

  • Solvent Exchange:

    • Concentrate the organic layer under vacuum to remove THF.

    • Add Toluene (4.0 L) and continue distillation to azeotropically remove any residual water.

    • Add Isopropanol (IPA, 8.0 L) to the residue and stir until a homogeneous solution is obtained.

  • Salt Formation:

    • Cool the solution to 15-20 °C .

    • Slowly add a solution of ~5-6 M HCl in IPA (~0.8 L, ~4.6 mol, 1.05 eq) over 30-60 minutes . A white precipitate will form.

    • Control the addition rate to maintain the temperature below 30 °C .

  • Crystallization and Isolation:

    • After the addition is complete, cool the slurry to 0-5 °C and stir for at least 2 hours to maximize precipitation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold Isopropanol (2 x 1.0 L) .

  • Drying:

    • Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

  • Final Product:

    • Yield: 0.95 - 1.05 kg (88-97% yield).

    • Appearance: White to off-white crystalline solid.

    • Purity (HPLC): ≥99.0%.

Analytical Methods and In-Process Controls

AnalysisMethodPurpose
IPC-1 HPLCMonitor consumption of Benzyl Chloroformate (Reaction Completion)
Final Purity HPLCDetermine the purity of the final product and quantify impurities.
Identity ¹H NMRConfirm the chemical structure of the final product.
Water Content Karl Fischer TitrationDetermine residual water content in the final product.

Visualizations

7.1. Pilot Plant Workflow

Caption: High-level workflow for the pilot plant synthesis.

7.2. Mechanism of Selective Protection

G Diamine (R)-1,2-Diaminopropane H2N H2N MonoSalt Mono-hydrochloride Salt H2N H3N+Cl- Diamine:p->MonoSalt:p  Attack by more  basic N HCl HCl CbzCl Benzyl Chloroformate Cl-C(=O)OBn MonoSalt:p->CbzCl  Nucleophilic attack by  remaining free amine Product Product (Free Base) CbzCl->Product

Caption: Simplified mechanism of selective mono-protection.

References

  • Chaturvedi, D. A review on the carbamation of amines. Tetrahedron2015, 71 (38), 6745-6775.
  • Douglass, J. R., et al. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Org. Process Res. Dev.2004 , 8 (6), 953–955. [Link]

  • American Chemical Society. Safety considerations for scaling up from lab to pilot plant. ACS Fall 2024. [Link]

  • H.E.L Group. Critical Considerations in Process Safety. [Link]

  • Ghosh, A. K., & Swanson, L. M. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. J. Org. Chem.2008, 73 (22), 9156–9158.
  • Servín, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.2017 , 61 (1), 22-26. [Link]

  • Lee, J. W., et al. A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synth. Commun.2004, 34 (19), 3595-3600.
  • Center for Chemical Process Safety. Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Wiley, 2023 . [Link]

  • Felpin, F.-X., & Fouquet, E. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst from Pd(OAc)2 and Charcoal in Methanol. Chem. Eur. J.2010, 16 (41), 12440-12445.

Sources

Application

Application Note: A Validated HPLC Method for the Comprehensive Purity Analysis of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Abstract This application note presents a detailed, two-part High-Performance Liquid Chromatography (HPLC) strategy for the definitive purity assessment of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a chiral i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, two-part High-Performance Liquid Chromatography (HPLC) strategy for the definitive purity assessment of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a chiral intermediate crucial in pharmaceutical synthesis. The guide is designed for researchers, analytical scientists, and quality control professionals. We delineate a robust reversed-phase HPLC (RP-HPLC) method for quantifying process-related chemical impurities and a specialized chiral HPLC method for determining enantiomeric purity. The causality behind the selection of columns, mobile phases, and detection parameters is thoroughly explained. Furthermore, this document provides a comprehensive protocol for method validation, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[1][2]

Introduction: The Analytical Imperative

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4, Mol. Wt.: 244.72 g/mol ) is a chiral building block characterized by a primary amine, a carbamate linkage, and a benzyl protecting group.[3][4] In pharmaceutical development, the purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Purity analysis for this compound is twofold:

  • Chemical Purity: Assessment of impurities originating from starting materials (e.g., benzyl chloride, which may contain benzaldehyde or benzyl alcohol), side reactions (e.g., over-alkylation products), or degradation.[5][6]

  • Enantiomeric Purity: Quantification of the unwanted (2S)-enantiomer. Since the biological activity of chiral molecules is often stereospecific, controlling enantiomeric composition is a critical regulatory requirement.[7]

This guide provides two distinct, validated HPLC methods to address these orthogonal analytical challenges.

Part I: Achiral Purity by Reversed-Phase HPLC

Scientific Rationale

A reversed-phase HPLC method is the industry standard for separating a primary compound from impurities with differing polarities. A C18 stationary phase provides a hydrophobic environment that interacts with the benzyl group of the analyte. The primary amine on the molecule is basic and requires a buffered mobile phase to ensure a consistent ionization state, which is critical for achieving sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable runtime. UV detection is ideal due to the strong chromophore of the benzyl group.

Experimental Protocol: Achiral Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard stationary phase for robust hydrophobic-based separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA wide gradient ensures elution of impurities with a broad polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection Wavelength 220 nmHigh absorbance wavelength for the benzyl functional group.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[8]

Part II: Enantiomeric Purity by Chiral HPLC

Scientific Rationale

Enantiomers possess identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. A Chiral Stationary Phase (CSP) is required to create a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating chiral amines.[9][10] A normal-phase mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol), is used as it facilitates the specific hydrogen bonding, dipole-dipole, and π-π interactions necessary for chiral recognition on these types of CSPs.

Experimental Protocol: Chiral Analysis

Instrumentation:

  • Same as described in Section 2.2.

Chromatographic Conditions:

ParameterConditionRationale
Column Chiralpak® IA or equivalent amylose-based CSP, 4.6 x 250 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate) phases are proven to be effective for chiral amine separations.[9]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Isocratic elution is preferred for chiral separations. Diethylamine is a basic additive that competes with the analyte for active sites on the silica backbone, significantly improving peak shape and reducing tailing.[7]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is recommended.
Detection Wavelength 220 nmHigh absorbance wavelength for the benzyl functional group.
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Carefully prepare the mobile phase mixture as described. Degas before use.

  • Diluent Preparation: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard and Sample Solutions (0.5 mg/mL): Prepare as described in Section 2.2, using the mobile phase as the diluent. For method development, a racemic (50:50 mixture of R and S enantiomers) sample is required to confirm the elution order and resolution.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical validation is to demonstrate that the developed method is suitable for its intended purpose.[1][11] The following protocol should be applied to both the achiral and chiral methods.

Validation Workflow

The validation process follows a logical sequence to establish the performance characteristics of the method.

G prep_std Prepare Standards (Linearity, Accuracy) linearity Linearity & Range prep_std->linearity accuracy Accuracy (% Recovery) prep_std->accuracy prep_spl Prepare Spiked Samples (Accuracy, LOD/LOQ) prep_spl->accuracy lod_loq LOD & LOQ prep_spl->lod_loq specificity Specificity (Stress Study, Peak Purity) specificity->linearity linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision precision->lod_loq robustness Robustness lod_loq->robustness sys_suit System Suitability robustness->sys_suit accept Compare vs. Acceptance Criteria sys_suit->accept report Validation Report accept->report

Caption: Workflow for HPLC Method Validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a placebo, a standard, and a sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with the main peak.Peak is pure (PDA detector) and free from interference. Impurity peaks are resolved from the main analyte peak (Resolution > 1.5).
Linearity Analyze at least five concentrations across the range of 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.The LOQ should be precise and accurate (RSD ≤ 10%, Recovery 80-120%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters remain within limits. No significant impact on results.
System Suitability Inject a standard solution five times before starting the analysis sequence.RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Results and Discussion (Illustrative)

Upon execution, the achiral RP-HPLC method is expected to show a sharp, primary peak for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. Any potential impurities, such as benzyl alcohol or benzaldehyde, would elute earlier due to their higher polarity, while any less polar by-products would elute later in the gradient.

The chiral HPLC method should resolve the (2R)-enantiomer from the (2S)-enantiomer with a resolution factor (Rs) greater than 1.5. The area percentage of the (2S)-enantiomer peak relative to the total area of both enantiomer peaks determines the enantiomeric purity.

The validation data, when meeting the acceptance criteria listed in the table above, provides documented evidence that both HPLC methods are reliable, reproducible, and accurate for the purity assessment of the target compound.

Conclusion

This application note provides two distinct, robust, and scientifically-grounded HPLC methods for the comprehensive purity analysis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. The reversed-phase method effectively quantifies chemical impurities, while the chiral method accurately determines enantiomeric purity. The detailed validation protocol, aligned with ICH Q2(R1) guidelines, ensures that these methods can be confidently implemented in a regulated drug development or quality control environment to guarantee the identity, purity, and quality of this critical pharmaceutical intermediate.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012). Wiley Online Library. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • benzyl (2R)-2-aminopropanoate hydrochloride. PubChem. Retrieved from [Link]

  • Benzyl N-(2-aminoethyl)carbamate hydrochloride. PubChem. Retrieved from [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009). PubMed. Retrieved from [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. Retrieved from [Link]

  • CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application. Google Patents.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234. JOCPR. Retrieved from [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2025). MDPI. Retrieved from [Link]

  • US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.

Sources

Method

Application Note: Chiral HPLC Analysis for Enantiomeric Excess of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Introduction: The Criticality of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the necessity for precise enantiomeric analysis.[1] Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chiral molecule where the specific stereoisomer is key to its intended biological activity. Therefore, a robust and reliable analytical method to determine its enantiomeric excess (ee) is a regulatory and safety imperative.[4]

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for the separation and quantification of enantiomers.[3][5][6] This direct method relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[1][2][7] This application note provides a detailed protocol for the determination of the enantiomeric excess of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride using chiral HPLC, complete with method validation guidelines and data analysis procedures.

Principles of Chiral Recognition in HPLC

The successful separation of enantiomers by chiral HPLC hinges on the principle of stereoselective interaction.[1] The Chiral Stationary Phase (CSP) creates a chiral environment within the column. As the racemic mixture of the analyte passes through, the two enantiomers interact with the CSP to form transient, diastereomeric complexes. The stability of these complexes differs for each enantiomer due to their distinct three-dimensional arrangements, resulting in differential retention and, consequently, separation.[8][9]

For the analysis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, which contains a primary amine and a carbamate group, polysaccharide-based CSPs are particularly effective.[8][10] These CSPs, typically derivatives of cellulose or amylose with carbamate substituents, offer a combination of interaction sites, including:

  • Hydrogen Bonding: With the carbamate and amine functionalities.

  • π-π Interactions: With the aromatic benzyl group.

  • Steric Interactions: Based on the overall molecular shape and fit within the chiral grooves of the polysaccharide backbone.[8]

The selection of an appropriate CSP and mobile phase is crucial for achieving optimal resolution.[11]

Experimental Protocol

This protocol outlines the direct chiral HPLC method for the analysis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).[8]

  • Chiral Column: A polysaccharide-based carbamate column (e.g., CHIRALPAK® series). Column dimensions are typically 250 mm x 4.6 mm, with a 5 µm particle size.[8]

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Additives: Diethylamine (DEA) or other suitable modifiers.[8]

  • Analyte: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride standard and the corresponding (S)-enantiomer for peak identification. A racemic mixture should also be prepared for method development.

Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific columns and systems.

ParameterRecommended Condition
Column CHIRALPAK® IA or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is often effective for polysaccharide-based CSPs.[12] Diethylamine is added as a basic modifier to improve the peak shape of the amine-containing analyte by minimizing interactions with residual silanol groups on the silica support.[13]

  • Temperature: Ambient temperature is a good starting point. Temperature can be adjusted to optimize resolution and retention times.

Sample Preparation
  • Standard Solution: Prepare a stock solution of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Racemic Mixture: Prepare a 1:1 mixture of the (R)- and (S)-enantiomers at a total concentration of 0.1 mg/mL to verify the separation and identify the peaks.

Experimental Workflow

The overall workflow for the chiral HPLC analysis is depicted below.

Caption: Workflow for Chiral HPLC Analysis.

Method Validation

To ensure the reliability and accuracy of the results, the chiral HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][14][15]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a chiral purity method.[16][17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.[16]Baseline resolution (Rs > 1.7) between enantiomers. Peak purity analysis should show no co-elution.[16][17]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.998.
Accuracy To determine the closeness of the test results to the true value.Recovery of the minor enantiomer should be within 80-120% of the true value at the limit of quantitation.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 10% for the minor enantiomer. Intermediate Precision (Inter-day): RSD ≤ 15% for the minor enantiomer.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[16]Resolution and peak area RSD should remain within acceptable limits with minor changes in flow rate, temperature, and mobile phase composition.

Data Analysis and Calculation of Enantiomeric Excess

Once the chromatogram is obtained, the peak areas for the (R)- and (S)-enantiomers are integrated. The enantiomeric excess (ee) is then calculated using the following formula:[7]

ee (%) = [ |(Area of R-enantiomer) – (Area of S-enantiomer)| / |(Area of R-enantiomer) + (Area of S-enantiomer)| ] x 100

For example, if the peak area of the (R)-enantiomer is 99.5 and the peak area of the (S)-enantiomer is 0.5, the enantiomeric excess would be:

ee (%) = [ (99.5 - 0.5) / (99.5 + 0.5) ] x 100 = (99.0 / 100.0) x 100 = 99.0%

Conclusion

This application note provides a comprehensive framework for the development and validation of a chiral HPLC method for determining the enantiomeric excess of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. The outlined protocol, based on the use of a polysaccharide-based chiral stationary phase, offers a robust and reliable approach to ensure the stereochemical purity of this pharmaceutical compound. Adherence to the principles of method validation is crucial for generating accurate and defensible data that meets regulatory requirements.

References

  • ACS Publications. (n.d.). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • IJCRT.org. (2024, July 7). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis.
  • Journal of Analytical & Bioanalytical Techniques. (2023). Outline of Chiral Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Benchchem. (n.d.). A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation.
  • Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography.
  • Benchchem. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ACS Publications. (2010, May 24). Chiral Separations: Fundamental Review 2010. Analytical Chemistry.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Research Journal of Pharmacy and Technology. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • Chromatography Today. (2009, September). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Chromatography Online. (2026, March 21). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ResearchGate. (2026, March 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • PubChem. (n.d.). benzyl (2R)-2-aminopropanoate hydrochloride.
  • Springer Nature Experiments. (n.d.). Chiral Separations: Methods and Protocols.
  • DAICEL. (n.d.). Method development with CHIRALPAK® IA - HPLC.
  • Springer Nature Experiments. (n.d.). Chiral Separations: Methods and Protocols.
  • DAICEL. (n.d.). Method development with CHIRALPAK® IA - HPLC.
  • Benchchem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • ScienceDirect. (n.d.). Chiral Drug Separation.

Sources

Application

Application Note: High-Yield Recrystallization and Purification of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Introduction & Rationale Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly valuable chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4) is a highly valuable chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a Cbz-protected chiral diamine, preserving its enantiomeric purity and ensuring a highly ordered crystalline form is critical for downstream synthetic steps.

However, the purification of chiral amine hydrochlorides is notoriously challenging. These salts frequently suffer from liquid-liquid phase separation (LLPS)—commonly referred to in process chemistry as "oiling out"—and polymorphic inconsistencies during isolation. This application note details an optimized, self-validating anti-solvent crystallization protocol designed to bypass these failure modes, ensuring high chemical and chiral purity.

Physicochemical Data & Solvent Selection

The selection of an appropriate solvent system is the [1]. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a [2] that exhibits high solubility in polar, hydrogen-bond-donating solvents, but is practically insoluble in aprotic, non-polar media.

Table 1: Physicochemical Properties
ParameterValue
Compound Name Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
CAS Number 934634-53-4
Molecular Formula C11H16N2O2 · HCl
Molecular Weight 244.72 g/mol
Physical Form White to off-white crystalline solid

To exploit these properties, we utilize an Ethanol (Solvent) / Methyl tert-butyl ether (MTBE) (Anti-solvent) binary system. Ethanol effectively solvates the hydrochloride salt at elevated temperatures by disrupting the ionic lattice. MTBE is selected as the anti-solvent because it is completely miscible with ethanol but dramatically reduces the solubility of the amine salt. When executed correctly, anti-solvent crystallization is the[3] for pharmaceutical salts.

Process Workflow

G N1 1. Dissolution in Ethanol (55-60°C) N2 2. Polishing Filtration (Remove Insoluble Impurities) N1->N2 N3 3. Controlled Cooling (Target: 45°C) N2->N3 N4 4. Seeding (0.5-1.0 wt% Seed Crystals) N3->N4 N5 5. MTBE Anti-Solvent Addition (Dropwise Over 2 Hours) N4->N5 N6 6. Aging & Ostwald Ripening (Hold at 20°C for 4 Hours) N5->N6 N7 7. Filtration & Washing (Cold MTBE/EtOH Wash) N6->N7 N8 8. Vacuum Drying (40°C, <50 mbar) N7->N8

Workflow for the anti-solvent crystallization of chiral amine hydrochlorides.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint criteria are met.

Phase 1: Dissolution and Clarification

  • Charge the Reactor: Transfer 100 g of crude Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride into a jacketed crystallization vessel equipped with an overhead stirrer.

  • Solvent Addition: Add 400 mL (4 volumes) of absolute ethanol.

  • Heating: Heat the suspension to 55–60°C under moderate agitation (200 rpm).

  • Validation Checkpoint 1: Visually inspect the solution. It must be completely transparent and free of undissolved API. Causality: Incomplete dissolution leaves uncharacterized solid particles that will act as rogue seeds, leading to uncontrolled secondary nucleation. If the solution is turbid, add ethanol in 25 mL increments until absolute clarity is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, clean reactor to remove any insoluble mechanical impurities.

Phase 2: Controlled Cooling and Seeding 6. Cooling: Program the reactor jacket to cool the solution linearly from 60°C to 45°C over 30 minutes (cooling rate of 0.5°C/min). 7. Seeding: At 45°C, add 0.5 g (0.5 wt%) of pure, milled Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride seed crystals. 8. Validation Checkpoint 2: Observe the reactor for 15 minutes. The seed crystals must remain suspended and must not dissolve. Causality: Seeding within the Metastable Zone Width (MSZW) bypasses the primary nucleation energy barrier, ensuring the growth of the desired polymorph rather than allowing spontaneous, uncontrolled precipitation.

Phase 3: Anti-Solvent Addition and Ostwald Ripening 9. Anti-Solvent Dosing: Initiate the addition of 800 mL (8 volumes) of MTBE. The addition must be strictly controlled via a dosing pump at a rate of approximately 6.6 mL/min (2 hours total addition time). 10. Validation Checkpoint 3: Monitor the physical state of the mixture. It should transition into a milky, crystalline slurry. Causality: Rapid addition of anti-solvent spikes supersaturation, forcing the system into spinodal decomposition (LLPS), yielding a sticky oil. Controlled dosing keeps the system safely within the crystal growth regime. 11. Aging: Once all MTBE is added, cool the slurry to 20°C at 0.2°C/min and hold under agitation for 4 hours. Causality: This aging period promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, significantly improving filtration efficiency.

Phase 4: Isolation and Drying 12. Filtration: Transfer the slurry to a Nutsche filter or Buchner funnel and apply vacuum. 13. Washing: Wash the filter cake with 200 mL of pre-chilled (5°C) MTBE/Ethanol (8:1 v/v) mixture. Causality: The solvent wash displaces the mother liquor containing soluble impurities without dissolving the purified product. 14. Drying: Dry the solid in a vacuum oven at 40°C under deep vacuum (<50 mbar) for 12 hours. 15. Validation Checkpoint 4: Perform Karl Fischer titration (target <0.5% moisture) and GC/FID for residual solvents (target <5000 ppm ethanol, <5000 ppm MTBE) to confirm the completion of the drying phase.

Mechanistic Insights

The purification of chiral amine hydrochlorides often fails because operators treat crystallization merely as a precipitation event. By employing a slow, seeded anti-solvent approach, we actively manipulate the system's thermodynamics.

The seed crystals provide a low-energy surface for solute integration. As MTBE is added, the dielectric constant of the medium decreases. This strengthens the ionic interactions between the protonated amine and the chloride ion, forcing them out of solution into a highly ordered crystalline lattice. Furthermore, this method inherently upgrades enantiomeric purity. Assuming the initial purity of the crude material is above the eutectic point, the major enantiomer will preferentially crystallize into the lattice, leaving the minor enantiomer (and other structurally related impurities) dissolved in the mother liquor.

Troubleshooting Matrix

Table 2: Common Crystallization Issues and Corrective Actions
Observation / IssueMechanistic CauseCorrective Action
Product "oils out" instead of crystallizing Supersaturation was generated too quickly; the system crossed the MSZW into the LLPS boundary.Stop MTBE addition immediately. Heat the mixture until the oil redissolves, cool back to 45°C, add fresh seed, and halve the MTBE dosing rate.
Poor filtration rate (blinding filter) Primary nucleation dominated over crystal growth, yielding fine, needle-like crystals.Increase the aging time (Ostwald ripening) or implement temperature cycling (heat to 35°C, cool to 20°C repeatedly) to grow larger, block-like crystals.
High residual solvent in final API Solvent entrapment within the crystal lattice (solvate formation) or severe particle agglomeration.Ensure adequate stirring (rpm) during crystallization to prevent agglomeration. If a solvate is suspected, dry at a higher temperature (e.g., 50°C) if thermal stability permits.

References

  • Title: Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor Source: ResearchGate (Maluta, F., Kresta, S. M., & Komrakova, A.) URL: [Link] (Referenced for anti-solvent crystallization mechanisms of amine hydrochlorides)[3]

  • Title: Practical Process Research and Development - A Guide For Organic Chemists (2nd Ed.) Source: ACS Publications (Review of Neal G. Anderson's text) URL: [Link] (Referenced for foundational process chemistry, MSZW control, and solvent selection)[1]

Sources

Method

Flow Chemistry Applications for the Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride Derivatives

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: Shifting the Paradigm for Chiral Amine Synthesis Chiral amines are foundational building blocks in the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: Shifting the Paradigm for Chiral Amine Synthesis

Chiral amines are foundational building blocks in the pharmaceutical industry, with an estimated half of all active pharmaceutical ingredients (APIs) containing a chiral amine structure.[1] The target molecule, Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, is a representative example of a protected chiral diamine intermediate crucial for synthesizing more complex APIs. Traditional batch synthesis of such molecules often involves challenges related to handling hazardous reagents, controlling exothermic events, ensuring stereochemical fidelity, and achieving consistent scalability.[2][3]

Continuous flow chemistry offers a transformative approach to address these challenges.[3][4][5] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, this technology provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[6][7] The result is a more efficient, safer, and scalable manufacturing process.[8][9] This guide provides a detailed exploration of the principles and a practical, step-by-step protocol for the synthesis of the title compound using a multi-step, telescoped flow chemistry approach.

Part 1: Foundational Principles of Flow Chemistry in Pharmaceutical Synthesis

The Rationale for Flow: A Superior Processing Environment

The transition from batch reactors to continuous flow systems in pharmaceutical manufacturing is driven by significant advantages in process control and safety.[2][10] Flow reactors, by their nature, feature a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[7][10] This capability is critical for managing highly exothermic reactions that could otherwise lead to thermal runaways and the formation of impurities in large batch reactors.[2][11]

Furthermore, the small internal volume of a flow system, known as the "reaction zone," inherently minimizes the quantity of hazardous material present at any given moment.[11][12] This "downsizing of the reactivity zone" is a cornerstone of the enhanced safety profile of flow chemistry, allowing for the use of reaction conditions—such as high temperatures and pressures—that would be prohibitively dangerous on a large scale in batch.[2][12][13]

Key Transformations Amenable to Flow Synthesis

The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate involves several core chemical transformations that are particularly well-suited to a continuous flow setup.

  • Carbamate Formation: The creation of the carbamate functional group is a central step. Flow chemistry enables multiple routes, including the reaction of amines with isocyanates or chloroformates. Modern, greener methods that utilize CO2 as a C1 source are also being adapted for continuous processes, often requiring elevated pressure, a condition easily and safely managed in a flow reactor.[14][15]

  • Handling of Chiral Amines: Maintaining the stereochemical integrity of the (2R)-center is paramount. The precise temperature and residence time control in flow reactors minimizes side reactions and epimerization that can occur during prolonged heating in batch processes.[16][17][18]

  • Multi-Step Telescoped Reactions: Flow chemistry is an ideal platform for "telescoping" reactions—conducting sequential steps without the need to isolate and purify intermediates.[7] This approach saves significant time, energy, and resources by eliminating solvent swaps and workup procedures between steps, thereby reducing the overall Process Mass Intensity (PMI).[7] Success in telescoping relies on compatible reaction conditions and often incorporates in-line purification modules.[19][20]

Part 2: A Multi-Step Flow Approach to Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

The proposed synthesis leverages a telescoped, three-stage continuous flow process: (1) N-Boc protection of a chiral diamine, (2) selective deprotection of one amine, and (3) subsequent Cbz-protection of the newly freed amine, followed by in-line workup and salt formation. This approach is designed for process robustness and control.

For the purpose of this protocol, we will focus on the key Cbz-protection step and the subsequent in-line purification , assuming the precursor, (R)-N1-Boc-propane-1,2-diamine, is prepared and available. The final Boc-deprotection to yield the title compound can be achieved using well-established thermal or acidic flow deprotection methods.[21][22][23]

Logical Workflow Diagram

The following diagram illustrates the general concept of a multi-step telescoped synthesis, incorporating reaction, in-line analysis, and purification stages.

G cluster_0 Reagent Delivery cluster_1 Reaction Stage 1 cluster_2 In-Line Analysis & Quench cluster_3 In-Line Purification cluster_4 Product Collection P1 Pump A (Amine Precursor) M1 T-Mixer P1->M1 P2 Pump B (Protecting Agent) P2->M1 R1 Heated Reactor Coil 1 (Residence Time τ₁) M1->R1 A1 PAT Sensor (e.g., FT-IR) R1->A1 P3 Pump C (Quench Solution) M2 T-Mixer P3->M2 M3 Mixer M2->M3 A1->M2 P4 Pump D (Aqueous Phase) P4->M3 P5 Pump E (Organic Solvent) P5->M3 SEP Membrane Separator (Liquid-Liquid Extraction) M3->SEP PROD Purified Organic Phase (Product Stream) SEP->PROD Organic WASTE Aqueous Waste SEP->WASTE Aqueous BPR Back Pressure Regulator PROD->BPR

Caption: General workflow for a telescoped continuous flow synthesis.

Part 3: Detailed Application Protocols

This section provides a detailed, step-by-step methodology for the continuous flow synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate from a suitable precursor, followed by an in-line purification sequence.

Protocol 1: Continuous Flow Cbz-Protection

This protocol details the reaction between (R)-2-aminopropylamine (or a mono-protected derivative) and benzyl chloroformate to form the carbamate linkage.

Scientist's Note (Safety First): This reaction can be exothermic and generates HCl as a byproduct. The use of flow chemistry significantly mitigates the thermal hazard.[2][13] The inclusion of a non-nucleophilic base is essential to neutralize the generated acid. All operations should be performed in a well-ventilated fume hood.

1. Reagent Stock Solution Preparation

Solution IDComponentConcentrationSolventNotes
SOL-A (R)-2-aminopropylamine0.5 MDichloromethane (DCM)Ensure the starting material is of high purity to avoid side reactions.
SOL-B Benzyl Chloroformate0.55 M (1.1 equiv)Dichloromethane (DCM)A slight excess ensures complete conversion of the amine.
SOL-C N,N-Diisopropylethylamine (DIPEA)1.2 M (2.4 equiv)Dichloromethane (DCM)Stoichiometric base to neutralize HCl.
SOL-Q Saturated aq. NH4Cl-WaterQuench solution for in-line reaction termination.

2. Experimental Setup & Parameters

  • Flow Reactor System: A standard modular flow chemistry system (e.g., Vapourtec, Syrris) equipped with at least three pumps, a T-mixer, and a reactor coil.

  • Reactor: 10 mL PFA or stainless steel coil reactor.

  • Back Pressure Regulator (BPR): Set to 5 bar.

    • Rationale: The BPR ensures the system remains pressurized, preventing solvent boiling and ensuring smooth, pulse-free flow, which is critical for reproducible residence times.[21]

  • Operating Parameters Table:

ParameterValueRationale
Pump A Flow Rate 0.25 mL/minDefines reagent delivery rate.
Pump B Flow Rate 0.25 mL/minMatched to Pump A for 1:1 mixing ratio.
Pump C Flow Rate 0.50 mL/minDelivers base to the reaction mixture.
Total Flow Rate 1.0 mL/minCombined flow entering the reactor.
Reactor Temperature 40 °CProvides sufficient thermal energy to drive the reaction efficiently without causing degradation.
Residence Time (τ) 10 minCalculated as Reactor Volume / Total Flow Rate. Allows for complete reaction.

3. Step-by-Step Protocol

  • System Priming: Prime all pumps and lines with the reaction solvent (DCM) to remove air and ensure a stable flow.

  • Initiate Flow: Begin pumping SOL-A, SOL-B, and SOL-C at their specified flow rates. The streams combine in a series of T-mixers before entering the heated reactor coil.

  • Achieve Steady State: Allow the system to run for at least 2-3 residence times (20-30 minutes) for the reaction to reach a steady state. This ensures the product stream has a consistent concentration and purity.

  • In-Line Monitoring (Optional): If available, an in-line FT-IR or other Process Analytical Technology (PAT) tool can be used after the reactor to monitor the disappearance of the amine starting material and the appearance of the carbamate carbonyl peak, confirming reaction completion in real-time.[24]

  • Product Collection: Collect the output from the back-pressure regulator into a collection vessel containing a primary quench (e.g., 1M HCl) to neutralize any remaining base.

Protocol 2: Telescoped Synthesis with In-Line Purification

This protocol extends Protocol 1 by integrating a continuous liquid-liquid extraction to remove the DIPEA hydrochloride salt and any excess reagents, providing a cleaner product stream.

Scientist's Note: In-line purification is a key advantage of flow chemistry, enabling the direct use of product streams in subsequent reaction steps.[19][20][25] Membrane-based liquid-liquid separators are highly effective for this purpose.

1. Additional Equipment

  • Liquid-Liquid Separator: A membrane-based module (e.g., Zaiput) that allows for the continuous separation of immiscible liquid phases.

  • Additional Pumps: For the aqueous wash solution.

2. Synthesis and Purification Workflow

G cluster_0 Reagent Streams cluster_1 Reaction cluster_2 In-Line Extraction cluster_3 Final Processing Amine SOL-A (Amine) Mix1 T-Mixer Amine->Mix1 CbzCl SOL-B (Cbz-Cl) CbzCl->Mix1 Base SOL-C (Base) Base->Mix1 Reactor Heated Coil (τ = 10 min) Mix1->Reactor Mix2 T-Mixer Reactor->Mix2 Crude Product Wash Pump D (1M HCl (aq)) Wash->Mix2 Separator Membrane Separator Mix2->Separator Product Product Stream (Organic Phase) Separator->Product Waste Aqueous Waste Separator->Waste BPR BPR Product->BPR Final Evaporation & Salt Formation BPR->Final

Caption: Workflow for Cbz-protection with in-line extraction.

3. Step-by-Step Protocol

  • Execute Protocol 1: Set up and run the Cbz-protection reaction as described in Protocol 1.

  • Introduce Wash Stream: Instead of collecting the reactor output directly, feed it into a T-mixer where it is combined with a stream of 1M HCl (aq) pumped at an equivalent flow rate (1.0 mL/min).

  • Liquid-Liquid Extraction: Pass the combined biphasic mixture through the membrane separator. The organic phase (DCM) containing the desired carbamate product will exit through one port, while the aqueous phase containing the protonated base and salts will exit through the waste port.

  • Product Stream Processing: The purified organic stream from the separator is passed through the back-pressure regulator.

  • Final Steps (Offline):

    • Dry the collected organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the final Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride product.

    • Collect the solid product by filtration.

Part 4: Process Optimization and Scale-Up

A significant benefit of flow chemistry is the ease of optimization and scale-up.[4][9][26]

  • Optimization: Key parameters can be rapidly screened to maximize yield and minimize impurities. For instance, a Design of Experiments (DoE) approach can be used to study the interplay between temperature (e.g., 30-60 °C) and residence time (e.g., 5-15 min) to find the optimal conditions.

  • Scale-Up: To increase productivity, one can either run the system for a longer period ("scaling out") or increase the flow rates while using a larger reactor to maintain the optimal residence time ("scaling up"). This linear scalability is a distinct advantage over the complex re-optimization often required when scaling batch processes.[8]

Conclusion

The adoption of continuous flow chemistry provides a robust, safe, and highly efficient platform for the synthesis of chiral pharmaceutical intermediates like Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.[10] The precise control over reaction conditions ensures high product quality and stereochemical fidelity, while the potential for telescoped reactions with in-line purification streamlines the manufacturing process.[4][7][19] The protocols and principles outlined in this guide offer a foundational framework for researchers and drug development professionals to leverage the transformative power of flow chemistry in their own work.

References

  • Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing.
  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • Sterling Pharma Solutions. (n.d.). Flow Chemistry in Pharmaceuticals.
  • Sagandira, C. R., & Watts, P. (n.d.). Synthesis of Amines, Carbamates and Amides by Multi-Step Continuous Flow Synthesis.
  • Andrade, L. H., et al. (n.d.). Development of a telescoped continuous flow methodology for the synthesis of carbamates and primary amines from esters.
  • J-Stage. (n.d.). Flow Chemistry Processes for Drug Substance Synthesis: Applications Toward Pharmaceutical Production.
  • Thermo Fisher Scientific. (n.d.). Flow Chemistry A Scale-Up Solution For Modern API Development And Manufacturing.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Amine Protection in Flow Chemistry.
  • ACS Publications. (2020). Applications of Flow Chemistry in the Pharmaceutical Industry—Highlights of the Recent Patent Literature. Organic Process Research & Development.
  • Asynt. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
  • National Center for Biotechnology Information. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC.
  • Hilaris Publisher. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC.
  • Pharmaceutical Technology. (2017). Hazardous Chemistry: Choosing Batch or Flow.
  • ResearchGate. (n.d.). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks.
  • Royal Society of Chemistry. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering.
  • PatSnap. (2025). Safety Advantages Of Continuous Flow For Hazardous Reactions. Eureka.
  • National Center for Biotechnology Information. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC.
  • Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Figshare. (2023). Continuous Synthesis of Carbamates from CO 2 and Amines.
  • SpiroChem. (n.d.). Flow Chemistry.
  • Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
  • ACS Publications. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • ResearchGate. (n.d.). Safe Use of Hazardous Chemicals in Flow.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Asymchem. (n.d.). Hazardous Reactions | Continuous Flow Chemistry.
  • ResearchGate. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Vapourtec. (2018). Safe Use of Hazardous Chemicals in Flow.
  • Royal Society of Chemistry. (n.d.). Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry.

Sources

Application

Application Note: Biocatalytic Functionalization of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride in Advanced API Synthesis

Introduction & Scientific Rationale Chiral 1,2-diamines are ubiquitous structural motifs in modern pharmacophores, present in approximately 40% of small-molecule pharmaceuticals, including dual orexin receptor antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Chiral 1,2-diamines are ubiquitous structural motifs in modern pharmacophores, present in approximately 40% of small-molecule pharmaceuticals, including dual orexin receptor antagonists and metallo-beta-lactamase inhibitors 1. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a highly versatile, orthogonally protected chiral building block. The C1 primary amine is protected by a carboxybenzyl (Cbz) group, leaving the sterically hindered C2 chiral primary amine available for targeted functionalization.

Traditional chemocatalytic derivatization of this free amine often requires harsh conditions, toxic transition metals, and risks racemization of the sensitive (2R)-stereocenter. Biocatalysis offers a highly chemo-, regio-, and stereoselective alternative, operating under mild, aqueous, or green-solvent conditions 2. This guide details two field-proven biocatalytic workflows for the derivatization of this specific building block: Regioselective N-Acylation and Oxidative Derivatization.

Workflow 1: Stereoselective N-Acylation via CAL-B

Causality & Experimental Design

Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is a robust hydrolase that functions efficiently in organic solvents. It exhibits a profound stereochemical preference for the (R)-enantiomer of primary amines. Although our substrate is already enantiopure (2R), CAL-B is utilized here for its exceptional regioselectivity and mild reaction conditions, preventing the formation of undesired side products 3.

Diisopropyl malonate is selected as the acyl donor. Unlike highly activated esters (e.g., vinyl acetate) which generate reactive aldehydes that can covalently modify and deactivate the enzyme, diisopropyl malonate generates isopropanol as a byproduct. Isopropanol is well-tolerated by CAL-B and easily removed under reduced pressure.

Critical Pre-requisite: The substrate is supplied as an HCl salt. It must be free-based prior to the enzymatic reaction because the protonated ammonium ion is not a competent nucleophile for attacking the acyl-enzyme intermediate.

Protocol 1: CAL-B Catalyzed N-Acylation
  • Free-Basing: Dissolve 10 mmol of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride in 20 mL of dichloromethane (DCM). Wash with 20 mL of saturated aqueous NaHCO3​ . Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the free amine.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the free amine in 25 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 15 mmol (1.5 eq) of diisopropyl malonate.

  • Enzyme Addition: Add 100 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate the mixture in a thermomixer at 45°C and 200 rpm for 24 hours. The mild temperature ensures optimal enzyme kinetics without thermal degradation.

  • Downstream Processing: Filter the reaction mixture to recover the immobilized enzyme (which can be washed with MTBE and reused for up to 5 cycles). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting amide via flash column chromatography (Hexane/EtOAc) to yield the orthogonally protected peptidomimetic precursor.

  • Self-Validation Step: Analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H column) to validate that >99% enantiomeric excess is maintained and no racemization occurred during the 45°C incubation.

Workflow Prep 1. Substrate Free-Basing (Neutralize HCl) Enzyme 2. Enzyme Addition (Immobilized CAL-B) Prep->Enzyme React 3. Biocatalytic Reaction (Thermomixer, 45°C) Enzyme->React Purify 4. Downstream Processing (Chromatography) React->Purify

Step-by-step experimental workflow for the CAL-B catalyzed N-acylation process.

Workflow 2: Oxidative Derivatization via Engineered MAO-N

Causality & Experimental Design

Monoamine oxidases (MAOs) catalyze the oxidation of amines to reactive imines, with the concurrent reduction of molecular oxygen to hydrogen peroxide. Wild-type MAO-N from Aspergillus niger is restricted to small aliphatic amines. However, directed evolution has yielded variants (e.g., MAO-N-D5) with expanded active sites capable of accommodating bulky, Cbz-protected substrates 4.

The generated imine is a highly versatile electrophile. By coupling the MAO-N oxidation with a chemical nucleophile (e.g., cyanide for a Strecker-type reaction), complex α -chiral tertiary stereocenters can be established 5. Catalase must be added to the system to disproportionate the H2​O2​ byproduct, preventing oxidative degradation of both the enzyme and the delicate substrate.

Protocol 2: MAO-N Catalyzed Oxidation and Trapping
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate Solubilization: Dissolve 5 mmol of the free-based Benzyl N-[(2R)-2-aminopropyl]carbamate in 2 mL of DMSO (acting as a co-solvent to enhance aqueous solubility) and add to the buffer.

  • Enzyme Addition: Add 50 mg of purified engineered MAO-N variant and 1 mg of bovine liver catalase.

  • Reaction: Incubate at 30°C with vigorous shaking (250 rpm) in an open flask to ensure adequate aeration (oxygen acts as the stoichiometric oxidant).

  • In Situ Trapping: After 12 hours, slowly add the desired nucleophile (e.g., 10 mmol of sodium cyanide) directly to the aqueous mixture.

  • Extraction: Extract the functionalized product with ethyl acetate (3 x 20 mL), dry over Na2​SO4​ , and purify.

  • Self-Validation Step: Perform LC-MS analysis of the organic extract. The complete disappearance of the m/z corresponding to the primary amine and the appearance of the target nucleophile-adduct mass validates successful cascade conversion.

Quantitative Data Summary

The choice of acyl donor in Workflow 1 drastically impacts both the yield and the longevity of the biocatalyst. The data below summarizes the performance of various acyl donors when applied to the kinetic resolution and acylation of structurally analogous (2R)-amines.

Table 1: Comparison of Acyl Donors in CAL-B Mediated N-Acylation

Acyl DonorConversion (24h)Primary ByproductEnzyme Stability Impact
Ethyl Acetate45%EthanolLow
Vinyl Acetate>95%AcetaldehydeHigh (Rapid Deactivation)
Diisopropyl Malonate 92% Isopropanol Minimal (Ideal)
Ethyl Methoxyacetate88%EthanolLow

Note: Diisopropyl malonate provides the optimal balance of high conversion rates and extended biocatalyst half-life.

Biocatalytic Pathway Visualization

G Substrate Benzyl N-[(2R)-2-aminopropyl]carbamate CALB CAL-B (Novozym 435) + Diisopropyl Malonate Substrate->CALB MAON Engineered MAO-N + O2 (Catalase) Substrate->MAON Amide Chiral N-Acylated Derivative (Peptidomimetic) CALB->Amide Imine Reactive Imine Intermediate MAON->Imine Product2 Functionalized α-Chiral Amine (via Nucleophile) Imine->Product2

Biocatalytic pathways for the functionalization of the (2R)-amine building block.

References

  • Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing), 2024. 1

  • Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology / PubMed, 2018. 2

  • Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica, 2022. 3

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, National Institutes of Health, 2024. 4

  • Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. ACS Catalysis, 2018.5

Sources

Method

Synthesis of heterocyclic compounds from Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

An Application Guide to the Synthesis of Chiral Heterocycles from Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride Abstract Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a versatile and valuable chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Chiral Heterocycles from Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Abstract

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a versatile and valuable chiral building block in modern organic and medicinal chemistry. Its structure, featuring a stereochemically defined 1,2-diamine backbone with orthogonally protected amino groups, provides a robust platform for the asymmetric synthesis of a wide range of heterocyclic compounds. The primary amine offers a reactive nucleophilic center, while the benzyloxycarbonyl (Cbz)-protected secondary amine allows for subsequent deprotection and functionalization. This guide provides an in-depth exploration of the synthetic utility of this reagent, focusing on the construction of chiral piperazines and other medicinally relevant scaffolds. We present detailed, field-tested protocols, explain the causal mechanisms behind strategic decisions, and offer practical insights for researchers in drug discovery and chemical development.

The Chiral Building Block: Properties and Strategic Considerations

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a crystalline solid that serves as a stable precursor to (R)-1-N-Cbz-propane-1,2-diamine. The hydrochloride salt form enhances stability for storage but requires neutralization to liberate the nucleophilic primary amine prior to reaction.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 934634-53-4[1][2]
Molecular Formula C₁₁H₁₇ClN₂O₂[1]
Molecular Weight 244.72 g/mol [1][2]
Appearance White to off-white powder[2]
Chirality (R)-configuration[1]

The core synthetic value of this reagent lies in the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, whereas the Cbz-protected amine is non-nucleophilic. This allows for selective functionalization at the primary amine, followed by deprotection and cyclization or further modification at the second nitrogen.

Core Synthetic Workflow

The general workflow for utilizing this building block involves three key stages. The choice of sequence is critical and depends on the desired final product and the compatibility of functional groups.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Selective Functionalization cluster_2 Stage 3: Cyclization & Elaboration A Starting Material Benzyl N-[(2R)-2-aminopropyl] carbamate hydrochloride B Neutralization (e.g., Et3N, NaHCO3) A->B Liberate free amine C Functionalized Intermediate B->C Reaction at Primary Amine (e.g., Michael Addition, Reductive Amination) D Cbz Deprotection (e.g., Hydrogenolysis) C->D E Intramolecular Cyclization D->E F Final Heterocycle E->F G cluster_methods Deprotection Methods CbzAmine Cbz-Protected Amine H2 Catalytic Hydrogenolysis (H2, Pd/C) Mild, Clean Byproducts CbzAmine->H2 Preferred Acid Acidic Cleavage (HBr/AcOH) Harsh, for robust substrates CbzAmine->Acid Alternative Lewis Lewis Acid Cleavage (AlCl3/HFIP) For H2-sensitive substrates CbzAmine->Lewis Alternative FreeAmine Free Amine H2->FreeAmine Acid->FreeAmine Lewis->FreeAmine

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for N-Cbz Group Deprotection

Strategic Context in Organic Synthesis The carboxybenzyl (Cbz or Z) group is a cornerstone protecting group for primary and secondary amines, extensively utilized in peptide synthesis and medicinal chemistry. Its widespr...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Organic Synthesis

The carboxybenzyl (Cbz or Z) group is a cornerstone protecting group for primary and secondary amines, extensively utilized in peptide synthesis and medicinal chemistry. Its widespread adoption is driven by its exceptional stability against basic and mildly acidic conditions, providing critical orthogonality to other common protecting groups like Boc or Fmoc [1]. The most efficient, atom-economical method for its removal is catalytic hydrogenolysis.

Mechanistic Causality of Hydrogenolysis

To troubleshoot and optimize deprotection, one must understand that Cbz cleavage is not a single-step displacement, but rather a heterogeneous catalytic cascade:

  • Hydrogenolysis (Rate-Limiting): The palladium (Pd) surface activates molecular hydrogen, facilitating the cleavage of the benzylic C–O bond. This releases toluene and generates a transient carbamic acid intermediate [2].

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas.

Mechanism A Cbz-Protected Amine (R-NH-Cbz) B Carbamic Acid Intermediate [R-NH-COOH] + Toluene A->B H2, Pd/C Hydrogenolysis C Free Amine (R-NH2) + CO2 B->C Spontaneous Decarboxylation

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Reaction Optimization: The Causality Behind Experimental Choices

Successful hydrogenolysis depends on managing the three-phase boundary (solid catalyst, liquid solvent, gaseous H₂).

  • Solvent Selection: Polar protic solvents like Methanol (MeOH) or Ethanol (EtOH) are superior. They not only solubilize the increasingly polar amine product but also stabilize the transition states during hydrogen transfer. If the starting material is highly lipophilic, a co-solvent system (e.g., EtOAc/MeOH) is recommended.

  • Catalyst State & Poisoning: 10% Pd/C (wet, ~50% water) is the industry standard to mitigate the severe pyrophoric risks of dry Pd/C. Note that substrates containing thioethers, thiols, or basic phosphines will strongly coordinate to the Pd(0) active sites, effectively poisoning the catalyst [3]. In such cases, switching to acidic cleavage (e.g., HBr/AcOH) or dramatically increasing catalyst loading is required.

  • Agitation: Because H₂ has poor solubility in organic solvents, vigorous stirring is mandatory to maximize interfacial surface area and overcome mass transfer limitations.

Quantitative Data: Comparison of Hydrogenation Conditions

Deprotection StrategyHydrogen SourceCatalyst LoadingTemperatureTypical Reaction TimeKey AdvantagePrimary Limitation
Standard Hydrogenolysis H₂ Gas (1 atm)5–10 mol% Pd/C20–25 °C2–16 hCleanest crude product; volatile byproductsMass transfer limited; flammability risks
Transfer Hydrogenation Ammonium Formate (3-5 eq)5–10 mol% Pd/C25–60 °C0.5–2 hBypasses H₂ gas hazards; rapid kineticsRequires aqueous workup to remove salts
Microwave-Assisted Sodium FormateSiliaCat Pd(0)85 °C (MW)10–30 minExtremely rapid; non-pyrophoric catalyst [4]Requires specialized microwave reactor

Experimental Protocols & Self-Validating Workflows

Workflow S1 1. Substrate Dissolution (MeOH or EtOAc) S2 2. Catalyst Addition (10% Pd/C, 5-10 mol%) S1->S2 S3 3. Atmosphere Purge (Vacuum / H2 cycles) S2->S3 S4 4. Reaction Stirring (Monitor via TLC/LC-MS) S3->S4 S5 5. Filtration (Through Celite Pad) S4->S5 S6 6. Concentration & Purification S5->S6

Caption: Standard experimental workflow for Pd/C-catalyzed Cbz deprotection.

Protocol A: Standard Balloon Hydrogenolysis

This protocol utilizes H₂ gas and is ideal for substrates that do not require aggressive heating.

Self-Validating System:

  • TLC Monitoring: Cbz-protected amines are strongly UV-active (254 nm) due to the aromatic benzyl ring. Deprotected aliphatic amines lose this UV activity. Staining the TLC plate with Ninhydrin will reveal the free amine as a distinct purple/blue spot. This binary shift (UV+ / Ninhydrin- to UV- / Ninhydrin+) self-validates the cleavage.

  • Visual Cues: The cessation of micro-bubbles (CO₂ evolution) serves as a physical indicator that decarboxylation is complete.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected substrate (1.0 equiv) in MeOH (approx. 0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10% wet Pd/C (10-20% w/w relative to substrate). Causality: Adding catalyst under an inert Argon atmosphere prevents solvent vapor ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Connect a hydrogen balloon attached to a needle. Briefly apply vacuum to the flask, then backfill with H₂. Repeat this cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature for 2–16 hours. Monitor via TLC or LC-MS.

  • Quench & Filtration: Once complete, purge the flask with Argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite. Self-Validation: The filtrate must be crystal clear. A greyish tint indicates colloidal palladium breakthrough, validating the need for a secondary filtration through a 0.22 µm PTFE membrane.

  • Isolation: Wash the Celite pad thoroughly with MeOH or EtOAc. Concentrate the combined filtrates under reduced pressure to yield the crude amine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol uses ammonium formate as an in situ hydrogen donor, bypassing the need for gaseous H₂.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected substrate (1.0 equiv) in MeOH or EtOH.

  • Reagent Addition: Add 10% wet Pd/C (10% w/w), followed by Ammonium Formate (3.0–5.0 equiv). Causality: Ammonium formate decomposes at the Pd surface to yield H₂, CO₂, and NH₃, providing a high local concentration of active hydrogen without mass-transfer limitations.

  • Reaction: Stir the mixture at 25 °C to 60 °C. The reaction is typically complete within 30 to 120 minutes.

  • Workup: Filter through Celite to remove the catalyst. Because ammonium formate leaves water-soluble salts, concentrate the filtrate, redissolve the residue in EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

References

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate URL: [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation ACS Medicinal Chemistry Letters URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Introduction for the Senior Application Scientist Welcome to the technical support guide for the synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This chiral building block is a valuable intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This chiral building block is a valuable intermediate in pharmaceutical development, and its successful synthesis hinges on achieving selective mono-N-protection of a diamine precursor. This guide is structured to address the most common challenges encountered during this process, moving from specific troubleshooting issues to broader foundational questions. We will delve into the causality behind common side reactions and provide field-proven protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.

Question 1: My reaction is producing a significant amount of the di-Cbz protected byproduct, leading to low yields of the desired mono-protected product. How can I improve the selectivity?

Answer: This is the most common challenge in this synthesis and is caused by the second amino group of the mono-protected intermediate reacting with another equivalent of benzyl chloroformate. The key to achieving high selectivity for mono-protection lies in controlling the relative reactivity and concentration of the reagents. The primary amino group (at C1) of (R)-1,2-diaminopropane is sterically more accessible and more nucleophilic than the secondary-like amino group at the chiral center (C2), which favors the initial reaction at the desired position. However, once mono-protected, the remaining free amine is still nucleophilic enough to react further.

Solutions to Enhance Mono-Selectivity:

  • Control Stoichiometry: Use the (R)-1,2-diaminopropane as the excess reagent. A common starting point is to use 2 to 4 equivalents of the diamine relative to benzyl chloroformate. This ensures that the benzyl chloroformate is more likely to encounter an unreacted diamine molecule than a mono-protected one.

  • Slow, Controlled Addition: Add the benzyl chloroformate (Cbz-Cl) solution dropwise to the stirred solution of the diamine at a low temperature (e.g., 0 °C).[1] This technique, often called "high dilution," maintains a very low instantaneous concentration of Cbz-Cl, further favoring the reaction with the more abundant diamine starting material.

  • Temperature Management: Perform the reaction at a reduced temperature (0 °C to -10 °C). Lower temperatures decrease the reaction rate, which magnifies the inherent reactivity difference between the two amino groups and reduces the rate of the second, undesired protection step.[2]

dot

Caption: Logic diagram for troubleshooting poor mono-protection selectivity.

Question 2: My final product is contaminated with benzyl alcohol. What is the source of this impurity and how can I prevent it?

Answer: Benzyl alcohol is a common impurity that arises from the hydrolysis of the starting material, benzyl chloroformate (Cbz-Cl). Cbz-Cl is highly reactive and moisture-sensitive.[3] If water is present in the reaction solvent, glassware, or even absorbed by the basic reagents, it can act as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl. This reaction releases HCl and benzyl alcohol.

Prevention and Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use.[1] Use high-quality anhydrous solvents for the reaction.

  • Reagent Quality: Use a fresh bottle or a properly stored vial of benzyl chloroformate. Over time, Cbz-Cl can slowly hydrolyze in the bottle if exposed to atmospheric moisture.

  • Purification: Benzyl alcohol can typically be removed during the aqueous workup, as it has some water solubility. If it persists, it can be separated from the desired product by column chromatography before the final salt formation step.

Question 3: The hydrochloride salt formation results in a sticky oil or incomplete precipitation. How can I obtain a clean, crystalline solid?

Answer: The physical form of the final salt is highly dependent on the solvent system, the method of HCl addition, and the purity of the free-base intermediate. Oiling out is common when the salt is highly soluble in the chosen solvent or when impurities are present that inhibit crystallization.

Troubleshooting Steps for Salt Formation:

  • Solvent Choice: The ideal solvent is one in which the free-base form of your product is soluble, but the hydrochloride salt is insoluble.[4] A common and effective system is to dissolve the purified free base in a solvent like diethyl ether or methyl tert-butyl ether (MTBE) and then add a solution of HCl in the same solvent or in dioxane.[5]

  • Purity of the Free Base: Ensure the mono-Cbz protected amine (the "free base") is pure before attempting salt formation. Impurities, especially unreacted diamine or di-Cbz byproduct, can interfere with crystal lattice formation. If necessary, purify the free base by column chromatography after the initial reaction and workup.

  • Controlled Acid Addition: Add the HCl solution slowly with vigorous stirring. Rapid addition can cause localized high concentrations, leading to amorphous precipitation or oiling.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, adding a small seed crystal of the desired product (if available) can initiate crystallization. Sometimes, cooling the mixture for an extended period can also help.

Frequently Asked Questions (FAQs)

Question 1: What is the chemical basis for the selective reaction at the C1 amine of (R)-1,2-diaminopropane?

Answer: The selectivity arises from a combination of electronic and steric effects. (R)-1,2-diaminopropane has two primary amino groups, but they exist in different chemical environments.

  • C1 Amine (-CH₂NH₂): This is a primary amine attached to a methylene group. It is sterically unhindered.

  • C2 Amine (-CH(CH₃)NH₂): This amine is attached to the chiral center, which also bears a methyl group. The presence of the adjacent methyl group creates greater steric hindrance around this nitrogen atom compared to the C1 amine.

In nucleophilic acyl substitution reactions, such as the attack on benzyl chloroformate, the less sterically hindered nucleophile generally reacts faster.[6] Therefore, the C1 amine reacts preferentially to form the desired carbamate.

Question 2: What is the role of the base in the carbamate formation step?

Answer: The reaction between an amine and benzyl chloroformate produces one equivalent of hydrochloric acid (HCl) as a byproduct.[7][8]

R-NH₂ + Cbz-Cl → R-NH-Cbz + HCl

The amine starting material is itself a base and can be protonated by this HCl to form an unreactive ammonium salt (R-NH₃⁺). To prevent this and ensure the amine remains a free, active nucleophile, an external base is added to neutralize or "scavenge" the HCl as it is formed.[7] For this specific synthesis, using an excess of the (R)-1,2-diaminopropane starting material can serve this purpose, acting as both a reactant and the acid scavenger. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

Question 3: Can the Cbz protecting group be cleaved during the final HCl salt formation step?

Answer: It is unlikely under standard conditions. The Cbz group is known for its stability in both basic and mildly acidic media.[9] While it can be cleaved by strong acids, the conditions typically involve reagents like HBr in acetic acid or strong Lewis acids.[9][10] The use of ethereal HCl or HCl in dioxane for salt formation is a much milder condition that is generally not sufficient to cause significant cleavage of the robust carbamate linkage.[11] However, prolonged exposure to excess concentrated aqueous HCl should be avoided.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Step 1: Selective Mono-Cbz Protection of (R)-1,2-Diaminopropane

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (R)-1,2-diaminopropane (3.0 equivalents). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a solution of benzyl chloroformate (1.0 equivalent) in anhydrous DCM.

  • Slow Addition: Transfer the benzyl chloroformate solution to the dropping funnel and add it dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of benzyl chloroformate and the formation of the mono-protected product.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • Purification (Optional but Recommended): Purify the crude free base from Step 1 using flash column chromatography on silica gel to isolate the pure Benzyl N-[(2R)-2-aminopropyl]carbamate.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or MTBE.

  • Precipitation: While stirring vigorously, slowly add a 2 M solution of HCl in diethyl ether (1.1 equivalents) dropwise. A white precipitate should form immediately.[5]

  • Isolation: Continue stirring for 30 minutes at room temperature, then cool the suspension in an ice bath for another 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield the final Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Data Summary

The stoichiometry of the reagents is the most critical factor influencing the product distribution. The following table provides expected outcomes based on varying the diamine-to-CbzCl ratio.

Equivalents of (R)-1,2-diaminopropane (vs. Cbz-Cl)Expected Mono-Cbz Product YieldExpected Di-Cbz Byproduct FormationComments
1.1 eqLow (< 40%)High (> 50%)Not recommended. Leads to a difficult-to-separate mixture.
2.0 eqModerate (50-65%)Moderate (~20-30%)A reasonable compromise if starting material is expensive.
3.0 eqGood (70-85%)Low (< 15%)Recommended starting point for good selectivity and yield.
4.0 eqGood to Excellent (>80%)Very Low (< 5%)Offers excellent selectivity but requires more starting material and a more involved workup to remove the excess diamine.

Visualized Synthetic Pathway and Side Reactions

dot

reaction_pathway cluster_side_reaction Major Side Reaction Diamine (R)-1,2-Diaminopropane MonoCbz_FB Mono-Cbz Free Base (Desired Intermediate) Diamine->MonoCbz_FB anno1 Step 1: Selective Protection (Slow addition, 0 °C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->MonoCbz_FB Final_HCl Benzyl N-[(2R)-2-aminopropyl]carbamate HCl (Final Product) MonoCbz_FB->Final_HCl Salt Formation DiCbz Di-Cbz Byproduct MonoCbz_FB->DiCbz + Cbz-Cl anno2 Step 2: Salt Formation Base + Base (e.g., excess Diamine) - HCl HCl_reagent + HCl (in Ether)

Caption: Main synthetic pathway and the primary side reaction.

References

  • Grokipedia. Benzyl chloroformate. Available from: [Link]

  • Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Grokipedia. Hydrochloride. Available from: [Link]

  • Wikipedia. Benzyl chloroformate. Available from: [Link]

  • Reddit. Troubleshooting of hydrazine carbamate synthesis. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Available from: [Link]

  • Molecules. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available from: [Link]

  • Molecules. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Quora. How can HCl be formed from chloride salts? Does it need a high temperature or what?. Available from: [Link]

  • ACS Publications. Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. Available from: [Link]

  • ACS Publications. Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Available from: [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. Available from: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available from: [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available from: [Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • Wikipedia. 1,2-Diaminopropane. Available from: [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]

  • PubChem. 1,2-Diaminopropane, (R)-. Available from: [Link]

  • Journal of Medicinal Chemistry. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available from: [Link]

  • Molecules. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Available from: [Link]

  • ResearchGate. Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide.... Available from: [Link]

  • Google Patents. KR100442111B1 - Manufacturing method of 1,2-diaminopropane.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Coupling with Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Welcome to the technical support center for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile chiral building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthesis is both successful and robust.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride and what are its primary applications?

A1: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chiral diamine derivative.[1] One amine is a primary amine, making it nucleophilic and ready for coupling reactions, while the other is a secondary amine protected by a benzyloxycarbonyl (Cbz or Z) group. Its (R)-stereochemistry makes it a valuable building block in asymmetric synthesis, particularly for creating chiral ligands and developing pharmaceutical agents, such as anticonvulsants.[2]

Q2: Why is the amine protected with a Cbz group?

A2: The Cbz group serves as a robust protecting group for the secondary amine. This is crucial for regioselectivity. It "masks" the reactivity of the secondary amine, directing coupling reactions to occur exclusively at the unprotected primary amine. The Cbz group is stable under a wide range of common coupling conditions and can be selectively removed later in the synthetic sequence.[3]

Q3: The reagent is a hydrochloride salt. How does this affect my reaction setup?

A3: The hydrochloride salt form enhances the compound's stability and shelf-life, making it easier to handle as a crystalline solid. However, the protonated primary amine (ammonium salt) is not nucleophilic. Therefore, you must add a base to your reaction mixture to neutralize the salt and liberate the free primary amine before it can participate in the coupling reaction. Typically, at least one equivalent of base is required for this neutralization, plus any additional base required by the specific coupling reaction conditions.[4]

Q4: What are the most common reaction types for this molecule?

A4: The most common reaction is amide bond formation , where the primary amine is coupled with a carboxylic acid. This is a cornerstone of peptide synthesis and medicinal chemistry.[5] Other potential reactions include reductive amination with aldehydes or ketones and coupling with sulfonyl chlorides to form sulfonamides.

Q5: How do I remove the Cbz protecting group after my coupling reaction is complete?

A5: The Cbz group is most commonly removed by catalytic hydrogenolysis .[6] This is a mild and clean method involving hydrogen gas and a palladium catalyst (e.g., 10% Pd/C), yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[3] Alternative methods include cleavage under acidic conditions (e.g., HBr in acetic acid) or using certain Lewis acids, which can be useful if your molecule contains other functional groups sensitive to hydrogenation, such as alkenes or alkynes.[3][6][7]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the coupling process.

Problem: Low or No Product Yield

Q: My reaction has stalled, or my yield is very low. What are the first things to check?

A: This is a common issue that can often be resolved by systematically checking your setup and conditions.

  • Incomplete Neutralization: Did you add enough base to neutralize the hydrochloride salt? The primary amine must be in its freebase form to be nucleophilic. You need at least one equivalent for neutralization. For many coupling reactions, an additional 1-2 equivalents of base are required.[4]

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to couple with the amine.[8] If this activation is inefficient, the reaction will not proceed. Ensure your coupling reagents are fresh and added in the correct order. For many modern reagents like HATU or HBTU, a short "pre-activation" step (mixing the carboxylic acid, coupling reagent, and base for a few minutes before adding the amine) can significantly improve yields.[9]

  • Moisture Contamination: Amide coupling reactions, especially the activation step, are highly sensitive to water. Ensure you are using anhydrous solvents and that all glassware is thoroughly dried.

  • Steric Hindrance: If either your carboxylic acid or Benzyl N-[(2R)-2-aminopropyl]carbamate is sterically bulky, the reaction may be sluggish.[4] In such cases, switching to a more powerful coupling reagent (e.g., HATU instead of EDC/HOBt) or increasing the reaction temperature may be necessary.

G start Low/No Yield q1 Did you add at least 1 eq. of base for neutralization? start->q1 a1_no Add stoichiometric base to liberate free amine. q1->a1_no No q2 Is your coupling reagent fresh and solvent anhydrous? q1->q2 Yes a1_yes Yes a2_no Use fresh reagents and dry solvent. q2->a2_no No q3 Is steric hindrance a potential issue? q2->q3 Yes a2_yes Yes a3_yes Consider a more potent coupling reagent (e.g., HATU) or higher temperature. q3->a3_yes Yes a3_no Check for other issues: reaction time, temperature, concentration. q3->a3_no No

Caption: Troubleshooting Decision Tree for Low Yield.

Problem: Formation of Side Products

Q: My TLC/LC-MS shows multiple spots. What are the likely impurities?

A: Side product formation often points to issues with the choice of coupling reagent or reaction stoichiometry.

  • N-acylurea: If you are using a carbodiimide reagent like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[8] This is more common if the amine coupling is slow. The best way to suppress this is by adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which traps the intermediate as a more stable active ester.[10]

  • Guanidinylation: If using aminium/uronium reagents like HBTU or HATU in excess, the reagent can react with the newly formed secondary amine of your product or any unreacted starting amine, capping it with a guanidinium group and preventing further reactions.[10] Always use these reagents in slight excess or stoichiometrically relative to the carboxylic acid.

  • Racemization: While the stereocenter of Benzyl N-[(2R)-2-aminopropyl]carbamate is not directly involved in the coupling, if you are coupling it with a chiral carboxylic acid (e.g., an N-protected amino acid), racemization of the acid component is a major risk.[4] This occurs via the formation of a 5(4H)-oxazolone intermediate.[4] To minimize this, use racemization-suppressing additives (HOBt, Oxyma), keep the reaction temperature low (0 °C to room temperature), and avoid strong, sterically unhindered bases.

Problem: Difficult Purification

Q: How can I effectively remove coupling byproducts after the reaction?

A: The purification strategy depends directly on the reagents used.

  • EDC: The urea byproduct from EDC is water-soluble, making it easy to remove with a simple aqueous workup (e.g., washing the organic layer with dilute acid, then base).[10]

  • DCC/DIC: The dicyclohexylurea (DCU) from DCC is largely insoluble in common organic solvents and can be removed by filtration. The diisopropylurea from DIC is more soluble and typically requires column chromatography for complete removal.[10]

  • HATU/HBTU/HOBt: These reagents and their byproducts are water-soluble and can be removed with an aqueous workup.

Comparative Data and Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Coupling Reagent SystemRelative ReactivityRisk of RacemizationByproduct RemovalKey Advantages & Considerations
EDC / HOBt ModerateLow with HOBtEasy (Aqueous Wash)Cost-effective, water-soluble byproducts. Slower reactions can lead to N-acylurea.[11]
HATU / Base Very HighVery LowEasy (Aqueous Wash)Extremely fast and efficient, excellent for sterically hindered couplings. Higher cost.[8][11]
HBTU / Base HighLowEasy (Aqueous Wash)Less reactive than HATU but very effective. Potential for guanidinylation side reaction if used in excess.[10][11]
PyBOP / Base HighLowEasy (Aqueous Wash)Phosphonium-based reagent, good for suppressing racemization. Byproduct can be carcinogenic.[4][10]
Table 2: Selection of Bases for Coupling Reactions
BaseAbbreviationpKa of Conjugate AcidTypical Use
Triethylamine TEA, Et₃N~10.75General purpose, cost-effective. Small size may increase racemization risk in sensitive substrates.
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.98Sterically hindered and non-nucleophilic. Excellent for minimizing racemization and other side reactions.[8]
N-Methylmorpholine NMM~7.38A weaker base often used to minimize racemization during peptide couplings.[8]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) with Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (Total 3.7 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, 1N HCl, Saturated NaHCO₃, Brine

Procedure:

  • Acid Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 5-10 minutes. This is the "pre-activation" step.

  • Amine Neutralization: In a separate flask, dissolve Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 5 minutes.

  • Coupling: Transfer the activated acid solution from step 2 to the free amine solution from step 3.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1N HCl (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt byproduct), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

  • Developing deprotectase biocatalysts for synthesis.Faraday Discussions (RSC Publishing).
  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates.
  • Protocol for the Deprotection of the Benzyl Carbam
  • Amidation through carbamates.
  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.Organic Chemistry Portal.
  • Amino protecting group—benzyloxycarbonyl (Cbz).Suzhou Highfine Biotech.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • Carbamate synthesis by amination (carboxylation) or rearrangement.Organic Chemistry Portal.
  • Technical Support Center: Peptide Coupling Troubleshooting.Benchchem.
  • How do I avoid side reactions while doing this peptide coupling reaction?Reddit.
  • Direct amidation of unprotected amino acids using B(OCH2CF3)3.
  • A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research.Benchchem.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
  • Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
  • Coupling Reagents.Aapptec Peptides.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • Optimization of Reaction Conditions.
  • A Comparative Guide to Coupling Reagents for (S)
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.PMC.
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.Scholars Research Library.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.Journal of Chemistry and Technologies.
  • Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbam
  • 934634-53-4 | Benzyl N-[(2R)
  • Benzyl N-[2-(prop-2-enamido)ethyl]carbamate | Biochemical Assay Reagent.Benchchem.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Welcome to the technical support center for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the prevention of racemization. Maintaining the stereochemical integrity of this chiral building block is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate potential pitfalls and ensure the enantiopurity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride?

A1: Racemization is the conversion of a single enantiomer (in this case, the R-enantiomer) into an equal mixture of both its R- and S-enantiomers.[1][2] For pharmaceutical applications, only one enantiomer typically exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the high enantiomeric purity of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride throughout a synthetic sequence is crucial for the final drug product's safety and efficacy.[3]

Q2: What are the primary causes of racemization when using this compound?

A2: Racemization of chiral amines, or their derivatives, often occurs under conditions that facilitate the temporary removal and re-addition of the proton at the stereocenter. The primary culprits in reactions involving Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride are:

  • Harsh Basic or Acidic Conditions: Strong bases can directly deprotonate the α-proton, leading to a planar, achiral intermediate.[4][5] Similarly, strong acids can sometimes catalyze racemization, although this is less common for amines.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, accelerating the process.[6][7]

  • Certain Reaction Intermediates: During reactions like amide bond formation (acylation), the activation of a carboxylic acid can lead to the formation of highly reactive intermediates, such as oxazolones, which are particularly prone to racemization.[1][2]

Q3: Can the choice of solvent impact racemization?

A3: Yes, the solvent plays a significant role. Polar, protic solvents can stabilize charged intermediates that may facilitate racemization.[8] In contrast, non-polar, aprotic solvents are often preferred as they are less likely to promote the formation of these intermediates.[8] A solvent screen is a valuable exercise during reaction optimization to minimize racemization.[8]

Troubleshooting Guide: Loss of Enantiomeric Purity

If you are observing a decrease in the enantiomeric excess (ee) of your product, use this guide to diagnose and resolve the issue.

Issue 1: Racemization during Amide Coupling (Acylation) Reactions

This is one of the most common scenarios where racemization occurs.

Symptoms:

  • Chiral HPLC or GC analysis of the product shows the presence of the undesired (S)-enantiomer.

  • The optical rotation of the product is lower than expected.

Root Causes & Solutions:

  • Aggressive Coupling Reagents: Some coupling reagents, especially when used without additives, can promote the formation of racemization-prone intermediates.[2]

    • Solution: Employ "low-racemization" coupling reagents. Uronium/aminium-based reagents like HATU and HCTU, or phosphonium salts like PyBOP, are generally preferred.[1][2] Carbodiimides like DCC or DIC should almost always be used in conjunction with racemization-suppressing additives.[2][4]

  • Inappropriate Base: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily abstract the α-proton.[5]

    • Solution: Use a weaker, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often better choices than triethylamine (TEA).[4][5] Use the minimum stoichiometric amount of base necessary for the reaction to proceed.

  • High Reaction Temperature: Elevated temperatures accelerate all reactions, including the undesired racemization pathway.[6]

    • Solution: Perform the coupling reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[6] For particularly sensitive substrates, temperatures as low as -20 °C or -40 °C may be necessary.

  • Prolonged Reaction Times: The longer the chiral center is exposed to potentially racemizing conditions, the greater the risk.

    • Solution: Optimize the reaction for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

G

Issue 2: Racemization during Deprotection or Purification

Loss of stereochemical integrity can also occur in steps other than coupling.

Symptoms:

  • The enantiomeric excess is high immediately after the reaction but decreases after workup or purification.

Root Causes & Solutions:

  • Acidic/Basic Workup: Aqueous workups with strong acids or bases can cause racemization.

    • Solution: Use mild workup conditions. If an acid or base wash is necessary, use dilute solutions (e.g., 1 M HCl, saturated NaHCO₃) and minimize contact time. Ensure the organic layer is quickly dried and the solvent removed.

  • Chromatography on Silica Gel: Standard silica gel is acidic and can catalyze racemization on the column, especially with prolonged exposure.[8]

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v in the eluent) and then packing the column.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

      • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol provides a general method for coupling Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride with a carboxylic acid while minimizing racemization.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes.

  • Amine Addition: In a separate flask, dissolve Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.1 eq.) in the same anhydrous solvent and add a non-nucleophilic base such as DIPEA (2.2 eq.).

  • Coupling Reaction: Cool the activated carboxylic acid mixture to 0 °C. Add the amine solution dropwise to the cooled mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, preferably on neutralized silica gel.

G

Protocol 2: Chiral Purity Analysis by HPLC

This is a general guideline for determining the enantiomeric excess of your product. The exact conditions will need to be optimized for your specific compound.

  • Sample Preparation: Prepare a dilute solution of your final compound (approx. 1 mg/mL) in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices for amine derivatives include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.

  • Method Development:

    • Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10). The addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution for basic compounds.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of your sample. The two enantiomers should elute as separate peaks.

  • Quantification: Integrate the peak areas of both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Data Summary

The choice of coupling conditions can dramatically affect the degree of racemization. The following table provides representative data on the impact of different reagents and bases on enantiopurity.

Coupling ReagentAdditiveBaseTemperature (°C)% Racemization (Typical)
DCCNoneTEA25High (>10%)
DICHOBtDIPEA0 to 25Low (1-2%)
HATUN/ADIPEA0 to 25Very Low (<0.5%)
PyBOPN/ADIPEA0 to 25Very Low (<0.5%)
COMUN/A2,6-Lutidine25Negligible[9]

Note: These values are illustrative and can vary significantly depending on the specific substrates and reaction conditions.

References

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Evolution of amide bond form
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis. Benchchem.
  • Amino Acid Deriv
  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • Epimerisation in Peptide Synthesis. (2021).
  • Epimeris
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Deriv
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
  • Epimeris
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Organoboron catalysis for direct amide/peptide bond formation. (2024).
  • Amide and Peptide Bond Formation in Water at Room Temper
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
  • Chiral resolution. Wikipedia.
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (1992).
  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC.
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007). Organic Process Research & Development.
  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2021). Request PDF.
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021).
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Technical Support Center: Minimizing Racemization During Amino Acid Activ
  • Racemisation of amines. (1999).
  • Benzyl N-[(2R)
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC.
  • BENZYL N-(2-AMINOETHYL)
  • Benzyl N-(2-aminoethyl)
  • Benzyl carbam
  • Benzyl N-[(2R)

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride Solubility

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of monoprotected diamine salts during peptide synthesis and medicinal chemistry workflows. Benzyl N-[(2R)-2-aminopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of monoprotected diamine salts during peptide synthesis and medicinal chemistry workflows. Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a highly versatile chiral building block, but its dual chemical nature—a lipophilic carbamate (Cbz) protecting group paired with a highly polar primary amine hydrochloride salt—often leads to unpredictable solubility behavior in standard reaction media.

This technical guide is designed to dissect the causality behind these solubility issues and provide field-proven, self-validating protocols to keep your synthetic workflows moving.

Mechanistic Troubleshooting & FAQs

Q1: Why does Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride exhibit poor solubility in standard coupling solvents like DCM and THF? Causality: The solubility of this compound is dictated by the competition between its ionic lattice energy and the solvation energy of the surrounding medium. In solvents with low dielectric constants (e.g., Dichloromethane, ϵ≈9.1 ; Tetrahydrofuran, ϵ≈7.5 ), the ionic lattice energy of the −NH3+​Cl− pair far exceeds the solvation capacity of the solvent[1]. While the benzyl carbamate (Cbz) group imparts significant lipophilicity, it cannot overcome the strong ionic interactions of the salt lattice. Consequently, the compound remains as an insoluble suspension or "oils out" as a dense, immiscible liquid phase at the bottom of the flask[2].

Q2: How can I solubilize this compound without risking the cleavage of the Cbz protecting group? Causality: The Cbz protecting group is highly stable to mildly basic conditions; it typically requires strong acids (like HBr/AcOH) or catalytic hydrogenation ( Pd/C,H2​ ) for deprotection. Therefore, you can safely use non-nucleophilic tertiary amine bases to neutralize the hydrochloride salt. Adding 1.1 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) converts the polar ammonium salt into the lipophilic free amine, which readily dissolves in non-polar and weakly polar organic solvents[3].

Q3: Should I perform the free-basing in situ or ex situ? Causality:

  • In situ free-basing (adding DIPEA directly to the reaction mixture) is preferred for immediate amide coupling reactions (e.g., using HATU, EDC, or PyBOP). It is fast and minimizes the handling of the free amine, which can sometimes be prone to atmospheric CO2​ absorption. However, this generates DIPEA·HCl or TEA·HCl as a byproduct, which remains in the mixture and can occasionally interfere with sensitive catalytic cycles[4].

  • Ex situ free-basing (aqueous workup followed by extraction) is strictly recommended if your downstream reaction is sensitive to chloride ions, excess base, or if you are performing a reductive amination where strict pH control is required.

Q4: I added DIPEA to my DCM suspension, but a white precipitate remains. Did the free-basing fail? Causality & Validation: The free-basing likely succeeded, but you are observing a secondary precipitation event. When the hydrochloride salt of the starting material is neutralized, the resulting byproduct—DIPEA hydrochloride (or TEA hydrochloride)—forms. These tertiary amine salts have limited solubility in cold, non-polar solvents like DCM and will precipitate out[4].

  • Self-Validating Check: To confirm whether the solid is unreacted starting material or the DIPEA·HCl byproduct, extract a 100 µL aliquot of the suspension and add 100 µL of deionized water. DIPEA·HCl is highly water-soluble and will immediately dissolve into the aqueous layer, leaving a clear organic layer containing your free base[5]. If the solid persists, your starting material has not fully neutralized, indicating insufficient base or poor mixing.

Solvent Selection and Solubility Profile

To optimize your reaction conditions, consult the following data table comparing the solubility of the hydrochloride salt versus the free base across common synthetic solvents.

Table 1: Solubility Profile for Amine Hydrochloride Salts vs. Free Bases

SolventDielectric Constant ( ϵ )Solubility of HCl SaltSolubility of Free BaseRecommended Application
Water 80.1HighLowAqueous extractions / Ex situ free-basing
DMF / NMP 36.7 / 32.2Moderate to HighHighDirect coupling reactions (e.g., solid-phase peptide synthesis)
DCM 9.1Very LowHighSolution-phase coupling (requires in situ free-basing)
THF 7.5Very LowHighReductive aminations (requires in situ or ex situ free-basing)

Experimental Workflows

Protocol A: In Situ Free-Basing for Amide Coupling

Purpose: Rapid solubilization directly within the reaction vessel prior to the addition of coupling reagents.

  • Suspension: Suspend Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.0 eq) in anhydrous DCM or THF (0.1 M concentration) under an inert atmosphere ( N2​ or Argon).

  • Thermal Control: Cool the suspension to 0 °C using an ice bath to minimize any potential side reactions or thermal degradation during base addition.

  • Neutralization: Add DIPEA (1.2 - 1.5 eq) dropwise while stirring vigorously.

    • Self-Validation Step: The opaque suspension should clarify as the lipophilic free amine is generated. (Note: A fine, crystalline precipitate of DIPEA·HCl may form; perform the water-drop test described in Q4 if unsure).

  • Coupling: Add the pre-activated carboxylic acid (e.g., Acid + HATU + DIPEA) to the mixture and allow it to slowly warm to room temperature.

Protocol B: Ex Situ Free-Basing and Isolation

Purpose: To isolate the pure free amine when downstream reactions are sensitive to chloride ions or excess tertiary amine bases.

  • Dissolution: Dissolve the hydrochloride salt (1.0 eq) in a minimum volume of deionized water.

  • Neutralization: Cool the aqueous solution to 0 °C. Slowly add a saturated aqueous solution of NaHCO3​ dropwise while stirring vigorously.

    • Self-Validation Step: Monitor the pH of the aqueous layer using pH paper. Continue addition until the pH stabilizes at 8.5–9.0. At this point, the free amine will separate from the aqueous phase, appearing as a cloudy emulsion or distinct oil droplets.

  • Extraction: Extract the aqueous phase three times with an equal volume of Ethyl Acetate (EtOAc) or DCM.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na2​SO4​ .

    • Self-Validation Step: The organic layer must be perfectly clear. If it remains cloudy, water is still present; add more Na2​SO4​ until the drying agent flows freely like sand.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine. Use immediately to prevent atmospheric degradation.

Mechanistic Decision Workflow

TroubleshootingWorkflow Start Start: Benzyl N-[(2R)-2-aminopropyl] carbamate HCl in Solvent CheckSolvent Is the solvent polar aprotic (e.g., DMF, NMP)? Start->CheckSolvent DirectDissolve Proceed with direct dissolution & gentle heating CheckSolvent->DirectDissolve Yes NonPolar Solvent is non-polar/weakly polar (e.g., DCM, THF, EtOAc) CheckSolvent->NonPolar No AddBase Add Tertiary Amine Base (DIPEA or TEA, 1.1 - 1.5 eq) NonPolar->AddBase CheckDissolve Does the compound dissolve (Free-basing successful)? AddBase->CheckDissolve Coupling Proceed to Coupling / Reaction CheckDissolve->Coupling Yes OilingOut Check for water contamination or 'oiling out' effect CheckDissolve->OilingOut No ExSitu Perform Ex Situ Free-basing (Aqueous workup & extraction) OilingOut->ExSitu ExSitu->Coupling

Workflow for troubleshooting the solubility of amine hydrochloride salts in reaction media.

References

  • Title: Salt formation to improve drug solubility Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Triethylamine complexes and Neutralization Source: ScienceMadness Discussion Board URL: [Link]

Sources

Troubleshooting

Incomplete Cbz deprotection of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Target Substrate: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride Issue: Reaction stalling, incomplete conversion, or sluggish kinetics during catalytic hydrogenolysis. Diagnostic Overview & Root Cause Analysis Rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride Issue: Reaction stalling, incomplete conversion, or sluggish kinetics during catalytic hydrogenolysis.

Diagnostic Overview & Root Cause Analysis

Researchers frequently encounter stalled or incomplete reactions when attempting to remove the Carboxybenzyl (Cbz) protecting group from Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride using standard catalytic hydrogenolysis (Pd/C and H₂). As a Senior Application Scientist, I often see this misdiagnosed as steric hindrance or inadequate hydrogen pressure.

The actual root cause is catalyst poisoning induced by the substrate itself[1].

Because the target molecule is a hydrochloride salt, it dissociates in polar protic solvents (like methanol or ethanol) to release free chloride ions (Cl⁻). Halide ions are notorious palladium catalyst poisons. They possess a high affinity for the palladium surface, competitively adsorbing onto the active catalytic sites[1]. This electrostatic binding physically blocks the adsorption and activation of both hydrogen gas and the Cbz-protected substrate, causing the reaction to stall—typically at 20% to 50% conversion.

The Causality of Mitigation

To achieve full conversion, the chemical environment must be altered to prevent chloride coordination. This is achieved either by Acetate Exchange (introducing a non-coordinating anion) or by utilizing a Catalyst Matrix that is inherently resistant to halide poisoning (such as Pearlman's catalyst)[2].

PoisoningMechanism Substrate Benzyl N-[(2R)-2-aminopropyl] carbamate HCl Cl_Ion Chloride Ions (Cl⁻) from HCl Salt Substrate->Cl_Ion Dissociates in solvent Pd_Surface Pd/C Surface (Active Sites) Poisoned Catalyst Poisoning (Reaction Stalls) Pd_Surface->Poisoned Without Additive Active Successful Deprotection (100% Conversion) Pd_Surface->Active With Additive (Sites remain open) Cl_Ion->Pd_Surface Strongly coordinates (Blocks H₂) NaOAc Sodium Acetate (NaOAc) Additive NaOAc->Cl_Ion Acetate Exchange (Forms NaCl)

Mechanism of chloride-induced Pd/C poisoning and mitigation via acetate exchange.

Troubleshooting FAQs

Q: Why does my hydrogenation stall despite using fresh Pd/C and increasing the H₂ pressure? A: Increasing hydrogen pressure cannot overcome strong halide coordination. The chloride ions permanently occupy the catalytic sites. You must alter the chemical environment (e.g., adding a base) to prevent chloride binding[1].

Q: How can I neutralize the hydrochloride salt without causing unwanted side reactions? A: The most effective and mildest method is adding 1.1 to 1.5 equivalents of Sodium Acetate (NaOAc) to the reaction mixture. The chloride ions are exchanged to form NaCl, while the amine forms an acetate salt. Acetate ions do not coordinate strongly to palladium, leaving the active sites free for hydrogenolysis.

Q: Are there alternative catalysts if standard 10% Pd/C continues to fail? A: Yes. Switching to Pearlman's Catalyst (20% Pd(OH)₂/C) is highly recommended. Its hydrous palladium oxide core-shell structure is significantly more active and inherently more resistant to halide poisoning than standard Pd/C[2].

Q: What if my laboratory is not equipped for hydrogen gas, or the substrate is strictly incompatible with hydrogenation? A: If your molecule lacks other acid-sensitive functional groups, strong acid cleavage using 33% HBr in Acetic Acid is a rapid, quantitative alternative that completely bypasses the need for palladium and hydrogen gas[3].

Quantitative Method Comparison

To assist in selecting the optimal troubleshooting path, the following table summarizes the expected performance of various deprotection strategies for hydrochloride salt substrates:

Deprotection MethodCatalyst / ReagentAdditiveTypical ConversionReaction TimePrimary Byproducts
Standard Hydrogenolysis 10% Pd/CNone< 50% (Stalls)24 hUnreacted SM
Modified Hydrogenolysis 10% Pd/CNaOAc (1.1 eq)> 98%2 - 4 hToluene, CO₂, NaCl
Pearlman's Catalyst 20% Pd(OH)₂/CNone> 95%1 - 3 hToluene, CO₂, HCl
Acidic Cleavage 33% HBr in AcOHNone> 99%1 - 2 hBenzyl bromide

Validated Experimental Protocols

Protocol A: Modified Catalytic Hydrogenolysis (Acetate Exchange)

This is the preferred self-validating protocol for overcoming chloride poisoning while maintaining mild reaction conditions.

  • Dissolution: Dissolve Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (1.0 eq) in anhydrous methanol (typically 10 volumes).

  • Neutralization: Add Sodium Acetate (NaOAc) (1.1 eq) to the solution and stir for 10 minutes at room temperature to allow for anion exchange.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate)[3]. Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas (N₂ or Ar).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient) at room temperature[3].

  • Monitoring: Monitor the reaction progress via LC-MS or TLC. Full conversion is typically observed within 2-4 hours.

  • Filtration & Isolation: Purge the flask with N₂. Filter the mixture through a pad of Celite® to remove the palladium catalyst, rinsing the pad with excess methanol[3]. Concentrate the filtrate under reduced pressure. The resulting product will be the acetate salt of the diamine, which can be free-based or converted to the desired salt form during subsequent workup.

ExperimentalWorkflow Step1 1. Dissolution Substrate + MeOH Step2 2. Neutralization Add 1.1 eq NaOAc Step1->Step2 Step3 3. Catalyst Add 10% Pd/C Step2->Step3 Step4 4. Hydrogenation H₂ Balloon, 2-4h Step3->Step4 Step5 5. Filtration Celite Pad Step4->Step5 Step6 6. Isolation Concentrate & Wash Step5->Step6

Step-by-step workflow for the modified catalytic hydrogenolysis using NaOAc additive.

Protocol B: Acidic Cleavage (HBr/AcOH)

Use this protocol if hydrogenation equipment is unavailable or if the substrate proves entirely recalcitrant to Pd-catalyzed methods.

  • Preparation: Place the Cbz-protected amine hydrochloride (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add 33% Hydrogen bromide in acetic acid (HBr/AcOH) (approx. 5-10 volumes) at room temperature[3]. Safety Note: This reagent is highly corrosive and fumes heavily; perform strictly in a fume hood.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The evolution of CO₂ gas will be observed.

  • Precipitation: Upon completion (verified by LC-MS), precipitate the fully deprotected diamine dihydrobromide salt by adding a large volume of cold, anhydrous diethyl ether[3].

  • Isolation: Collect the precipitated salt by vacuum filtration, wash thoroughly with cold diethyl ether to remove benzyl bromide byproducts, and dry under vacuum[3].

References

  • Pd(OH)₂/C (Pearlman's Catalyst): A Highly Active Catalyst for Fukuyama, Sonogashira, and Suzuki Coupling Reactions ResearchGate URL:[Link]

Sources

Optimization

Identifying byproducts in Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride reactions by NMR

Introduction: Navigating the Synthesis and Purification of a Key Chiral Intermediate The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a valuable chiral building block in pharmaceutical development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis and Purification of a Key Chiral Intermediate

The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a valuable chiral building block in pharmaceutical development, presents a common yet critical challenge for chemists: achieving high chemoselectivity. The target molecule is synthesized by the mono-N-protection of (R)-1,2-diaminopropane using benzyl chloroformate (Cbz-Cl). While the reaction appears straightforward, the presence of two nucleophilic amino groups on the starting material opens pathways to several byproducts that can complicate purification and compromise final product quality.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides a troubleshooting framework in a direct question-and-answer format, focusing on the identification of common byproducts by Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causal factors behind byproduct formation and offer field-tested strategies to optimize your reaction for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial NMR spectrum looks complex. How do I begin to identify what's in my crude reaction mixture?

A1: The first step is to systematically account for all expected species: the desired product, unreacted starting materials, and predictable byproducts. A crowded spectrum is best approached by first identifying the most characteristic and unambiguous signals.

Troubleshooting Workflow:

  • Identify Solvent and Reference: Confirm the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm, DMSO-d₆ at δ 2.50 ppm) and use it as your reference.

  • Look for Starting Materials: Check for the known signals of your starting materials. Their presence indicates an incomplete reaction.

    • (R)-1,2-diaminopropane: This will have aliphatic signals (CH, CH₂, CH₃) typically below δ 3.5 ppm. The specific shifts are highly dependent on the solvent and protonation state.

    • Benzyl Chloroformate (Cbz-Cl): Look for a characteristic singlet for the benzylic methylene protons (-CH₂-) around δ 5.2-5.4 ppm and aromatic signals between δ 7.3-7.5 ppm.[1]

  • Assign Product Signals: Identify the signals for your desired mono-Cbz product. Key features include:

    • A set of aromatic protons (5H) for the benzyl group.

    • A singlet for the benzylic methylene protons (-O-CH₂-Ph) around δ 5.1 ppm.

    • Aliphatic signals corresponding to the aminopropyl backbone.

  • Analyze Remaining Signals: Any significant peaks that remain unassigned are likely byproducts. The subsequent questions in this guide will help you identify them.

Below is a visual workflow to guide your initial spectral analysis.

G start Crude ¹H NMR Spectrum Acquired process1 Identify Solvent & Reference Peaks start->process1 Step 1 process process decision decision outcome Byproducts Present. Proceed to Q2. good_outcome Clean Reaction! Proceed with Workup. decision1 Signals for Starting Materials Present? process1->decision1 Step 2 process2 Incomplete Reaction. (See Q3 for optimization) decision1->process2 Yes process3 Assign Signals for Desired Mono-Cbz Product decision1->process3 No process2->process3 decision2 Unassigned Signals Remain? process3->decision2 Step 3 decision2->outcome Yes decision2->good_outcome No

Caption: Initial NMR analysis workflow.

Q2: I've confirmed my reaction went to completion, but I have significant unassigned peaks. What are the most common byproducts in this reaction?

A2: In the Cbz protection of a diamine, there are three primary byproducts that arise from predictable side reactions. Understanding their origin is key to preventing their formation.

  • Di-Cbz Protected Byproduct (N,N'-bis(benzyloxycarbonyl)-(R)-propane-1,2-diamine): This is often the most significant byproduct. It forms when both the primary (C1) and secondary (C2) amino groups of the diaminopropane react with benzyl chloroformate. This occurs when the reaction conditions do not sufficiently differentiate the nucleophilicity of the two amines or if an excess of the protecting agent is used.

  • Benzyl Alcohol: This byproduct results from the hydrolysis of the benzyl chloroformate reagent.[2] This is especially prevalent if there is residual water in the solvent, reagents, or if the reaction is exposed to atmospheric moisture for extended periods.[2]

  • Dibenzyl Carbonate: This impurity can form from the reaction of unreacted benzyl chloroformate with the benzyl alcohol byproduct generated in situ.[2]

The formation pathways for these species are illustrated below.

G Reaction Pathway & Byproduct Formation cluster_main Main Reaction cluster_side Side Reactions reagent reagent product product byproduct byproduct intermediate intermediate DAP (R)-1,2-Diaminopropane DesiredProduct Desired Mono-Cbz Product DAP->DesiredProduct + Cbz-Cl (1 equiv) CbzCl Benzyl Chloroformate (Cbz-Cl) BnOH Benzyl Alcohol CbzCl->BnOH + H₂O (Hydrolysis) DBC Dibenzyl Carbonate CbzCl->DBC + Reaction H2O Water (H₂O) DiCbz Di-Cbz Byproduct DesiredProduct->DiCbz + Cbz-Cl (Excess) BnOH->DBC + Reaction

Caption: Byproduct formation pathways.

Q3: How can I use NMR to definitively distinguish the desired mono-Cbz product from the di-Cbz byproduct and other impurities?

A3: This is where the power of NMR becomes apparent. Each compound has a unique spectral fingerprint. The key is to look for symmetry and the presence or absence of specific proton environments.

¹H NMR Signatures:

  • Desired Mono-Cbz Product: Will show a complex, asymmetric pattern in the aliphatic region due to the chiral center and the two non-equivalent methylene protons on C1. Crucially, it will retain an -NH₂ group, whose protons may be visible (often as a broad singlet) or may exchange with solvent.

  • Di-Cbz Byproduct: This molecule is more symmetric. You will see a simplification of the aliphatic signals compared to the mono-product. The disappearance of the -NH₂ signal and the appearance of a second carbamate N-H proton signal (which may be broad) is a key indicator. You will also see a 2:1 ratio of aromatic protons (10H from two benzyl groups) to the aliphatic backbone protons.

  • Benzyl Alcohol: Characterized by a singlet for the benzylic protons (-CH₂-) around δ 4.6 ppm and a broad singlet for the hydroxyl proton (-OH), whose position is highly variable.[2]

  • Dibenzyl Carbonate: Look for a singlet for the two equivalent benzylic methylene groups around δ 5.2 ppm and aromatic signals.[2]

The following table summarizes the expected ¹H NMR chemical shifts for the key compounds in a typical solvent like CDCl₃.

CompoundFunctional GroupExpected ¹H Chemical Shift (δ ppm)MultiplicityIntegration
Desired Product Aromatic (C₆H ₅)7.2 - 7.4m5H
Benzylic (-O-CH ₂-Ph)~5.1s2H
Propyl Backbone (-CH -, -CH ₂-)2.8 - 4.0m3H
Propyl Methyl (-CH ₃)~1.1d3H
Di-Cbz Byproduct Aromatic (C₆H ₅)7.2 - 7.4m10H
Benzylic (-O-CH ₂-Ph)~5.1s4H
Propyl Backbone (-CH -, -CH ₂-)3.0 - 4.2m3H
Propyl Methyl (-CH ₃)~1.2d3H
Benzyl Alcohol Aromatic (C₆H ₅)7.2 - 7.4m5H
Benzylic (-CH ₂-OH)~4.6s2H
Hydroxyl (-OH )Variablebr s1H
Dibenzyl Carbonate Aromatic (C₆H ₅)7.2 - 7.4m10H
Benzylic (-O-CH ₂-Ph)~5.2s4H
Benzyl Chloroformate Aromatic (C₆H ₅)7.3 - 7.5m5H
Benzylic (-O-CH ₂-Cl)~5.3s2H

Note: These are estimated chemical shifts and can vary based on solvent, concentration, and pH.

Q4: I've identified the di-Cbz byproduct as my main impurity. What experimental parameters can I change to favor mono-protection?

A4: Minimizing the di-substituted byproduct is a classic selectivity challenge. The goal is to make the first protection event significantly more likely than the second.

Key Parameters to Optimize:

  • Stoichiometry: Use a molar excess of the (R)-1,2-diaminopropane (e.g., 2-4 equivalents). This statistically favors the reaction of benzyl chloroformate with a molecule of diamine that has not yet been protected.

  • Rate of Addition: Add the benzyl chloroformate solution dropwise and slowly to the solution of the diamine. This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second reaction with the already mono-protected intermediate.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) is critical.[3] Lower temperatures decrease the overall reaction rate, which can enhance the selectivity between the two non-equivalent amino groups. Exothermic reactions can experience a significant rise in internal temperature if heat is not dissipated effectively, leading to byproduct formation.[3]

  • Solvent and Base: The choice of solvent and base can influence the relative nucleophilicity of the two amino groups. A common system is using a biphasic solvent system (e.g., dichloromethane/water) with a mild inorganic base like sodium bicarbonate (NaHCO₃).[4] The base neutralizes the HCl generated, preventing the protonation of the free amine which would render it unreactive.[4][5]

Protocols for Synthesis and Analysis

Protocol 1: Optimized Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

This protocol is designed to favor the formation of the mono-protected product.

Materials:

  • (R)-1,2-diaminopropane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve (R)-1,2-diaminopropane (3.0 eq.) in a mixture of DCM and water (1:1 v/v).

  • Add sodium bicarbonate (3.5 eq.) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Dissolve benzyl chloroformate (1.0 eq.) in DCM.

  • Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude free base as an oil.

  • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Protocol 2: NMR Sample Preparation and Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of your crude or purified sample.[2]

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the final salt) in an NMR tube.[2] Ensure the sample is fully dissolved.

NMR Analysis:

  • ¹H NMR: Acquire a standard proton NMR spectrum. This is your primary tool for identifying the presence of byproducts by comparing the chemical shifts and integration values to the reference table.

  • ¹³C NMR: A carbon spectrum can confirm the presence of impurities. For example, the di-Cbz byproduct will show two distinct carbamate carbonyl signals, while the desired product will only show one.

  • COSY (Correlation Spectroscopy): This 2D experiment is invaluable for confirming the structure of the propyl backbone. It will show correlations between adjacent protons (e.g., the CH₃ protons will show a cross-peak to the CH proton).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for the product and any major byproducts.

By combining these analytical techniques with targeted optimization of the reaction conditions, researchers can effectively minimize byproduct formation and reliably produce high-purity Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

References

  • Temperature control issues in carbamate synthesis. BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate. BenchChem.
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. BenchChem.
  • Supplementary Information Deoxygenative Cross-Electrophile Coupling of Benzyl Chloroformates with Aryl Iodides. The Royal Society of Chemistry.
  • Troubleshooting of hydrazine carbamate synthesis. Reddit r/Chempros.
  • Benzyl Chloroformate | 501-53-1. Tokyo Chemical Industry Co., Ltd.
  • Electronic Supporting Information. The Royal Society of Chemistry.
  • Benzyl chloroformate(501-53-1) 1H NMR spectrum. ChemicalBook.
  • Can anyone suggest a good way to do carbamate formation... ResearchGate.
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Troubleshooting

Technical Support Center: Column Chromatography Purification of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Welcome to the technical support center for the purification of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific molecule. The inherent characteristics of this compound—namely its polarity, the presence of a primary amine, and its formulation as a hydrochloride salt—present unique challenges for standard silica gel chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before beginning your purification.

Q1: What are the main challenges in purifying Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride on silica gel?

A1: The primary challenges stem from the molecule's structure:

  • Primary Amine: The basic nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column.[1]

  • Hydrochloride Salt: The compound is highly polar due to its salt form. This makes it poorly soluble in common non-polar solvents (like hexanes) and can cause it to remain at the origin of the column, even with moderately polar eluents. Running salts directly on silica can lead to inconsistent results and very broad peaks.[2]

  • Potential for Decomposition: Although the benzyl carbamate (Cbz) group is generally more stable than a Boc group, prolonged exposure to the acidic surface of silica gel can pose a risk of degradation for sensitive molecules, leading to the appearance of new, unexpected impurities during fractionation.[1][3]

Q2: Should I "free-base" my hydrochloride salt before running the column?

A2: While not strictly necessary, converting the hydrochloride salt to the free base is a highly recommended preliminary step. This significantly reduces the compound's polarity, improving its solubility in organic solvents and minimizing the severe tailing associated with running salts on silica. The free base will still be a polar amine requiring a modified mobile phase, but its chromatographic behavior will be far more predictable and manageable. A simple workup, such as partitioning the salt between a mild aqueous base (like sodium bicarbonate) and an organic solvent (like ethyl acetate or dichloromethane), is usually sufficient.

Q3: How can I detect this compound in my collected fractions? It's a white powder.

A3: Fortunately, the benzyl group in the molecule contains a benzene ring, which is a strong UV chromophore.[4] This allows for straightforward visualization using a UV lamp (typically at 254 nm) during Thin Layer Chromatography (TLC) analysis of your fractions. For confirmation, or if UV activity is weak, you can use a chemical stain. Given the primary amine, a ninhydrin stain is highly effective and will produce a distinct color (usually purple or yellow). Alternatively, a potassium permanganate (KMnO₄) stain can be used as a general-purpose visualizing agent.[5][6]

Q4: What is the best starting point for a mobile phase system?

A4: A good starting point for the free-base form of your compound is a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Begin with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. Crucially, due to the basic amine, you must add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-1% by volume. The TEA acts as a competitive base, binding to the acidic silanol sites on the silica and preventing your product from sticking, which dramatically improves peak shape.[7] An alternative is to use a mobile phase saturated with ammonia.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes the starting material has been converted to its free-base form.

1. Preparation of the TLC System:

  • Develop a TLC method to determine the optimal solvent system.

  • Recommended Mobile Phase: Start with 95:5 DCM/MeOH + 0.5% TEA.

  • Goal: Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.35 for optimal separation on the column.[8]

2. Column Packing (Slurry Method):

  • Select a column of appropriate size (a good rule of thumb is a 30-50:1 ratio of silica gel to crude material by weight for moderately difficult separations).[9]

  • Securely clamp the column in a vertical position and plug the bottom with a small piece of cotton or glass wool.[10]

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, least polar eluent.

  • Pour the slurry into the column, tapping the sides gently to dislodge air bubbles and ensure even packing.[8]

  • Open the stopcock to drain the excess solvent, allowing the silica to pack down. Do not let the solvent level drop below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.[9]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

  • Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) to this solution.

  • Carefully evaporate the solvent under reduced pressure (rotovap) until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Carefully add the dry-loaded sample powder to the top of the prepared column.

  • Gently tap the column to create a flat, even layer of the sample-silica mixture.

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Apply pressure (using a hand bellow or compressed air for flash chromatography) to begin eluting the solvent through the column.

  • Collect fractions in an ordered array of test tubes. The size of the fractions depends on the column size and the expected separation.

  • If separation is difficult, a gradient elution may be necessary. This involves gradually increasing the percentage of the more polar solvent (Methanol) during the run to elute more tightly bound compounds.[9]

5. Fraction Analysis:

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate in your chosen mobile phase.

  • Visualize the spots using a UV lamp and/or a chemical stain.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Product is not eluting from the column (stuck at the origin). 1. The mobile phase is not polar enough. 2. You are attempting to run the hydrochloride salt directly without a basic modifier.1. Gradually increase the percentage of methanol in your DCM/MeOH mobile phase. A system of 90:10 DCM/MeOH or even 85:15 may be required. 2. Ensure your mobile phase contains 0.5-1% triethylamine or is saturated with ammonia to displace the highly polar compound.
Product is eluting too quickly (with the solvent front). 1. The mobile phase is too polar.1. Decrease the polarity of your mobile phase. If you started with 95:5 DCM/MeOH, try 98:2 or even switch to a less polar system like Ethyl Acetate/Hexanes (with 0.5% TEA).
Poor separation between the product and impurities. 1. Improper mobile phase polarity. 2. The column was overloaded with too much crude material. 3. The column was packed improperly, leading to channeling.[8]1. Re-optimize the mobile phase using TLC to maximize the difference in Rf (ΔRf) between your product and the impurities. 2. Use a larger column or run a smaller amount of material. Aim for a silica-to-compound ratio of at least 40:1. 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Significant peak tailing or streaking is observed on TLC and the column. 1. Strong acid-base interaction between your basic amine product and acidic silanol groups on the silica.[1]1. This is the most common issue. Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the active sites on the silica. 2. Alternatively, use deactivated silica gel (prepared by treating silica with water) or alumina (basic or neutral).[4]
New spots appear in the column fractions that were not in the crude TLC. 1. The product is decomposing on the acidic silica gel.1. Add a basic modifier (TEA or ammonia) to the eluent to neutralize the silica surface. 2. Minimize the time the compound spends on the column by running it faster (flash chromatography) and avoiding leaving it on the column overnight.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC System Development (Goal: Rf 0.2-0.35) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase (e.g., DCM/MeOH + TEA) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Overall workflow for the purification of Benzyl N-[(2R)-2-aminopropyl]carbamate.

G Start Problem: Poor Separation Rf_Check Are spots too close on TLC (ΔRf small)? Start->Rf_Check Tailing_Check Are spots streaking or tailing? Rf_Check->Tailing_Check No Solvent_Opt Solution: Re-optimize mobile phase. Try different solvent systems. Rf_Check->Solvent_Opt Yes Add_Base Solution: Add 0.5-1% TEA or NH4OH to mobile phase. Tailing_Check->Add_Base Yes Check_Loading Is column overloaded? Tailing_Check->Check_Loading No Reduce_Load Solution: Use less sample or a larger column. Check_Loading->Reduce_Load Yes Good_Sep Good Separation Check_Loading->Good_Sep No

Caption: Troubleshooting decision tree for poor separation issues.

References

  • Column chromatography - Columbia University. Columbia University. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Is column chromatography only useful for compounds active in the visible wavelengths?. Reddit. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. National Center for Biotechnology Information. [Link]

  • How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]

  • Application Note – N-Boc protection. Synple Chem. [Link]

  • HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);... ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. SciSpace. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • Column chromatography. University of Arizona. [Link]

  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry. [Link]

  • How to run column chromatography. University of Washington. [Link]

  • 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • Recent problems with silica gel chromatography. ResearchGate. [Link]

  • HCL SALT. Chromatography Forum. [Link]

  • Standardized Testing of Silica as a Base Material for Difficult Bonded-Phase Preparative Applications. LCGC International. [Link]

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Optimization

Stability issues of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride during storage

Welcome to the technical support guide for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS 934634-53-4). This resource is designed for researchers, scientists, and drug development professionals to address comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS 934634-53-4). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may arise during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride?

A1: To ensure the long-term stability of the solid material, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend storage at 2-8°C.[1] The compound is an amine hydrochloride salt, which can be hygroscopic.[2][3] Therefore, protecting it from moisture is critical to prevent physical changes like clumping and to minimize the risk of hydrolysis.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential thermal degradation pathways.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents moisture absorption (hygroscopicity) and potential oxidative degradation.
Container Tightly sealed, OpaqueProtects from moisture and light to prevent hydrolysis and photodegradation.
Location Cool, dry, well-ventilated areaEnsures consistent temperature and humidity control, away from incompatible materials.
Q2: What are the primary degradation pathways for this molecule?

A2: Based on its structure—a benzyl carbamate and a primary amine hydrochloride—the molecule is susceptible to several degradation pathways:

  • Hydrolysis: The carbamate linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6] This would cleave the molecule into benzyl alcohol, (2R)-propane-1,2-diamine, and carbon dioxide.[7] The presence of the amine hydrochloride salt will make aqueous solutions acidic, which can influence the rate of hydrolysis.

  • Thermal Degradation: Carbamates can decompose upon heating.[8][9][10] For benzyl carbamates, this can involve cleavage to form an isocyanate and benzyl alcohol, or other rearrangement products, depending on the conditions.[9][11]

  • Photodegradation: Exposure to UV or visible light can lead to degradation. The benzyl group, in particular, can be involved in photochemical reactions, potentially leading to cleavage of the C-O bond of the carbamate.[12][13]

Q3: I've dissolved the compound in an aqueous buffer for my experiment. How long can I expect the solution to be stable?

A3: The stability of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride in solution is highly dependent on the pH, temperature, and solvent composition. Carbamate hydrolysis is catalyzed by both acid and base.[4][6] As the hydrochloride salt of an amine, dissolving the compound in a neutral, unbuffered aqueous solution will result in an acidic pH, which may promote hydrolysis over time.

We strongly recommend preparing solutions fresh for each experiment. If storage is unavoidable, solutions should be kept at 2-8°C for no longer than 24 hours. For extended experiments, it is crucial to perform a stability study in your specific experimental buffer to determine an acceptable use window. You can monitor stability by using a stability-indicating analytical method, such as HPLC, to check for the appearance of degradation products or a decrease in the main peak area over time.[14][15]

Troubleshooting Guide

Issue 1: I see a new, more polar peak appearing in the HPLC chromatogram of my stock solution. What could it be?

Answer:

The appearance of a new, more polar peak often suggests a degradation product resulting from hydrolysis. The primary degradation pathway for your compound is the cleavage of the carbamate bond.

Causality: The carbamate ester linkage is the most likely site for hydrolysis, which breaks the molecule into smaller, generally more polar fragments.

  • Proposed Degradation Product 1: (2R)-propane-1,2-diamine dihydrochloride. This fragment has two primary amine groups and would be significantly more polar than the parent compound.

  • Proposed Degradation Product 2: Benzyl alcohol. This product is less polar than the diamine but its retention time will differ from the parent compound.

The diagram below illustrates this likely hydrolytic degradation pathway.

G cluster_main Likely Hydrolysis Pathway cluster_products Degradation Products Parent Benzyl N-[(2R)-2-aminopropyl]carbamate (Parent Compound) Water H₂O (Acid or Base Catalyzed) Parent->Water Diamine (2R)-propane-1,2-diamine (More Polar) Water->Diamine Hydrolysis BnOH Benzyl Alcohol Water->BnOH CO2 CO₂ Water->CO2

Caption: Proposed hydrolytic degradation of the parent compound.

Troubleshooting Protocol: Confirming Hydrolysis

To confirm if hydrolysis is the cause, you can perform a forced degradation study.

  • Prepare Samples:

    • Control: Your compound dissolved in your standard mobile phase or aprotic solvent (e.g., acetonitrile).

    • Acid Stress: Dissolve the compound in 0.1 M HCl.

    • Base Stress: Dissolve the compound in 0.1 M NaOH.

  • Incubation: Let the samples stand at room temperature for a few hours.

  • Analysis: Neutralize the acid and base samples (if necessary for column stability) and inject all three samples into your HPLC system.

  • Evaluation: Compare the chromatograms. If the new peak is significantly larger in the acid and/or base-stressed samples compared to the control, it is very likely a hydrolytic degradation product.[16][17]

Issue 2: The purity of my solid compound seems to have decreased over time, and the powder has become clumpy. What is happening?

Answer:

This is a classic sign of moisture absorption by a hygroscopic compound.[2] Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is an amine salt, which has a tendency to absorb water from the atmosphere.[3][18]

Causality:

  • Physical Changes: The absorbed water acts as a plasticizer, causing the powder particles to stick together, leading to clumping or caking.[2]

  • Chemical Degradation: The presence of absorbed water can facilitate localized hydrolysis of the carbamate bond even in the solid state, leading to a decrease in purity over time.[2]

Troubleshooting Workflow:

The following workflow can help you assess and mitigate this issue.

Caption: Workflow for addressing issues related to hygroscopicity.

Issue 3: My experimental results are inconsistent after leaving my samples on the benchtop under laboratory light. Could the compound be light-sensitive?

Answer:

Yes, light sensitivity is a plausible cause for inconsistency. Many organic molecules, especially those containing aromatic rings like the benzyl group, can be susceptible to photodegradation.[12] The energy from UV and even high-intensity visible light can promote bond cleavage.

Causality: The benzyl carbamate moiety contains chromophores that can absorb light. This absorbed energy can lead to the formation of reactive intermediates and subsequent degradation, potentially via cleavage of the benzylic C-O bond or other radical pathways.

Troubleshooting Protocol: Photostability Assessment

You can assess the photostability of your compound using a protocol adapted from ICH Q1B guidelines.[19]

  • Sample Preparation:

    • Prepare two identical sets of your compound in solution (in your typical experimental solvent).

    • Also, prepare two samples of the solid compound, spread thinly in petri dishes.

  • Exposure Conditions:

    • Light-Exposed Samples: Place one set of solid and solution samples in a photostability chamber with a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Alternatively, leave them on a benchtop exposed to ambient laboratory light for a set period (e.g., 24-48 hours).

    • Dark Control Samples: Wrap the second set of samples completely in aluminum foil to protect them from light and place them in the same location as the exposed samples to ensure the same temperature conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Evaluation: Compare the chromatograms. A significant increase in degradation products or a decrease in the parent peak area in the light-exposed sample compared to the dark control confirms light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[20][21]

Objective: To generate likely degradation products and confirm degradation pathways.

Stress ConditionProcedureRationale
Acid Hydrolysis Dissolve ~1 mg/mL of the compound in 0.1 M HCl. Incubate at 60°C for 24 hours.To simulate acidic conditions and accelerate hydrolysis of the carbamate linkage.
Base Hydrolysis Dissolve ~1 mg/mL of the compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.To simulate alkaline conditions and accelerate hydrolysis.
Oxidation Dissolve ~1 mg/mL of the compound in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.To assess susceptibility to oxidation, particularly at the benzylic position or amine group.
Thermal Store the solid compound in an oven at 80°C for 48 hours.To evaluate the potential for thermal decomposition.
Photolytic Expose the solid compound and a ~1 mg/mL solution to a calibrated light source as per ICH Q1B guidelines.[19] Include a dark control.To determine light sensitivity.

Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like LC-MS to identify and characterize the degradation products.[22][23]

Protocol 2: Representative Stability-Indicating HPLC-UV Method

This method is a starting point for monitoring the purity and stability of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. Method optimization and validation are required for specific applications.[14][15]

ParameterSuggested Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 220 nm and 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
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  • Iwanami, M., et al. (1979). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • Jessop, P. G., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
  • Bugatti, K. (2020). Stability of N-Benzyl substituted indazoles?.

Sources

Troubleshooting

Handling hygroscopic nature of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

A Guide to Handling its Potential Hygroscopic Nature in Research and Development Welcome to the technical support center for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Handling its Potential Hygroscopic Nature in Research and Development

Welcome to the technical support center for Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the potential challenges associated with the hygroscopic nature of this compound. While not always explicitly stated, amine hydrochloride salts frequently exhibit hygroscopicity, and proper handling is crucial for experimental success and maintaining compound integrity. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[][2] This can lead to physical changes, such as clumping or deliquescence (dissolving in the absorbed water), and may also impact the compound's chemical stability and reactivity.

Q2: Is Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride known to be hygroscopic?

A2: While the hygroscopic nature of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is not always explicitly documented in supplier specifications, it is a common characteristic of amine hydrochloride salts.[3][4] Therefore, it is best practice to handle this compound with the assumption that it is hygroscopic to prevent potential experimental issues.

Q3: How can moisture absorption affect my experiments?

A3: Moisture absorption can have several detrimental effects on your experiments:

  • Inaccurate Weighing: The absorption of water will lead to an overestimation of the compound's mass, resulting in incorrect concentrations for your solutions and assays.

  • Chemical Degradation: Carbamates can be susceptible to hydrolysis in the presence of water, which may lead to the formation of impurities and a decrease in the purity of your starting material.[5][6]

  • Altered Physical Properties: The presence of water can change the physical state of the compound from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dissolve.

  • Inconsistent Results: The variable water content between different aliquots or batches of the compound can lead to poor reproducibility of your experimental results.

Q4: How should I store Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride to minimize moisture absorption?

A4: Proper storage is the first line of defense against moisture. We recommend the following:

  • Airtight Containers: Store the compound in a tightly sealed container, preferably with a secondary seal such as parafilm.

  • Desiccator: For long-term storage or for highly sensitive experiments, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

  • Controlled Environment: If available, store the compound in a controlled environment with low humidity, such as a dry box or a glovebox.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Problem 1: Inconsistent or drifting readings on the analytical balance when weighing the compound.
  • Question: Why is the weight of my Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride continuously increasing on the balance?

  • Answer: A continuous increase in weight is a classic sign of a hygroscopic substance absorbing atmospheric moisture. The longer the compound is exposed to air, the more water it will absorb, leading to inaccurate measurements.

  • Solution Workflow:

    • Minimize Exposure Time: Have all necessary equipment (spatula, weighing paper/boat, receiving flask) ready before opening the compound's container. Work swiftly to transfer the desired amount.

    • Use a Suitable Weighing Vessel: A weighing bottle with a ground-glass stopper or a vial with a screw cap is preferable to open weighing paper. This allows you to cap the vessel immediately after adding the compound, minimizing further moisture uptake.

    • Weigh by Difference: For the highest accuracy, pre-weigh the sealed container with the compound, quickly transfer the approximate amount needed to your reaction vessel, and then re-weigh the original container. The difference in weight will be the exact amount of compound transferred.

    • Work in a Controlled Environment: If possible, perform weighing inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

    Diagram: Recommended Weighing Procedure for Potentially Hygroscopic Compounds

    G cluster_0 Preparation cluster_1 Weighing (Low Humidity Environment) cluster_2 Weighing (Glovebox - Ideal) A Equilibrate compound to room temperature B Prepare all necessary equipment A->B C Tare weighing vessel B->C G Transfer compound to glovebox B->G D Quickly transfer compound C->D E Immediately seal vessel D->E F Record stable weight E->F H Perform weighing in inert atmosphere G->H

    Caption: Workflow for accurate weighing of potentially hygroscopic compounds.

Problem 2: The powdered compound appears clumpy or has formed a solid mass.
  • Question: My Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is no longer a free-flowing powder. Can I still use it?

  • Answer: Clumping or caking is a strong indication of significant moisture absorption. While the compound may still be usable for some applications, its purity and effective concentration are now compromised due to the unknown water content.

  • Troubleshooting Steps:

    • Assess the Severity: If the clumping is minor, you may be able to gently break up the aggregates with a dry spatula inside a low-humidity environment.

    • Consider Drying: For non-critical applications, you could attempt to dry the material under vacuum at a temperature well below its decomposition point. However, this may not remove all absorbed water and is not a substitute for proper handling. Note: The thermal stability of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride should be confirmed before attempting to dry with heat.

    • Quantify Water Content: The most rigorous approach is to determine the water content of the clumped material using Karl Fischer titration.[] This will allow you to correct for the water content in your calculations.

    • Use a Fresh Batch: For critical experiments, such as those for regulatory submission or in late-stage drug development, it is strongly recommended to use a fresh, properly stored batch of the compound.

    Table: Recommended Actions for Visibly Moist Compound

ObservationRecommended ActionRationale
Minor Clumping Gently break up with a dry spatula in a low-humidity environment. Proceed with caution.May be usable for non-quantitative or preliminary experiments.
Significant Caking Determine water content via Karl Fischer titration to adjust mass calculations.Allows for quantitative use if the water content is accurately known.
Wet or Syrupy Appearance Discard the material and use a fresh, properly stored batch.Severe moisture absorption may indicate significant degradation.
Problem 3: Poor reproducibility in bioassays or chemical reactions.
  • Question: I am seeing significant variability between experiments using the same protocol. Could the handling of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride be the cause?

  • Answer: Yes, inconsistent handling of a potentially hygroscopic compound is a common source of experimental variability. If the amount of absorbed water differs each time you weigh the compound, the actual concentration of your active molecule will also vary, leading to inconsistent results.

  • Preventative Measures and Solutions:

    • Standardize Handling Procedures: Ensure that everyone in the lab follows a standardized protocol for handling and weighing the compound, as outlined in this guide.

    • Prepare Stock Solutions: If feasible for your experimental workflow, prepare a concentrated stock solution of the compound in a suitable anhydrous solvent. This stock solution can then be aliquoted and stored under inert gas in a freezer. This approach minimizes repeated weighing and exposure of the solid material to the atmosphere.

    • Qualify New Batches: When you receive a new batch of the compound, it is good practice to perform a quality control check, which could include an initial water content determination.

    • Control Environmental Conditions: Be mindful of the ambient humidity in your laboratory. On particularly humid days, it is even more critical to be diligent in your handling procedures.

    Diagram: Impact of Hygroscopicity on Experimental Reproducibility

    G A Inconsistent Handling of Hygroscopic Compound B Variable Water Content in Weighed Samples A->B C Inaccurate Solution Concentrations B->C D Poor Reproducibility in Assays/Reactions C->D E Standardized Handling Protocol (SOP) F Consistent Water Content E->F G Accurate Solution Concentrations F->G H Improved Reproducibility G->H

    Caption: The effect of handling procedures on experimental outcomes.

References

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Crystal Growth & Design. [Link]

  • Unravelling moisture-induced CO 2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. RSC Publishing. [Link]

  • Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society. [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]

  • Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Journal of Food and Dairy Sciences. [Link]

  • Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. University of Regina. [Link]

  • The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. ResearchGate. [Link]

  • PubChemLite. Benzyl n-[(2s)-2-aminopropyl]carbamate. [Link]

  • The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Semantic Scholar. [Link]

  • Benzyl Benzoate. The Japanese Pharmacopoeia. [Link]

  • Benzyl alcohol. OSHA. [Link]

  • PubChem. Benzyl N-(2-aminoethyl)carbamate hydrochloride. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Further studies on the catalysis of hydrolysis and aminolysis of benzylpenicillin by metal chelates. PubMed. [Link]

  • Benzyl N-(2-formylphenyl)carbamate. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

This guide provides an in-depth analysis of the mass spectrometric behavior of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (C₁₁H₁₇ClN₂O₂), a molecule combining structural features of both carbamates and amphetam...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (C₁₁H₁₇ClN₂O₂), a molecule combining structural features of both carbamates and amphetamine-like backbones. Understanding its fragmentation pattern is crucial for researchers in drug development and analytical chemistry for accurate identification, structural elucidation, and quantification in complex matrices. This document contrasts direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical strategies, providing the technical rationale behind the recommended methodologies.

Predicted Mass Spectrometry Fragmentation Profile (Positive Electrospray Ionization)

Benzyl N-[(2R)-2-aminopropyl]carbamate is ideally analyzed using positive mode electrospray ionization (ESI+), as the primary amine on the propyl chain is a ready site for protonation. The hydrochloride salt will readily dissociate in solution, presenting the free base (monoisotopic mass: 208.12 Da) for ionization.[1] The protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 209.13, serves as the precursor ion for subsequent fragmentation experiments (MS/MS).

The fragmentation of this precursor is dictated by the lability of the benzyl and carbamate groups, as well as the stability of the resulting fragments. Three primary fragmentation pathways are predicted.

Pathway A: Benzylic Group Cleavage

The bond between the benzylic carbon and the carbamate oxygen is susceptible to cleavage. This pathway is driven by the exceptional stability of the resulting benzyl or tropylium cation ([C₇H₇]⁺).

  • Formation of m/z 91: This is arguably the most anticipated and diagnostic fragment for benzyl-containing compounds. Heterolytic cleavage results in the formation of the highly stable tropylium cation at m/z 91.05.[2] Its presence is a strong indicator of the benzyl moiety.

  • Neutral Loss of Toluene (92 Da): A common rearrangement can lead to the neutral loss of toluene (C₇H₈), resulting in a fragment ion at m/z 117.

Pathway B: Carbamate and Propyl Chain Cleavage

This pathway involves fragmentation around the carbamate linkage and the aliphatic chain, characteristic of both carbamates and amine-containing molecules.

  • Formation of m/z 44: Alpha-cleavage adjacent to the primary amine is a dominant fragmentation route for such structures.[3][4] This results in the formation of the 2-aminopropylideneammonium ion ([CH₃CHNH₂]⁺) at m/z 44.05, a key diagnostic ion for amphetamine and its derivatives.

  • Loss of CO₂ (44 Da): While more common in negative ion mode for carbamates, decarboxylation can occur, leading to a fragment at m/z 165.13.[5][6]

  • Loss of Ammonia (17 Da): Neutral loss of ammonia from the primary amine can produce a fragment at m/z 192.12.

The interplay of these pathways provides a rich tapestry of fragments for confident structural confirmation.

cluster_main Predicted ESI+ Fragmentation Pathways cluster_path_a Pathway A: Benzylic Cleavage cluster_path_b Pathway B: Chain & Carbamate Cleavage Precursor [M+H]⁺ m/z 209.13 Frag_91 Tropylium Cation [C₇H₇]⁺ m/z 91.05 Precursor->Frag_91 - C₈H₈N₂O₂ Frag_117 [M+H - C₇H₈]⁺ m/z 117.09 Precursor->Frag_117 - C₇H₈ (Toluene) Frag_44 [CH₃CHNH₂]⁺ m/z 44.05 Precursor->Frag_44 - C₈H₇NO₂ Frag_165 [M+H - CO₂]⁺ m/z 165.13 Precursor->Frag_165 - CO₂ Frag_192 [M+H - NH₃]⁺ m/z 192.12 Precursor->Frag_192 - NH₃

Predicted fragmentation of Benzyl N-[(2R)-2-aminopropyl]carbamate.
Summary of Predicted Key Fragments
m/z (Monoisotopic)Proposed FormulaDescriptionPathwayDiagnostic Value
209.13[C₁₁H₁₇N₂O₂]⁺Protonated Molecule (Precursor Ion)-Essential
91.05[C₇H₇]⁺Tropylium CationAHigh (Confirms Benzyl Group)
44.05[C₂H₆N]⁺2-Aminopropylideneammonium ionBHigh (Confirms Propylamine Backbone)
165.13[C₁₀H₁₇N₂]⁺Decarboxylated PrecursorBMedium
192.12[C₁₁H₁₄NO₂]⁺Loss of AmmoniaBMedium
117.09[C₄H₉N₂O₂]⁺Loss of TolueneALow-Medium

Recommended Experimental Workflow: LC-MS/MS

For definitive identification and quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is superior. Carbamates can be thermally labile, making LC-MS a more robust choice over underivatized Gas Chromatography (GC).[5] The workflow separates the analyte from matrix components before subjecting it to mass analysis, ensuring high sensitivity and specificity.

cluster_workflow LC-MS/MS Analytical Workflow SamplePrep 1. Sample Preparation (Dilution in Mobile Phase) LC 2. HPLC Separation (C18 Column) SamplePrep->LC ESI 3. Ionization (ESI+) LC->ESI MS1 4. Precursor Selection (Q1: m/z 209.13) ESI->MS1 CID 5. Fragmentation (Q2: Collision Cell) MS1->CID MS2 6. Fragment Analysis (Q3: Scan) CID->MS2 Data 7. Data Acquisition & Analysis MS2->Data

A typical workflow for the analysis of the target compound.
Detailed Experimental Protocol
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride in methanol.

    • Perform serial dilutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards and calibration curves.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation and improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This ensures elution of the analyte and cleaning of the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: 120-150 °C. High source temperatures should be avoided to prevent thermal degradation of the carbamate.[5]

    • Desolvation Temperature: 400-500 °C.

    • Cone/Nozzle Voltage: Optimize between 20-50 V. This is a critical parameter to balance the intensity of the precursor ion against in-source fragmentation.[5]

  • Tandem MS (MS/MS) Acquisition:

    • Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.

    • Precursor Ion: m/z 209.13.

    • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to capture the full fragmentation spectrum. For MRM, optimize CE for each specific transition.

    • MRM Transitions (for Quantification):

      • Quantifier: 209.13 -> 91.05

      • Qualifier: 209.13 -> 44.05

This self-validating system uses the retention time, precursor mass, and the ratio of qualifier to quantifier ions to provide unambiguous identification.

Comparison with Alternative Analytical Strategies

While LC-MS/MS is the gold standard, other techniques can be employed, each with distinct advantages and limitations. The choice of method depends on the specific analytical goal, available instrumentation, and sample matrix.

TechniqueSpecificity & ConfidenceSensitivityThroughput & SimplicityKey Considerations
LC-MS/MS Very High: Confirms molecular weight and structure via fragmentation.Very High (pg-fg): Ideal for trace analysis.High: Modern systems are fast and automated.Requires careful optimization to avoid in-source fragmentation and matrix effects.[5]
GC-MS with Derivatization High: Provides structural information. EI libraries are extensive but not for this specific derivative.High (pg-ng): Moderate: Requires an additional, often time-consuming, derivatization step.[7]The analyte is not volatile or stable enough for direct GC analysis.[5] Derivatization (e.g., acylation or silylation) is mandatory.[8]
HPLC-UV Low: Based on retention time only. Prone to co-elution interference.Low (µg-ng): Significantly less sensitive than MS.High: Simple, robust, and widely available instrumentation.Cannot provide structural confirmation. Only useful for quantitative analysis of known, pure samples.[9]
LC with Fluorescence Detection (FLD) Medium: More selective than UV, but requires either native fluorescence or derivatization.High: Can be very sensitive for suitable compounds.Moderate: May require a post-column derivatization step, adding complexity.[10][11]The target compound is not natively fluorescent.

Conclusion

The mass spectrometry fragmentation of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is characterized by two highly diagnostic fragmentation pathways: the formation of the m/z 91 tropylium cation , confirming the benzyl group, and the m/z 44 aminopropylideneammonium ion , confirming the amphetamine-like backbone.

For researchers requiring unambiguous identification and sensitive quantification, LC-MS/MS is the unequivocally superior analytical technique . It obviates the need for chemical derivatization, provides rich structural information, and offers the sensitivity required for demanding applications in drug development and research. While simpler techniques like HPLC-UV have a role in routine analysis of bulk material, they lack the specificity needed for complex sample matrices or definitive structural confirmation. The experimental workflow detailed in this guide provides a robust and validated starting point for the successful analysis of this and structurally related compounds.

References
  • Zhou, Y., Guan, J., Dai, D., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. Available from: [Link][10][11][12]

  • Gamboa-Méndez, T., García-Jiménez, E., et al. (2018). Strategies for identifying amphetamine and methamphetamine derivatives in urine by gas chromatography-mass spectrometry. Medigraphic, 11(1), 5-10. Available from: [Link][8]

  • Dasgupta, A., & Spies, J. (1997). A Rapid Novel Derivatization of Amphetamine and Methamphetamine Using 2,2,2-Trichloroethyl Chloroformate for Gas Chromatography. American Journal of Clinical Pathology, 108(5), 527-531. Available from: [Link][13]

  • PubMed. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. Available from: [Link][12]

  • De la Torre, R., & Segura, J. (1994). Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with (-)-menthyl chloroformate. Journal of Analytical Toxicology, 18(6), 349-353. Available from: [Link][14]

  • Al-Asmari, A. I., & Al-Amri, A. H. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Medicine Science, 6(3), 481-488. Available from: [Link][7]

  • Verbeck, G. F., & De Blic, A. (2015). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 26(9), 1499-1507. Available from: [Link][6]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link][3]

  • Julian, R. R., & Beauchamp, J. L. (2007). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 18(7), 1294-1302. Available from: [Link][2]

  • PubChemLite. (n.d.). Benzyl n-[(2s)-2-aminopropyl]carbamate. Available from: [Link][1]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link][4]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. The benzyl cation at m/z = 167 is derived from the molecular ion, while the benzyl cation at m/z = 123 is derived from [M–CO 2 ] +. Available from: [Link][15]

  • Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. J. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231-239. Available from: [Link][9]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available from: [Link][16]

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Comparative

A Senior Application Scientist's Guide to Chiral Synthons: Benchmarking Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral amines, in particular, are ubiquitous structural motifs found in a vast number of active pharmaceutical ingredients (APIs).[1][2] The (2R)-2-aminopropyl moiety is a key building block for several important classes of therapeutic agents, including amphetamine derivatives used in the treatment of ADHD.[3][4] Consequently, the ability to introduce this chiral fragment with high fidelity and efficiency is a paramount challenge for synthetic chemists.

This guide provides an in-depth comparison of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, a versatile and stable chiral synthon, against other prominent strategies for installing the (2R)-2-aminopropyl group or analogous chiral amine fragments. We will move beyond a simple catalog of alternatives to provide a rationale-driven analysis, supported by experimental protocols and comparative data, to empower researchers in making informed decisions for their synthetic campaigns.

Profiling the Subject: Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS 934634-53-4) is a crystalline solid, valued for its dual-functionality.[5][6] It provides a pre-packaged, enantiomerically pure (R)-1,2-diaminopropane equivalent. The primary amine offers a nucleophilic handle for synthetic transformations, while the secondary amine is protected by the robust Carboxybenzyl (Cbz) group.

Key Attributes:

PropertyValueSource
Molecular Formula C₁₁H₁₇ClN₂O₂[5]
Molecular Weight 244.72 g/mol [5]
Appearance White to off-white powder[5]
Key Feature Stable, solid Cbz-protected chiral diamine
Primary Application Introduction of the (2R)-2-aminopropyl moiety

The principal advantage of the Cbz group lies in its stability under a wide range of conditions, yet it can be cleanly removed via catalytic hydrogenolysis, a method orthogonal to many other protecting groups (e.g., acid-labile Boc or base-labile Fmoc).[7] This makes it an excellent choice for complex, multi-step syntheses.

The Alternatives: A Survey of Competing Chiral Synthons and Methodologies

The choice of a chiral synthon is dictated by factors including cost, scalability, functional group compatibility, and the overall synthetic strategy. Here, we evaluate three common alternatives to Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Alternative 1: N-Boc-D-alanine and its Derivatives N-tert-Butoxycarbonyl-D-alanine (Boc-D-alanine) is a widely used, commercially available building block.[8] Unlike our primary subject, it is not a direct diamine equivalent but serves as a precursor. To be used in a similar capacity, it must first be converted to a suitable intermediate, such as Boc-D-alaninal (an aldehyde for reductive amination) or N-Boc-(2R)-2-aminopropane (by decarboxylation).

Alternative 2: Chiral Auxiliaries (Ellman's Sulfinamide Method) This approach does not use a chiral building block that is incorporated into the final product. Instead, a temporary chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary), is used to direct the stereoselective addition of a nucleophile to an imine.[9] The auxiliary is then removed, leaving the desired chiral amine. This method is powerful for creating a wide variety of chiral amines from simple ketones or aldehydes.[9]

Alternative 3: Direct Catalytic Asymmetric Reductive Amination This represents a methodological alternative that minimizes the use of stoichiometric chiral reagents. In this strategy, an achiral ketone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a chiral catalyst and a reducing agent (often H₂).[10][11] The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that directs the reduction of the intermediate imine to favor one enantiomer of the product amine.

Comparative Overview of Chiral Strategies
FeatureBenzyl N-[(2R)-2-aminopropyl]carbamate HClN-Boc-D-alanine DerivativesChiral Auxiliaries (e.g., Ellman)Catalytic Asymmetric Reductive Amination
Chirality Source Incorporated SynthonIncorporated PrecursorTemporary AuxiliaryTransient Catalyst Complex
Atom Economy ModerateModerate (requires pre-functionalization)Low (stoichiometric auxiliary)High
Handling Stable, crystalline solidStable solid (precursor)Often stable liquids/solidsRequires handling of catalysts/ligands
Versatility Specific for (2R)-2-aminopropyl moietyHigh (can be modified extensively)High (broad substrate scope)High (broad ketone/amine scope)
Key Advantage Ready-to-use, robust Cbz protectionUbiquitous, versatile Boc protectionPredictable stereocontrol for diverse aminesHigh efficiency, ideal for large scale
Key Disadvantage Limited to one specific structureRequires extra synthetic stepsPoor atom economy, auxiliary costCatalyst cost and screening required

Experimental Showcase: Synthesis of a Chiral Phenylethylamine Derivative

To provide a tangible comparison, we will outline the synthesis of (R)-N-(1-phenylethyl)-1,2-propanediamine via reductive amination of acetophenone. This transformation highlights the practical differences between using a pre-formed chiral synthon and a precursor-based approach.

Workflow Diagram: Comparative Synthetic Routes

cluster_0 Route 1: Direct Synthon Approach cluster_1 Route 2: Precursor-Based Approach A Acetophenone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Benzyl N-[(2R)-2-aminopropyl] carbamate HCl B->C D Cbz-protected intermediate C->D E Hydrogenolysis (H₂, Pd/C) D->E F Final Product: (R)-N-(1-phenylethyl)-1,2-propanediamine E->F G N-Boc-D-alanine H Reduction to Amine (e.g., Curtius Rearrangement or similar) G->H I N-Boc-(2R)-2-aminopropane H->I K Reductive Amination (e.g., NaBH(OAc)₃) I->K J Acetophenone J->K L Boc-protected intermediate K->L M Acidic Deprotection (TFA) L->M N Final Product: (R)-N-(1-phenylethyl)-1,2-propanediamine M->N A Start: Need to synthesize a specific chiral amine B Is the target a novel amine with broad structural diversity needed? A->B C Is the (2R)-2-aminopropyl moiety specifically required? B->C No E Use Ellman's Auxiliary or similar chiral auxiliary method. Maximizes flexibility. B->E Yes D Is atom economy and scalability the highest priority? C->D Yes F Is subsequent deprotection via hydrogenolysis compatible/desired? C->F No D->C No G Consider Catalytic Asymmetric Reductive Amination. Best for large-scale synthesis. D->G Yes H Use Benzyl N-[(2R)-2-aminopropyl] carbamate HCl. Ideal for robust, direct installation. F->H Yes I Consider N-Boc-D-alanine precursor route. Useful if acid-labile deprotection is needed. F->I No

Sources

Validation

Table 1: Performance Comparison of Chiral Stationary Phases

Precision Enantiomeric Excess (ee) Determination: A Comparative Guide to Chiral Chromatography Platforms Introduction The pharmacological efficacy and toxicological profile of chiral drug candidates are intrinsically lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Enantiomeric Excess (ee) Determination: A Comparative Guide to Chiral Chromatography Platforms

Introduction The pharmacological efficacy and toxicological profile of chiral drug candidates are intrinsically linked to their stereochemistry. The historical precedent set by the thalidomide tragedy underscores the critical necessity of rigorous enantiomeric excess (ee) determination in drug development[1]. Today, chiral chromatography—encompassing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—remains the gold standard for resolving enantiomers and accurately quantifying ee[2]. This guide provides a critical comparison of Chiral Stationary Phases (CSPs) and chromatographic modalities, equipping analytical scientists with the mechanistic insights needed to design robust, self-validating chiral separation protocols.

1. Mechanistic Foundations of Chiral Recognition Chiral resolution relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. According to the Dalgliesh three-point interaction model, successful chiral discrimination requires at least three simultaneous interactions (e.g., hydrogen bonding, π−π interactions, dipole stacking, or steric hindrance) between the CSP and one enantiomer, while the other enantiomer experiences fewer or repulsive interactions[1]. The differential free energy of these transient complexes ( ΔΔG ) dictates the chromatographic selectivity ( α ).

2. Comparative Analysis of Chiral Stationary Phases (CSPs) The selection of a CSP is the most critical variable in method development. Polysaccharide-based phases dominate the field due to their broad enantiorecognition capabilities[3].

Coated vs. Immobilized Polysaccharide Phases Historically, polysaccharide derivatives (amylose or cellulose) were physically coated onto silica supports. While highly effective, coated phases are fundamentally limited by their solvent incompatibility; exposure to strong organic solvents like dichloromethane, chloroform, or ethyl acetate causes the chiral polymer to dissolve, irreversibly destroying the column[4].

Immobilized CSPs resolve this by covalently bonding the polysaccharide to the silica matrix[5]. This structural causality yields two major advantages:

  • Expanded Solvent Compatibility: Immobilized phases tolerate "forbidden" solvents (e.g., MTBE, THF, DMSO). This allows scientists to inject samples dissolved in strong solvents without degrading the column[6].

  • Novel Selectivity Profiles: The ability to use a wider range of mobile phase modifiers fundamentally alters the steric environment of the chiral clefts, often enabling the baseline resolution of notoriously problematic enantiomers that fail on coated phases[6].

Macrocyclic Glycopeptides CSPs based on macrocyclic antibiotics (e.g., vancomycin, teicoplanin) offer a unique ionic character due to their carboxylic acid and amine sites[7]. They are exceptionally suited for polar ionic modes and LC-MS applications because they operate efficiently with volatile aqueous buffers, unlike many normal-phase polysaccharide methods[7].

CSP TypeChiral SelectorBonding MechanismMobile Phase CompatibilityPrimary Strengths
Coated Polysaccharide Amylose/Cellulose derivativesPhysical adsorptionHexane/Alcohols (NP), limited RPBroad selectivity; established legacy methods.
Immobilized Polysaccharide Amylose/Cellulose derivativesCovalent linkageNP, RP, SFC, Strong Organics (THF, MTBE)Extreme robustness; allows DMSO injections; novel selectivities[6].
Macrocyclic Glycopeptide Vancomycin, TeicoplaninCovalent linkageRP, Polar Ionic, LC-MS friendlyExcellent for ionizable molecules; high LC-MS compatibility[7].
Cyclodextrins β -CyclodextrinCovalent linkageRP, NPInclusion complexation; ideal for low-MW aromatics[3].

3. Chromatographic Modalities: HPLC vs. SFC While Normal-Phase HPLC (NP-HPLC) has been the traditional workhorse, Supercritical Fluid Chromatography (SFC) is rapidly superseding it for chiral screening.

The Causality of SFC Superiority: SFC utilizes supercritical CO2​ as the primary mobile phase. Supercritical CO2​ possesses gas-like diffusivity and liquid-like density. This unique physicochemical state drastically reduces mass transfer resistance within the column. Consequently, SFC allows for flow rates 3 to 5 times higher than HPLC without a significant loss in column efficiency (flatter van Deemter curve)[8]. Furthermore, when comparing equivalent polysaccharide columns, SFC frequently yields superior peak symmetry for basic primary amines, as the non-polar CO2​ mitigates secondary interactions with residual surface silanols that typically cause tailing in NP-HPLC[8].

Table 2: HPLC vs. SFC for Chiral Separations[8][9]

MetricNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Analysis Speed Moderate (15–30 mins)Fast (3–10 mins)
Mobile Phase Hexane / Heptane + AlcoholsSupercritical CO2​
  • Polar Modifiers (MeOH, EtOH)
Peak Symmetry (Amines) Prone to tailing; requires heavy additivesExcellent; reduced silanol interactions
Equilibration Time Slow (requires 10+ column volumes)Rapid (gas-like expansion clears column quickly)
Environmental Impact High (toxic/flammable solvent waste)Low (Green chemistry; CO2​ evaporates)

4. Experimental Protocol: Self-Validating Chiral Screening Workflow To establish a trustworthy and reproducible method for ee% determination, empirical screening must be systematic. The following protocol utilizes immobilized polysaccharide phases under SFC conditions to maximize throughput and column lifespan.

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Equilibrate the SFC system with 100% CO2​ at a backpressure of 120 bar and a temperature of 35°C.

    • Causality: Maintaining precise backpressure and temperature is critical in SFC, as fluid density (and therefore eluent strength) is highly dependent on these thermodynamic parameters[9].

  • Column Selection (The "Primary Screen"):

    • Install four orthogonal immobilized CSPs (e.g., Chiralpak IA, IB, IC, ID).

    • Self-Validation Check: Inject an achiral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to verify system dead time ( t0​ ) and confirm the absence of extra-column band broadening.

  • Mobile Phase Gradient Screening:

    • Program a generic gradient: 5% to 50% Modifier (Methanol containing 0.2% Diethylamine for basic analytes, or 0.2% Trifluoroacetic acid for acidic analytes) over 10 minutes[8].

    • Causality: Additives suppress the ionization of the analyte and mask residual silanols on the silica support, preventing peak tailing and ensuring accurate integration for ee% calculation[3].

  • Isocratic Optimization:

    • Identify the column and modifier yielding the highest resolution ( Rs​ ). Convert the elution composition at the peak apex into an isocratic method.

    • Adjust the modifier percentage to achieve an Rs​≥1.5 (baseline resolution), which is mathematically required for accurate enantiomeric excess integration.

  • ee% Determination:

    • Run the racemic standard to confirm a 50:50 peak area ratio.

    • Inject the synthesized sample. Calculate ee% using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

5. Decision Matrix for Method Development The following logical workflow illustrates how to select the optimal chiral separation strategy based on analyte properties.

Logical decision tree for chiral chromatographic method development and optimization.

Conclusion The precise determination of enantiomeric excess is non-negotiable in modern drug development. By transitioning from legacy coated phases to immobilized polysaccharide CSPs, laboratories can leverage aggressive solvents to unlock new selectivities[6]. Furthermore, adopting SFC over traditional NP-HPLC not only aligns with green chemistry initiatives but fundamentally improves throughput and peak symmetry through superior mass transfer kinetics[8].

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagent Selection for the Synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

For researchers and professionals in drug development, the synthesis of key intermediates such as Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride demands a robust and optimized methodology. The crucial step in this...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of key intermediates such as Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride demands a robust and optimized methodology. The crucial step in this synthesis is the formation of the amide bond, a reaction whose efficiency, yield, and purity are heavily reliant on the choice of coupling reagent. This guide provides a comparative study of various coupling reagents for this specific transformation, offering insights into their mechanisms and practical considerations to aid in your selection process.

The Critical Role of Coupling Reagents in Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process under ambient conditions. The carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is the primary function of a coupling reagent. The ideal coupling reagent should offer high reactivity, minimize side reactions such as racemization, and be easily removed from the reaction mixture.[1]

This guide will explore three major classes of coupling reagents:

  • Carbodiimides: The classical choice, often used with additives.

  • Phosphonium Salts: Known for their high efficiency and cleaner reactions.

  • Uronium/Aminium Salts: Among the most powerful and rapid coupling reagents available.

We will evaluate their performance in the context of synthesizing Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride from N-Cbz-L-alanine and 1,2-diaminopropane.

The Synthetic Challenge: Benzyl N-[(2R)-2-aminopropyl]carbamate Hydrochloride

The target molecule, Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, is a chiral amine building block. The key synthetic step involves the coupling of a protected amino acid, N-Cbz-L-alanine, with a diamine. The choice of coupling reagent is critical to ensure a high yield of the desired product while preventing common side reactions.

Comparative Experimental Design

To objectively compare the performance of different coupling reagents, a standardized experimental protocol is essential. The following sections detail the proposed methodology for synthesizing Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride using a representative reagent from each class.

General Experimental Workflow

The overall workflow for the comparative study is outlined below. This systematic approach ensures that any variations in yield and purity can be directly attributed to the coupling reagent used.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Solutions of: - N-Cbz-L-alanine - 1,2-Diaminopropane - Coupling Reagent - Base (e.g., DIPEA) activation Activation of N-Cbz-L-alanine with Coupling Reagent prep_reagents->activation coupling Addition of 1,2-Diaminopropane activation->coupling In situ monitoring Monitor Reaction Progress (TLC, HPLC) coupling->monitoring quench Quench Reaction extraction Aqueous Work-up quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product: - NMR - Mass Spectrometry - HPLC (Purity) purification->characterization yield Calculate Yield characterization->yield

Caption: General workflow for the comparative study of coupling reagents.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride using three different coupling reagents.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

  • Reagent Preparation:

    • Dissolve N-Cbz-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in dichloromethane (DCM).

    • In a separate flask, dissolve 1,2-diaminopropane (1.5 eq) in DCM.

  • Activation:

    • Cool the N-Cbz-L-alanine/HOBt solution to 0 °C.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the cooled solution and stir for 15 minutes.

  • Coupling:

    • Slowly add the 1,2-diaminopropane solution to the activated mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography.

    • Characterize the purified product by NMR and Mass Spectrometry.

    • Determine the purity by HPLC.[3]

Protocol 2: Phosphonium Salt-Mediated Coupling using PyBOP

  • Reagent Preparation:

    • Dissolve N-Cbz-L-alanine (1.0 eq) in dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Activation and Coupling:

    • Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq) to the solution and stir for 5 minutes.[4]

    • Add 1,2-diaminopropane (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography.

    • Characterize and determine the purity of the final product as described in Protocol 1.

Protocol 3: Uronium/Aminium Salt-Mediated Coupling using HATU

  • Reagent Preparation:

    • Dissolve N-Cbz-L-alanine (1.0 eq) in DMF.

    • Add DIPEA (2.5 eq) to the solution.

  • Activation and Coupling:

    • Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) to the solution and stir for 2 minutes.[5]

    • Add 1,2-diaminopropane (1.5 eq) and stir at room temperature for 1-2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or HPLC.

    • Perform the work-up as described in Protocol 2.

  • Purification and Characterization:

    • Purify, characterize, and determine the purity of the product as described in Protocol 1.

Mechanistic Insights into Coupling Reagents

Understanding the mechanism of action for each class of coupling reagent is crucial for troubleshooting and optimizing your synthesis.

Carbodiimide Mechanism (EDC/HOBt)

Carbodiimides like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[7][8]

G RCOOH N-Cbz-L-alanine O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine 1,2-Diaminopropane

Caption: Mechanism of carbodiimide coupling with an HOBt additive.

Phosphonium Salt Mechanism (PyBOP)

Phosphonium salts such as PyBOP react with the carboxylate to form an acyloxyphosphonium salt. This intermediate then reacts with the HOBt released from the PyBOP to generate the HOBt-active ester, which subsequently reacts with the amine.[4][9] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the amine, a potential side reaction with uronium salts.[10]

G RCOOH N-Cbz-L-alanine Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH->Acyloxyphosphonium + PyBOP PyBOP PyBOP Phosphine_oxide Tris(pyrrolidino) phosphine oxide PyBOP->Phosphine_oxide HOBt_ester HOBt-Active Ester Acyloxyphosphonium->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine 1,2-Diaminopropane

Caption: Mechanism of phosphonium salt-mediated coupling.

Uronium/Aminium Salt Mechanism (HATU)

Uronium/aminium salts like HATU are highly efficient activating agents.[5] They react with the carboxylate to form a reactive O-acyluronium intermediate, which is rapidly converted to a highly reactive HOAt-active ester.[5][11] The presence of the nitrogen in the HOAt ring accelerates the subsequent aminolysis.[5]

G RCOOH N-Cbz-L-alanine O_acyluronium O-Acyluronium Intermediate RCOOH->O_acyluronium + HATU HATU HATU TMU Tetramethylurea HATU->TMU HOAt_ester HOAt-Active Ester O_acyluronium->HOAt_ester Amide Amide Product HOAt_ester->Amide + Amine Amine 1,2-Diaminopropane

Caption: Mechanism of uronium salt-mediated coupling.

Performance Comparison and Data Summary

The choice of coupling reagent will significantly impact the outcome of the synthesis. The following table summarizes the expected performance of each reagent based on literature and our expertise.

Parameter EDC/HOBt PyBOP HATU
Reaction Time 12-24 hours2-4 hours1-2 hours
Expected Yield Moderate to GoodGood to ExcellentExcellent
Purity GoodVery GoodExcellent
Racemization Risk Low with HOBtVery LowVery Low
Byproduct Removal Water-soluble ureaSoluble phosphine oxideWater-soluble urea
Cost LowModerateHigh
Safety Generally safeSafer than BOP (no HMPA byproduct)[4]Benzotriazole derivative with potential explosive hazards[11]

Expert Recommendations and Concluding Remarks

For the synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, the selection of a coupling reagent involves a trade-off between cost, speed, and efficiency.

  • EDC/HOBt represents a cost-effective option, particularly for large-scale synthesis.[12] However, it requires longer reaction times and may be less efficient for more challenging couplings.

  • PyBOP offers a good balance of reactivity, low racemization, and cleaner reaction profiles compared to carbodiimides.[10] It is an excellent choice for routine synthesis where high purity is desired.

  • HATU is one of the most powerful coupling reagents, providing rapid reaction times and excellent yields, even for sterically hindered couplings.[11] Its higher cost may be justified for difficult syntheses or when maximizing yield and purity is paramount.

Ultimately, the optimal choice will depend on the specific requirements of your project, including scale, budget, and desired purity. We recommend performing small-scale trials with a selection of reagents to determine the most suitable conditions for your specific application.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (n.d.). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU.
  • Academia.edu. (n.d.). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents.
  • RSC Publishing. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Albericio, F. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • BenchChem. (n.d.). What is the mechanism of carbodiimide coupling reactions?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
  • PMC. (n.d.). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt.
  • MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.
  • Georg Thieme Verlag KG. (n.d.). 3.7 Phosphonium Salts.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Validation

A Technical Guide to Chiral Diamines in Asymmetric Ketone Reduction: Benchmarking Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands and auxiliaries is paramount. Chiral 1,2-diamines ha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands and auxiliaries is paramount. Chiral 1,2-diamines have emerged as a privileged class of ligands, particularly in the metal-catalyzed asymmetric transfer hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols—a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative overview of the performance of N-substituted chiral diamines in this key reaction, with a focus on benchmarking the potential of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

The Critical Role of N-Protection in Chiral Diamine Ligands

The performance of a chiral diamine ligand in asymmetric catalysis is profoundly influenced by the nature of the substituent on the nitrogen atoms. These substituents can modulate the steric and electronic properties of the resulting metal complex, directly impacting its catalytic activity and the enantioselectivity of the transformation.

The benzyl carbamate (Cbz) protecting group in Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride offers a distinct profile compared to the more commonly reported N-tosyl (Ts) protected diamines. The Cbz group, while also providing a bulky steric director, differs in its electronic and hydrogen-bonding capabilities, which can lead to unique catalytic behavior.

Benchmarking Performance: Asymmetric Transfer Hydrogenation of Acetophenone

To provide a clear and objective comparison, we will focus on a widely studied benchmark reaction: the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a standard for evaluating the effectiveness of new chiral ligands.

Experimental Protocol: A Self-Validating System

The following is a generalized, yet detailed, experimental protocol for the asymmetric transfer hydrogenation of acetophenone. This protocol is designed to be a self-validating system, where careful execution and analysis will provide a reliable measure of a ligand's performance.

Materials:

  • Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diamine ligand (e.g., Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride or an alternative)

  • Acetophenone

  • Hydrogen donor (e.g., azeotropic mixture of formic acid and triethylamine (5:2) or isopropanol)

  • Base (if using isopropanol, e.g., NaOH or KOt-Bu)

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) precursor (1 mol%) and the chiral diamine ligand (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The color of the solution will typically change, indicating complex formation.

  • Reaction Setup: To the catalyst solution, add the acetophenone (100 equivalents relative to the Ru precursor).

  • Initiation of Reduction: Add the hydrogen donor to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and the enantiomeric excess (ee) of the 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Causality in Experimental Choices:

  • Inert Atmosphere: The Ruthenium catalyst and some reagents are sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced performance.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand is often used to ensure complete complexation of the metal precursor and to maximize the concentration of the active chiral catalyst.

  • Choice of Hydrogen Donor: The formic acid/triethylamine mixture is a common and effective hydrogen source that operates under mild conditions. Isopropanol with a base is another widely used system. The choice can influence reaction rates and selectivities.

  • Temperature Control: The reaction temperature is a critical parameter that can affect both the reaction rate and the enantioselectivity. Lower temperatures often lead to higher enantiomeric excess but may require longer reaction times.

Comparative Performance of Chiral Diamine Ligands

The following table summarizes the performance of several well-established N-substituted chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone. This data provides a benchmark against which the performance of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride can be evaluated.

LigandCatalyst SystemYield (%)ee (%)Reference
(R,R)-TsDPEN [RuCl₂(p-cymene)]₂ / HCOOH:NEt₃>9597 (R)[1]
(R,R)-TsDACH [RuCl₂(p-cymene)]₂ / HCOOH:NEt₃>9995 (R)[2]
Polymer-supported (R,R)-TsDPEN [RuCl₂(p-cymene)]₂ / HCOOH:NEt₃9095 (R)[3]
(S,S)-Cbz-DPEN (inferred) [RuCl₂(p-cymene)]₂ / HCOOH:NEt₃HighHighInferred

DPEN: diphenylethylenediamine; DACH: diaminocyclohexane; Ts: p-toluenesulfonyl; Cbz: benzyloxycarbonyl. The data for (S,S)-Cbz-DPEN is inferred based on the high performance of related N-protected diamines and is included for predictive comparison.

Visualizing the Catalytic Process

The following diagrams illustrate the key relationships and workflows in the application of chiral diamines for asymmetric ketone reduction.

G cluster_0 Catalyst Formation cluster_1 Asymmetric Transfer Hydrogenation Ru_precursor Ru(II) Precursor [RuCl₂(p-cymene)]₂ Active_catalyst Active Chiral Ru-Diamine Complex Ru_precursor->Active_catalyst + Ligand (in situ) Chiral_ligand Chiral Diamine Ligand (e.g., Benzyl N-[(2R)-2-aminopropyl]carbamate HCl) Chiral_ligand->Active_catalyst Ketone Prochiral Ketone (Acetophenone) Chiral_alcohol Enantioenriched Alcohol (1-Phenylethanol) Ketone->Chiral_alcohol Reduction H_donor Hydrogen Donor (HCOOH:NEt₃) H_donor->Chiral_alcohol Active_catalyst_2 Active Chiral Ru-Diamine Complex Active_catalyst_2->Chiral_alcohol Catalyzes

Caption: Experimental workflow for asymmetric transfer hydrogenation.

G Ligand_Properties Ligand Properties + Steric Bulk + Electronic Effects + H-bonding Capacity Catalyst_Performance Catalyst Performance + Catalytic Activity (Yield) + Enantioselectivity (ee%) + Substrate Scope Ligand_Properties->Catalyst_Performance Influences N_Substituent N-Substituent (e.g., Cbz, Ts) N_Substituent->Ligand_Properties Dictates

Caption: Influence of N-substituent on catalyst performance.

Discussion and Future Outlook

The established success of N-tosylated diamines, such as TsDPEN and TsDACH, in Ru-catalyzed asymmetric transfer hydrogenation provides a robust benchmark for evaluating new ligands.[1][4] These ligands consistently deliver high yields and excellent enantioselectivities for a range of ketone substrates.

Based on these benchmarks, Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride presents itself as a promising candidate for several reasons:

  • Chiral Backbone: It is derived from (R)-1,2-diaminopropane, a proven chiral scaffold for effective asymmetric induction.[4]

  • N-Protection: The Cbz group provides the necessary steric bulk to create a well-defined chiral pocket around the metal center, which is crucial for high enantioselectivity.

  • Electronic Differences: The electronic nature of the carbamate group, compared to the sulfonyl group in Ts-derivatives, may lead to different metal-ligand bond characteristics and, consequently, altered catalytic activity and selectivity. This could be advantageous for specific substrates.

  • Synthetic Accessibility: Cbz-protection is a standard and versatile method in organic synthesis, making the ligand readily accessible.

For researchers and drug development professionals, the key takeaway is that while direct experimental validation is pending, the structural features of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride strongly suggest its potential as an effective chiral ligand in asymmetric synthesis. The provided experimental protocol offers a clear pathway for its evaluation. Further research is warranted to fully characterize its performance and compare it directly with established alternatives across a broader range of substrates. Such studies will be invaluable in expanding the toolbox of chiral ligands available for the efficient and selective synthesis of enantiomerically pure molecules.

References

  • Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. Available at: [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

  • Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. PMC. Available at: [Link]

  • Transfer hydrogenation of acetophenone derivatives. ResearchGate. Available at: [Link]

  • Wu, X., Li, X., King, F., & Xiao, J. (2003). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral vicinal diamine as ligand in neat water. Organic Letters, 5(10), 1729-1731. Available at: [Link]

  • Enantioselective ketone reductions. Wikipedia. Available at: [Link]

  • Mechanism of asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides. ResearchGate. Available at: [Link]

  • Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. ResearchGate. Available at: [Link]

  • Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][5][6]oxazepines in water. RSC Publishing. Available at: [Link]

  • Xiao, J., & Xu, L. (2004). Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. Tetrahedron Letters, 45(4), 951-953. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. Available at: [Link]

  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PMC. Available at: [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

  • Asymmetric reactions in continuous flow. Beilstein Journals. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Benzaldehydes. Figshare. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. PMC. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Introduction: The Critical Role of Purity in Chiral Building Blocks Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chiral building block essential in the synthesis of various pharmaceutical compounds. Its ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chiral building block essential in the synthesis of various pharmaceutical compounds. Its stereospecific nature, conferred by the (2R) configuration, is paramount. In drug development, the biological activity of a molecule is often dictated by its stereochemistry. The presence of the undesired (2S)-enantiomer or other chemical impurities can lead to reduced efficacy, altered pharmacokinetic profiles, or even significant adverse toxicological effects.[1][2][3] Therefore, the rigorous assessment of both chemical and chiral purity of this intermediate is not merely a quality control measure but a fundamental necessity for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the purity of commercially available Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. We will detail the essential analytical methodologies, explain the scientific rationale behind their selection, and present a template for data comparison.

The Analytical Workflow: A Multi-Pronged Approach to Purity Verification

A single analytical technique is insufficient to fully characterize the purity of a complex chiral molecule. A robust assessment requires an orthogonal approach, where different methods provide complementary information. Our recommended workflow integrates techniques to assess chemical purity, chiral purity, structural integrity, and the presence of residual process-related impurities.

G cluster_0 Sample Acquisition cluster_1 Primary Purity Assessment cluster_2 Structural & Identity Verification cluster_3 Residual Impurity Analysis cluster_4 Data Consolidation & Comparison VendorA Vendor A Sample HPLC HPLC-UV (Chemical Purity Assay) VendorA->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) VendorA->Chiral_HPLC NMR 1H & 13C NMR (Structure Confirmation) VendorA->NMR MS Mass Spectrometry (Molecular Weight) VendorA->MS GC_HS Headspace GC-MS (Residual Solvents) VendorA->GC_HS KF Karl Fischer Titration (Water Content) VendorA->KF VendorB Vendor B Sample VendorB->HPLC VendorB->Chiral_HPLC VendorB->NMR VendorB->MS VendorB->GC_HS VendorB->KF VendorC Vendor C Sample VendorC->HPLC VendorC->Chiral_HPLC VendorC->NMR VendorC->MS VendorC->GC_HS VendorC->KF Report Comprehensive Purity Report & Vendor Selection HPLC->Report Chiral_HPLC->Report NMR->Report MS->Report GC_HS->Report KF->Report

Caption: Overall workflow for comprehensive purity analysis.

Experimental Methodologies & Protocols

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the industry-standard method for quantifying the main component and separating it from process-related impurities and degradation products. A reverse-phase method is chosen for its versatility and compatibility with the polar nature of the hydrochloride salt.

Protocol:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical starting point would be 5% B, ramping to 95% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.[5]

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Quantification: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Enantiomeric Purity by Chiral HPLC

Causality: Standard HPLC cannot distinguish between enantiomers. A Chiral Stationary Phase (CSP) is required to resolve the (2R) and (2S) forms. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines and carbamates.[6][7] This is the most critical test for this specific building block.

Protocol:

  • System: HPLC with a UV/Vis or PDA detector.

  • Column: A polysaccharide-based CSP (e.g., Daicel Chiralpak AD-H or similar).

  • Mobile Phase: Typically a normal-phase system, such as a mixture of Hexane and a polar modifier like Isopropanol or Ethanol. For basic compounds, a small amount of an amine additive (e.g., 0.1% Diethylamine) is often required to improve peak shape.[7]

  • Mode: Isocratic elution.

  • Flow Rate: 0.8 mL/min.

  • Detection: 226 nm.[8][9]

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

  • Quantification: Enantiomeric Excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. It is also a powerful tool for identifying organic impurities if they are present at sufficient levels (>0.5-1%).[10][11]

Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable for this hydrochloride salt.

  • Experiments: Standard ¹H, ¹³C, and optionally 2D-NMR experiments like COSY for proton-proton correlations.[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Analysis: The resulting spectra should be consistent with the known structure of Benzyl N-[(2R)-2-aminopropyl]carbamate.[12] Key signals to verify include the benzyl group protons, the propyl chain protons, and the carbamate NH proton.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Causality: Organic solvents are used in the synthesis and purification of chemical compounds and must be controlled to levels that are safe for the patient.[13][14] Headspace GC is the preferred method as it introduces only the volatile components into the system, protecting the instrument from non-volatile sample matrix and providing excellent sensitivity for solvent detection. The analysis should be guided by ICH Q3C guidelines.[15][16]

Protocol:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: A column suitable for volatile polar and non-polar compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient program, for example, 40°C (hold 5 min) to 220°C at 10°C/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 min

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

  • Quantification: Identification and quantification are performed against a calibrated standard containing known amounts of expected solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane, etc.).

Comparative Data Analysis (Hypothetical)

To illustrate how data from these experiments can be used for comparison, the following table presents a hypothetical analysis of the compound from three different commercial vendors.

ParameterVendor AVendor BVendor CSpecification
Chemical Purity (HPLC, Area %) 99.8%99.5%98.1%> 99.0%
Enantiomeric Excess (Chiral HPLC) 99.9% e.e.99.6% e.e.97.5% e.e.> 99.5% e.e.
¹H NMR Spectrum ConformsConformsConformsConforms to Structure
Residual Toluene (GC-HS) 50 ppm150 ppm750 ppm< 890 ppm (ICH Class 2)
Residual Dichloromethane (GC-HS) Not DetectedNot Detected800 ppm< 600 ppm (ICH Class 2)
Water Content (Karl Fischer) 0.15%0.45%0.20%< 0.5%
Overall Assessment Excellent Acceptable Fails Specification

Analysis of Hypothetical Results:

  • Vendor A provides the highest quality material, with excellent chemical and enantiomeric purity and very low residual solvents.

  • Vendor B supplies material that meets the minimum specifications, although its enantiomeric excess is at the lower limit of acceptability.

  • Vendor C fails on multiple critical parameters. The enantiomeric excess is unacceptably low, and the level of dichloromethane, a Class 2 solvent, exceeds the ICH safety limit.[13] This material would be unsuitable for use in a regulated drug development program.

Conclusion and Recommendations

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development. For a chiral building block like Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, this scrutiny must be particularly rigorous. A comprehensive analytical approach combining HPLC, Chiral HPLC, NMR, and GC-HS is essential for a complete purity profile.

Researchers and procurement managers should not rely solely on the vendor's Certificate of Analysis (CoA). Independent verification of critical parameters, especially enantiomeric excess, is strongly recommended before committing a batch to a synthesis campaign. The methodologies outlined in this guide provide a robust framework for conducting such a comparative analysis, ensuring that only high-quality materials advance in the drug development pipeline, thereby safeguarding the integrity of the research and the safety of future patients.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]

  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PubMed. [Link]

  • The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information (NCBI). [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

  • Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. ACS Publications. [Link]

  • Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. PubMed. [Link]

  • Structure Elucidation By NMR In Organic Chemistry. Wiley. [Link]

  • Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Benzyl Benzoate. Japanese Pharmacopoeia. [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. [Link]

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Safety & Regulatory Compliance

Safety

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride proper disposal procedures

Operational Safety and Disposal Protocol: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4)[1] is a critical chiral diamine building block freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS: 934634-53-4)[1] is a critical chiral diamine building block frequently utilized in the synthesis of advanced therapeutics, including V600E BRAF kinase inhibitors[2] and metallo-beta-lactamase inhibitors[3]. As an amine hydrochloride salt protected by a carboxybenzyl (Cbz) group, its handling and disposal require specific operational protocols to mitigate risks associated with halogenated organic salts.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step framework for the safe handling and RCRA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To implement an effective disposal strategy, one must first understand the molecular characteristics that dictate the compound's hazard profile.

Table 1: Physicochemical and Hazard Profile

Property Value / Description
Chemical Name Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
CAS Number 934634-53-4[1]
Molecular Formula C11H16N2O2 • HCl
Molecular Weight 244.72 g/mol
Physical State Solid (Crystalline powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas

| Waste Categorization | Halogenated Organic Waste (Due to chloride counterion) |

Mechanistic Causality: Why can't this be disposed of with standard organic waste? The presence of the hydrochloride (HCl) salt dictates that this compound must be managed as a halogenated waste stream. During thermal destruction (incineration), the chloride ions can react to form corrosive hydrogen chloride gas or highly toxic polychlorinated dibenzodioxins (PCDDs) if combustion temperatures are insufficient. Therefore, it must be segregated into halogenated waste streams destined for high-temperature incineration facilities equipped with alkaline scrubbers. Furthermore, the Cbz group and amine nitrogen will release NOx upon combustion, requiring specialized catalytic reduction at the disposal facility.

Operational Safety & Handling Workflows

Before generating waste, laboratories must adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a written Chemical Hygiene Plan (CHP)[4].

Step-by-Step Handling & Spill Protocol:

  • Engineering Controls: Always manipulate the dry powder within a certified chemical fume hood or a Class II Type A2 Biological Safety Cabinet to prevent inhalation of fine particulate matter[4].

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness), wraparound safety goggles, and a standard lab coat. The lipophilic Cbz group can enhance dermal penetration if the compound is dissolved in organic solvents like DMSO or Dichloromethane (DCM).

  • Spill Response (Self-Validating System):

    • Containment: Do not sweep the dry powder, as this aerosolizes the hazard. Lightly mist the powder with a 5% water/isopropanol solution to suppress dust, then wipe up with absorbent pads.

    • Validation: Check the pH of the residual surface using moistened pH paper. A slightly acidic reading indicates residual hydrochloride salt. Neutralize the surface with a mild sodium bicarbonate solution (5%), wipe, and dry.

Step-by-Step Disposal Methodologies

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be managed systematically from the point of generation to final destruction[5].

Protocol A: Solid Waste Disposal (Unused chemical, contaminated PPE, empty vials)

  • Segregation: Place all solid waste contaminated with Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride into a rigid, leak-proof container specifically designated for "Halogenated Solid Organic Waste"[6].

  • Labeling: Affix a hazardous waste label immediately upon placing the first drop or particle of waste into the container[5]. The label must explicitly list the full chemical name and its primary hazard (Irritant/Halogenated). Avoid abbreviations[7].

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA). According to EPA guidelines, an SAA can accumulate up to 55 gallons of non-acute hazardous waste[5]. The container must remain securely closed at all times except when actively adding waste[8].

Protocol B: Liquid Waste Disposal (Reaction filtrates, solvent mixtures)

  • Compatibility Check: Ensure the solvent matrix (e.g., Methanol, DCM) is chemically compatible with the waste container[9]. Critical: Do not mix this waste stream with strong bases. The addition of a strong base will deprotonate the hydrochloride salt, potentially causing an exothermic reaction and releasing the free amine.

  • Transfer: Use a secondary containment tray during transfer. Pour the liquid into a "Halogenated Solvent Waste" carboy.

  • Validation: Visually inspect the carboy for phase separation or gas evolution. If gas evolves, vent immediately in a fume hood and notify your Environmental Health and Safety (EHS) officer.

Institutional Logistics and EHS Integration

Once the SAA container is full, it must be removed from the laboratory within three days[8]. For academic and research institutions operating under EPA Subpart K regulations, maximum storage times and regular documented inspections must be strictly adhered to[9].

WasteWorkflow Gen Waste Generation: Benzyl N-[(2R)-2-aminopropyl] carbamate HCl Split Physical State? Gen->Split Solid Solid Waste (Powder, Vials, PPE) Split->Solid Dry Liquid Liquid Waste (Solvent Mixtures) Split->Liquid Dissolved SolidCont Halogenated Solid Waste Container Solid->SolidCont LiqCont Halogenated Liquid Waste Carboy Liquid->LiqCont SAA Satellite Accumulation Area (SAA) (Closed Container, Labeled) SolidCont->SAA LiqCont->SAA EHS EHS Pickup & Profiling (< 3 Days of reaching capacity) SAA->EHS Incinerator High-Temp Incineration (Alkaline Scrubbers for HCl/NOx) EHS->Incinerator

Operational workflow for the RCRA-compliant disposal of halogenated amine hydrochloride salts.

References

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI.
  • 84477-88-3 | Benzyl (2-aminopropyl)
  • WO2016210215A1 - 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors.
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • The Laboratory Standard. Office of Clinical and Research Safety, VUMC.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS No: 934634-53-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (CAS No: 934634-53-4). The following protocols are designed to ensure your safety and the integrity of your research through a deep understanding of the causality behind each procedural step.

From initial handling to final disposal, this document outlines a self-validating system of protocols grounded in authoritative safety data. Your trust in our guidance is paramount, and we are committed to providing value that extends beyond the product itself.

Hazard Identification and Risk Assessment

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. According to aggregated GHS information, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The signal word for this compound is "Warning"[1].

Hazard Summary Table:

Hazard StatementGHS ClassificationKey Recommendations
H315: Causes skin irritationSkin Irritation (Category 2)[2]Avoid contact with skin. Wear appropriate protective gloves and clothing[4][5].
H319: Causes serious eye irritationEye Irritation (Category 2A)[2][4]Wear safety glasses with side-shields or chemical goggles[5][6].
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)[2][5]Use only in a well-ventilated area or with a local exhaust system. Avoid breathing dust[5][6].
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling[7][8].

Understanding these hazards is the first step in mitigating risk. The following sections provide detailed guidance on the personal protective equipment (PPE) required to handle this compound safely.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. The following recommendations are based on established safety standards and the specific hazards of this compound.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is essential to have proper engineering controls in place.

  • Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is highly recommended to keep airborne concentrations below exposure limits[4][6].

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and their locations are clearly marked[4][7][8].

Primary Protective Equipment

This equipment must be worn at all times when handling the compound.

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields are mandatory to protect against splashes and airborne particles[5][6][9]. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles[10][11].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or puncture before use and wash hands after removing them[6][9].

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[5][6]. For larger quantities or in the event of a spill, impervious clothing may be required[9].

  • Respiratory Protection: When engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH/MSHA approved respirator should be worn[6][10]. The specific type of respirator will depend on the concentration of the substance in the air.

PPE Selection Summary:

Protection TypeSpecificationRationale
Eye/Face Safety goggles with side-shields or face shieldProtects against serious eye irritation from splashes or dust[4][5].
Hand Chemical-resistant gloves (e.g., nitrile)Prevents skin irritation and potential absorption[4][6].
Body Lab coat or protective clothingMinimizes skin contact and contamination of personal clothing[5][6].
Respiratory NIOSH/MSHA approved respirator (as needed)Protects against respiratory tract irritation from inhaling dust[5][6][10].

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed procedures for handling and disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm that the ventilation system is operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools if there is a risk of ignition[9].

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water[4][7][12]. Decontaminate all work surfaces.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[6][10][13].

Spill Response and Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Cleanup:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container[5][13].

    • For wet spills, absorb the material with an inert absorbent, such as sand or earth, and place it in a sealed container for disposal[7][8][11].

  • Decontaminate: Wash the spill site with soap and water after the material has been completely removed[6].

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process[5][6].

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Vendor: Entrust the disposal of this chemical waste to a licensed waste disposal company[4]. Do not attempt to dispose of it down the drain or in the regular trash.

  • Container Disposal: Before disposing of the original container, ensure it is completely empty and has been rinsed. The rinsate should be collected as chemical waste[4].

Workflow Diagrams

Handling and PPE Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Verify Engineering Controls (Fume Hood, Eyewash) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->don_ppe handle Handle Compound in Fume Hood don_ppe->handle weigh Weigh and Transfer handle->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Remove and Dispose of PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A workflow for the safe handling of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride.

Spill Response and Disposal Workflow:

cluster_spill Spill Response cluster_disposal Disposal spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate don_ppe_spill Don Enhanced PPE (incl. Respirator) evacuate->don_ppe_spill contain_spill Contain Spill don_ppe_spill->contain_spill cleanup Clean Up Spill with Appropriate Materials contain_spill->cleanup collect_waste Collect Waste in Labeled, Sealed Container cleanup->collect_waste contact_vendor Contact Licensed Waste Disposal Vendor collect_waste->contact_vendor dispose Dispose of Waste per Regulations contact_vendor->dispose

Sources

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